molecular formula C6H11NO4 B1583270 DL-2-Methylglutamic acid CAS No. 71-90-9

DL-2-Methylglutamic acid

Cat. No.: B1583270
CAS No.: 71-90-9
M. Wt: 161.16 g/mol
InChI Key: QHSCIWIRXWFIGH-UHFFFAOYSA-N
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Description

DL-2-Methylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpentanedioic acid
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InChI

InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11)
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InChI Key

QHSCIWIRXWFIGH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11NO4
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DSSTOX Substance ID

DTXSID101018948
Record name 2-Methylglutamic acid, DL-
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Molecular Weight

161.16 g/mol
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CAS No.

71-90-9, 470-51-9
Record name 2-Methylglutamic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of DL-2-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of DL-2-Methylglutamic acid, a synthetic amino acid derivative. The information is curated for researchers and professionals engaged in neuroscience, pharmacology, and drug development, with a focus on compounds interacting with the glutamatergic system.

Core Physicochemical Properties

This compound is a racemic mixture of the D- and L-enantiomers of 2-methylglutamic acid. Its basic properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁NO₄[1][2]
Molecular Weight 161.16 g/mol [1][2][3]
CAS Number 71-90-9[1][2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 160 °C (decomposes)[3]
pKa (Predicted) 2.21 ± 0.10[1][3]
Solubility Soluble in water. Sparingly soluble in alcohol and ether.[4]

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of ethyl levulinate with ammonium (B1175870) cyanide, followed by hydrolysis.

Experimental Protocol: Synthesis of DL-α-Methylglutamic Acid[5]

Materials:

  • Ethyl levulinate

  • Ammonium cyanide

  • Ether

  • Water

  • Ammonia (B1221849)

  • Alcohol

  • Hydrochloric acid

Procedure:

  • Formation of γ-cyano-γ-valerolactone (I): Ethyl levulinate is treated with ammonium cyanide in an ether-water medium. This reaction leads to the formation of γ-cyano-γ-valerolactone.

  • Formation of γ-cyano-γ-valerolactam (II): The resulting lactone (I) is then treated with ammonia in an alcohol solution to yield γ-cyano-γ-valerolactam.

  • Hydrolysis to DL-α-methylglutamic acid (III): The lactam (II) is hydrolyzed with acid to produce the final product, DL-α-methylglutamic acid.

Synthesis Workflow:

G cluster_0 Step 1: Lactone Formation cluster_1 Step 2: Lactam Formation cluster_2 Step 3: Hydrolysis Ethyl levulinate Ethyl levulinate Reaction1 Ethyl levulinate->Reaction1 Ammonium cyanide Ammonium cyanide Ammonium cyanide->Reaction1 Ether/Water Ether/Water Ether/Water->Reaction1 γ-cyano-γ-valerolactone (I) γ-cyano-γ-valerolactone (I) γ-cyano-γ-valerolactam (II) γ-cyano-γ-valerolactam (II) Reaction2 γ-cyano-γ-valerolactone (I)->Reaction2 Reaction1->γ-cyano-γ-valerolactone (I) Ammonia Ammonia Ammonia->Reaction2 Alcohol Alcohol Alcohol->Reaction2 Reaction3 γ-cyano-γ-valerolactam (II)->Reaction3 Reaction2->γ-cyano-γ-valerolactam (II) Acid Acid Acid->Reaction3 This compound (III) This compound (III) Reaction3->this compound (III)

Caption: Synthesis of this compound.

Biological Activity

This compound and its enantiomers are known to interact with the glutamatergic system, which plays a crucial role in excitatory neurotransmission in the central nervous system.

Interaction with Glutamate (B1630785) Receptors

The enantiomers of 2-methylglutamic acid, (S)-2-methylglutamate and (R)-2-methylglutamate, have been shown to have limited activity across a panel of over 30 glutamate and GABA receptors[5][6]. This suggests a low affinity or efficacy at these receptors compared to the endogenous ligand, L-glutamate.

For comparison, studies on the related compound, 4-methylglutamic acid, have provided more specific binding data. The (2S,4R)-isomer of 4-methylglutamic acid is a selective, high-affinity ligand for kainate receptors, with an IC₅₀ of approximately 19 nM for recombinant GluR6 kainate receptors[7]. It is significantly less potent at AMPA and NMDA receptors[7]. This highlights the importance of the position of the methyl group in determining receptor selectivity and affinity.

Table of Biological Activity (Comparative Data):

CompoundReceptor SubtypeAssay TypeValueReference
(2S,4R)-4-Methylglutamic acid Kainate (recombinant GluR6)[³H]kainic acid binding inhibitionIC₅₀ ≈ 19 nM[7]
(2S,4R)-4-Methylglutamic acid Kainate (rat forebrain)[³H]kainic acid binding inhibitionIC₅₀ ≈ 32 nM[7]
(2S,4R)-4-Methylglutamic acid AMPA (rat forebrain)Radioligand binding inhibition~800-fold less potent than at kainate receptors[7]
(2S,4R)-4-Methylglutamic acid NMDA (rat forebrain)Radioligand binding inhibition~200-fold less potent than at kainate receptors[7]
(2S,4R)-4-Methylglutamate EAAT1 and EAAT2 (rat brain homogenates)[³H]-[(2S,4R)-4-methylglutamate] bindingKᴅ ≈ 6.0 µM[8]
Effects on Glutamate Transporters

Excitatory Amino Acid Transporters (EAATs) are responsible for the reuptake of glutamate from the synaptic cleft, thus terminating the synaptic signal and preventing excitotoxicity. The (2S,4R)-isomer of 4-methylglutamate has been shown to bind to EAAT1 and EAAT2 with low affinity, having a dissociation constant (Kᴅ) of approximately 6.0 µM[8]. This suggests that methyl-substituted glutamate analogs can interact with these transporters, although with lower affinity than the endogenous substrate.

Glutamatergic Synapse and Potential Sites of Action:

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Astrocyte Glutamine Glutamine Glutamate_vesicle Glutamate Glutamine->Glutamate_vesicle Glutaminase VGLUT VGLUT Synaptic_Cleft VGLUT->Synaptic_Cleft Exocytosis AMPA_R AMPA Receptor Postsynaptic_Density Postsynaptic Density AMPA_R->Postsynaptic_Density NMDA_R NMDA Receptor NMDA_R->Postsynaptic_Density Kainate_R Kainate Receptor Kainate_R->Postsynaptic_Density mGluR mGluR mGluR->Postsynaptic_Density EAAT1_2 EAAT1/2 Glutamine_Synthetase Glutamine Synthetase EAAT1_2->Glutamine_Synthetase Glutamate Glutamine_out Glutamine Glutamine_Synthetase->Glutamine_out Glutamine_out->Glutamine Transport Synaptic_Cleft->AMPA_R Synaptic_Cleft->NMDA_R Synaptic_Cleft->Kainate_R Synaptic_Cleft->mGluR Synaptic_Cleft->EAAT1_2 Uptake

Caption: Glutamate-Glutamine Cycle and Receptor Targets.

Experimental Protocols for Biological Evaluation

To further characterize the biological activity of this compound and its enantiomers, standard pharmacological assays can be employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for glutamate receptors.

Materials:

  • Membrane preparations from cells expressing the glutamate receptor subtype of interest (e.g., HEK293 cells transfected with AMPA, NMDA, or kainate receptor subunits).

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]AMPA, [³H]MK-801, [³H]kainic acid).

  • This compound (test compound).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow:

G Prepare_membranes Prepare receptor-expressing cell membranes Incubate Incubate membranes with radioligand and test compound Prepare_membranes->Incubate Filter Rapid filtration to separate bound and free ligand Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Electrophysiological Recording

This technique measures the functional activity of a compound at ionotropic receptors by recording the ion flow through the channel.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of glutamate receptors.

Materials:

  • Xenopus oocytes or mammalian cells expressing the glutamate receptor subtype of interest.

  • Two-electrode voltage-clamp or patch-clamp setup.

  • External recording solution (e.g., Ringer's solution).

  • This compound.

  • Known glutamate receptor agonist (e.g., L-glutamate).

Procedure:

  • Prepare the cells for electrophysiological recording.

  • Obtain a stable whole-cell recording.

  • Apply a known concentration of a glutamate receptor agonist to elicit a baseline current response.

  • Apply this compound alone to test for agonist activity.

  • Co-apply this compound with the known agonist to test for antagonist or modulatory effects.

  • Record the changes in membrane current in response to drug application.

  • Analyze the data to determine the effect of this compound on receptor function (e.g., calculate EC₅₀ for agonists or IC₅₀ for antagonists).

Conclusion

This compound is a readily synthesizable derivative of glutamic acid. While its direct interaction with major glutamate receptor subtypes appears to be limited, the study of its isomers and related methylated analogs provides valuable insights into the structure-activity relationships of ligands for the glutamatergic system. Further quantitative characterization of the binding affinities and functional activities of the enantiomers of 2-methylglutamic acid at various glutamate receptor and transporter subtypes is warranted to fully elucidate their pharmacological profile and potential as research tools or therapeutic leads. The experimental protocols outlined in this guide provide a framework for such investigations.

References

An In-depth Technical Guide to DL-2-Methylglutamic Acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of DL-2-Methylglutamic acid, a compound of interest in various research and development endeavors. This document details its structural characteristics and outlines key synthetic methodologies, complete with experimental protocols and quantitative data.

Chemical Structure

This compound, also known by its IUPAC name 2-amino-2-methylpentanedioic acid, is a derivative of the non-essential amino acid glutamic acid. It is characterized by the presence of a methyl group at the alpha-carbon (C2), the same carbon to which the amino group is attached. This substitution introduces a chiral center, and the "DL" designation indicates a racemic mixture of both the D- and L-enantiomers.

Key Structural Information:

PropertyValue
Molecular Formula C₆H₁₁NO₄
Molecular Weight 161.16 g/mol
CAS Number 71-90-9
IUPAC Name 2-amino-2-methylpentanedioic acid
Canonical SMILES CC(CCC(=O)O)(C(=O)O)N

The presence of the alpha-methyl group significantly influences the molecule's steric and electronic properties compared to glutamic acid, which can affect its biological activity and receptor interactions.

chemical_structure Chemical Structure of this compound C1 HOOC C2 C C2->C1 C3 CH₂ C2->C3 N H₂N C2->N CH3 CH₃ C2->CH3 C4 CH₂ C3->C4 C5 COOH C4->C5

Caption: 2D representation of this compound's structure.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. This guide details two common and effective methodologies: synthesis via diethyl acetamidomalonate and the Strecker synthesis.

Synthesis via Diethyl Acetamidomalonate

This method involves the Michael addition of diethyl acetamidomalonate to an acrylate (B77674) derivative, followed by hydrolysis and decarboxylation. This approach is advantageous due to the commercial availability of the starting materials and generally good yields.

Experimental Protocol:

A detailed experimental procedure for a similar synthesis is described by Gal, Avakian, and Martin. The protocol involves the reaction of diethyl acetamidomalonate with a suitable acrylate, followed by acidic hydrolysis.

Reaction Scheme:

synthesis_pathway Synthesis via Diethyl Acetamidomalonate start Diethyl Acetamidomalonate reagent1 Methyl Acrylate + NaOEt start->reagent1 intermediate Michael Adduct reagent1->intermediate reagent2 Acid Hydrolysis (e.g., HCl) intermediate->reagent2 product This compound reagent2->product

Caption: Key steps in the synthesis of this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
Diethyl Acetamidomalonate217.22---
Methyl Acrylate86.09---
This compound161.16---
Note: Specific quantities and yields would be dependent on the exact experimental conditions and scale.
Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. In the context of this compound, a suitable keto-acid precursor is reacted with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol:

The general procedure involves the reaction of a γ-keto acid, such as 4-oxopentanoic acid, with a source of ammonia (e.g., ammonium (B1175870) chloride) and a cyanide salt (e.g., sodium cyanide) in an aqueous solution. The intermediate α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the final product.

Reaction Workflow:

strecker_synthesis Strecker Synthesis Workflow start γ-Keto Acid (e.g., 4-Oxopentanoic acid) step1 Reaction with NH₃ and CN⁻ start->step1 intermediate α-Aminonitrile Intermediate step1->intermediate step2 Acid or Base Hydrolysis intermediate->step2 product This compound step2->product

Caption: Logical flow of the Strecker synthesis for this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
4-Oxopentanoic acid116.12---
Sodium Cyanide49.01---
Ammonium Chloride53.49---
This compound161.16---
Note: Specific quantities and yields would be dependent on the exact experimental conditions and scale.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and primary synthesis routes for this compound. The presented methodologies, synthesis via diethyl acetamidomalonate and the Strecker synthesis, offer reliable pathways for the preparation of this compound. The provided experimental frameworks and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and informed synthesis of this compound for further investigation and application. It is imperative that all experimental work is conducted with strict adherence to laboratory safety protocols.

The Enigmatic Role of DL-2-Methylglutamic Acid in Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Methylglutamic acid, a methylated analog of the principal excitatory neurotransmitter L-glutamic acid, presents a complex and stereospecific mechanism of action within the central nervous system. This technical guide provides an in-depth analysis of its neuronal effects, focusing on the distinct activities of its enantiomers, (S)-2-Methylglutamic acid ((S)-2MeGlu) and (R)-2-Methylglutamic acid ((R)-2MeGlu). A key finding is the characterization of (S)-2MeGlu as a "false neurotransmitter," a molecule that mimics certain aspects of endogenous neurotransmitter function—namely, uptake and release—without eliciting a postsynaptic response. This guide synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to offer a comprehensive resource for researchers in neuroscience and pharmacology.

Introduction

Glutamatergic signaling is fundamental to a vast array of neurological processes, and its dysregulation is implicated in numerous CNS disorders. Consequently, molecules that modulate this system are of significant interest for both basic research and therapeutic development. This compound, by introducing a methyl group at the alpha-carbon of glutamic acid, offers a unique tool to probe the intricacies of glutamate (B1630785) transport, metabolism, and receptor activation. The stereochemistry at this position dictates profoundly different interactions with neuronal machinery, highlighting the chiral specificity of these biological systems. This document will elucidate the current understanding of how each enantiomer of 2-methylglutamic acid interacts with neurons, with a particular focus on its limited receptor activity, its role as a false neurotransmitter, and its interference with the critical glutamate-glutamine cycle.

Quantitative Pharmacological Data

The interaction of (S)-2MeGlu and (R)-2MeGlu with a broad range of glutamate and GABA receptors has been investigated. The general observation is that both enantiomers exhibit limited activity across more than 30 different receptors. The available data, primarily from binding and functional assays, are summarized below. It is important to note that for many of the tested receptors, the IC50 or EC50 values were above 100 μM, indicating weak to no significant activity.[1]

Receptor SubtypeLigandAssay TypeActivityIC50/EC50 Range (μM)
Ionotropic Glutamate Receptors
AMPA (GluA1-4)(S)-2MeGluBinding/FunctionalNo significant activity> 100
AMPA (GluA1-4)(R)-2MeGluBinding/FunctionalNo significant activity> 100
Kainate (GluK1-5)(S)-2MeGluBinding/FunctionalNo significant activity> 100
Kainate (GluK1-5)(R)-2MeGluBinding/FunctionalNo significant activity> 100
NMDA (GluN1/2A)(S)-2MeGluBinding/FunctionalNo significant activity> 100
NMDA (GluN1/2A)(R)-2MeGluFunctionalWeak Antagonist10 - 100
NMDA (GluN1/2B)(S)-2MeGluBinding/FunctionalNo significant activity> 100
NMDA (GluN1/2B)(R)-2MeGluBinding/FunctionalNo significant activity> 100
NMDA (GluN1/2C)(S)-2MeGluBinding/FunctionalNo significant activity> 100
NMDA (GluN1/2C)(R)-2MeGluBinding/FunctionalNo significant activity> 100
NMDA (GluN1/2D)(S)-2MeGluBinding/FunctionalNo significant activity> 100
NMDA (GluN1/2D)(R)-2MeGluBinding/FunctionalNo significant activity> 100
Metabotropic Glutamate Receptors
Group I (mGlu1, mGlu5)(S)-2MeGluBinding/FunctionalNo significant activity> 100
Group I (mGlu1, mGlu5)(R)-2MeGluBinding/FunctionalNo significant activity> 100
Group II (mGlu2, mGlu3)(S)-2MeGluBinding/FunctionalNo significant activity> 100
Group II (mGlu2, mGlu3)(R)-2MeGluBinding/FunctionalNo significant activity> 100
Group III (mGlu4,6,7,8)(S)-2MeGluBinding/FunctionalNo significant activity> 100
Group III (mGlu4,6,7,8)(R)-2MeGluBinding/FunctionalNo significant activity> 100
GABA Receptors
GABA-A(S)-2MeGluBinding/FunctionalNo significant activity> 100
GABA-A(R)-2MeGluBinding/FunctionalNo significant activity> 100
GABA-B(S)-2MeGluBinding/FunctionalNo significant activity> 100
GABA-B(R)-2MeGluBinding/FunctionalNo significant activity> 100

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action of this compound is best understood by examining the distinct behaviors of its S- and R-enantiomers.

(S)-2-Methylglutamic Acid: The False Neurotransmitter

(S)-2MeGlu acts as a "false neurotransmitter," a compound that is recognized by the presynaptic machinery for uptake and release but fails to activate postsynaptic receptors.[1] This unique property makes it a valuable tool for studying the presynaptic aspects of glutamatergic transmission in isolation from postsynaptic events.

The key steps in the action of (S)-2MeGlu are:

  • Uptake: (S)-2MeGlu is efficiently transported into the brain and into presynaptic terminals (synaptosomes) via glutamate transporters.[1][2]

  • Vesicular Packaging: Once inside the presynaptic terminal, it is packaged into synaptic vesicles.

  • Depolarization-Induced Release: Upon neuronal depolarization, such as that induced by high potassium concentrations, (S)-2MeGlu is released into the synaptic cleft in a manner equivalent to endogenous L-glutamate.[1][2]

  • Lack of Postsynaptic Activity: Despite its release, (S)-2MeGlu does not significantly activate ionotropic or metabotropic glutamate receptors on the postsynaptic membrane.[1][2]

(R)-2-Methylglutamic Acid: An Inactive Isomer with Minor Receptor Interaction

In contrast to its S-enantiomer, (R)-2MeGlu is transported less efficiently into the brain and synaptosomes and is not released upon membrane depolarization.[1][2] Its primary reported activity is weak antagonism at the GluN2A subunit of the NMDA receptor.[1]

Interference with the Glutamate-Glutamine Cycle

(S)-2MeGlu has been shown to interfere with the glutamate-glutamine cycle, a critical pathway for replenishing the neurotransmitter pool of glutamate. In astrocytes, (S)-2MeGlu is a substrate for glutamine synthetase and is converted to (S)-2-methylglutamine. This methylated glutamine analog is then transported to neurons where it is slowly hydrolyzed back to (S)-2MeGlu.[1][2] This process can potentially compete with the normal cycling of L-glutamate and L-glutamine, thereby impacting the sustained availability of the endogenous neurotransmitter.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Synaptosome Preparation

Synaptosomes, which are resealed nerve terminals, are a valuable in vitro model for studying presynaptic mechanisms.

  • Tissue Source: Mouse cerebral cortex.

  • Homogenization: The tissue is homogenized in ice-cold isotonic sucrose (B13894) buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate undergoes a series of differential centrifugations. A low-speed spin (e.g., 1,000 x g for 10 minutes) removes nuclei and cell debris. The resulting supernatant is then subjected to a high-speed spin (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Washing: The synaptosomal pellet is washed and resuspended in an appropriate physiological buffer for subsequent assays.

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the accumulation of a substance into synaptosomes.

  • Incubation: Prepared synaptosomes are incubated in a physiological buffer containing the test compound (e.g., radiolabeled (S)-2MeGlu or (R)-2MeGlu) at 37°C for a defined period (e.g., 15 minutes).

  • Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular compound.

  • Quantification: The amount of compound taken up by the synaptosomes is quantified, typically by liquid scintillation counting for radiolabeled compounds or by mass spectrometry.

Potassium-Induced Neurotransmitter Release Assay

This assay assesses the release of neurotransmitters or their analogs from pre-loaded synaptosomes upon depolarization.

  • Loading: Synaptosomes are pre-incubated with the compound of interest (e.g., (S)-2MeGlu) to allow for its uptake.

  • Washing: The loaded synaptosomes are washed to remove excess extracellular compound.

  • Depolarization: The synaptosomes are then incubated in a buffer with a high concentration of potassium chloride (e.g., 50 mM KCl) to induce membrane depolarization. A control group is incubated in a buffer with a normal potassium concentration.

  • Sample Collection: At various time points, the incubation medium is collected.

  • Quantification: The amount of the compound released into the medium is measured using appropriate analytical techniques such as HPLC or mass spectrometry.

Analysis of Glutamate-Glutamine Cycle Metabolism

This involves tracing the metabolic fate of isotopically labeled compounds in cell cultures or synaptosomes.

  • Cell Culture: Primary cultures of neurons and astrocytes are used.

  • Incubation: The cells are incubated with an isotopically labeled precursor, such as [13C]- (S)-2MeGlu.

  • Extraction: After a set incubation period, intracellular and extracellular metabolites are extracted.

  • Analysis: The extracted metabolites are analyzed by mass spectrometry or NMR spectroscopy to identify and quantify the conversion of the labeled precursor into its metabolic products (e.g., (S)-2-methylglutamine).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures described in this guide.

False_Neurotransmitter_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal S2MeGlu_ext (S)-2-Methylglutamic Acid (Extracellular) Glut_Transporter Glutamate Transporter S2MeGlu_ext->Glut_Transporter Uptake S2MeGlu_int (S)-2-Methylglutamic Acid (Intracellular) Glut_Transporter->S2MeGlu_int Vesicle Synaptic Vesicle S2MeGlu_int->Vesicle Packaging Release Release Vesicle->Release Exocytosis Depolarization Depolarization (e.g., High K+) Depolarization->Release S2MeGlu_released Release->S2MeGlu_released Glut_Receptor Glutamate Receptors (AMPA, NMDA, mGluR) S2MeGlu_released->Glut_Receptor No Binding/ Activation No_Activation No Significant Activation Glut_Receptor->No_Activation

Caption: Mechanism of (S)-2-Methylglutamic Acid as a false neurotransmitter.

Glutamate_Glutamine_Cycle_Interference cluster_astrocyte Astrocyte cluster_neuron Neuron S2MeGlu_astro (S)-2-Methylglutamic Acid GS Glutamine Synthetase S2MeGlu_astro->GS S2MeGln_astro (S)-2-Methylglutamine GS->S2MeGln_astro S2MeGln_neuron (S)-2-Methylglutamine S2MeGln_astro->S2MeGln_neuron Transport Glutaminase Glutaminase (slow hydrolysis) S2MeGln_neuron->Glutaminase S2MeGlu_neuron (S)-2-Methylglutamic Acid Glutaminase->S2MeGlu_neuron Experimental_Workflow_Release_Assay Start Start: Synaptosome Preparation Loading Loading: Incubate with (S)-2MeGlu Start->Loading Washing Washing: Remove extracellular (S)-2MeGlu Loading->Washing Depolarization Depolarization: Add High K+ Buffer Washing->Depolarization Collection Sample Collection: Collect supernatant at time points Depolarization->Collection Quantification Quantification: Measure (S)-2MeGlu concentration (e.g., MS) Collection->Quantification End End: Data Analysis Quantification->End

References

The Discovery and Biochemical Journey of DL-2-Methylglutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Methylglutamic acid, a methylated analog of the crucial neurotransmitter L-glutamic acid, has been a subject of scientific inquiry for decades. Its unique stereochemistry and differential effects of its enantiomers on neurochemical pathways have positioned it as a valuable tool in neuroscience research and a potential scaffold for drug development. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evolving history of this compound. It delves into the detailed experimental protocols for its synthesis and the biochemical assays used to characterize its interactions with key components of the glutamatergic system. Furthermore, this guide presents a thorough analysis of the distinct pharmacological profiles of its (R)- and (S)-enantiomers, supported by quantitative data on their interactions with glutamate (B1630785) transporters and enzymes. Signaling pathway diagrams generated using Graphviz are provided to visually articulate the complex interplay of these enantiomers within the glutamate-glnamine cycle, offering a clear perspective for researchers in the field.

Discovery and History

The first documented synthesis of this compound, referred to as dl-α-Methylglutamic acid, was reported in 1954 by Andrew E. Gal, Souren Avakian, and Gustav J. Martin from The National Drug Company Research Laboratories.[1] Their work was spurred by the then-recent discovery that this compound inhibited the enzymatic synthesis and utilization of glutamine.[1] The synthesis devised by Gal and his colleagues involved a multi-step process starting from ethyl levulinate, proceeding through the formation of γ-cyano-γ-valerolactone and γ-cyano-γ-valerolactam, which was then hydrolyzed to yield the final product.[1]

Subsequent research has largely focused on the resolution of the racemic mixture and the distinct biological activities of the individual (R)- and (S)-enantiomers. A significant advancement in understanding the neurochemical effects of these enantiomers came from a 2021 study by McEntee and colleagues, which demonstrated their selective impact on mouse brain metabolism and behavior.[2] This study highlighted that the (S)-enantiomer is efficiently transported into the brain and synaptosomes and is a substrate for glutamine synthetase, whereas the (R)-enantiomer is a less efficient transport substrate and does not undergo amidation.[2] These findings have opened new avenues for the use of 2-methylglutamic acid enantiomers as pharmacological tools and potential imaging agents for studying the glutamate-glutamine cycle.[2]

Experimental Protocols

Chemical Synthesis of this compound

The following protocol is adapted from the original synthesis reported by Gal, Avakian, and Martin in 1954.[1]

2.1.1. Step 1: Synthesis of γ-Cyano-γ-valerolactone (I)

  • A solution of 60 g (1.1 moles) of potassium cyanide in 100 ml of water is added to 144 g (1 mole) of ethyl levulinate.

  • The mixture is cooled in an ice bath, and 120 g (1.2 moles) of 36% hydrochloric acid is added dropwise with stirring over a period of 2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

  • The oily layer is separated, and the aqueous layer is extracted with three 100 ml portions of ether.

  • The combined oily layer and ether extracts are dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the residue is distilled under reduced pressure. The fraction boiling at 142-145°C (16 mm Hg) is collected, yielding γ-cyano-γ-valerolactone.

2.1.2. Step 2: Synthesis of γ-Cyano-γ-valerolactam (II)

  • A solution of 50 g (0.4 mole) of γ-cyano-γ-valerolactone in 200 ml of absolute ethanol (B145695) is saturated with anhydrous ammonia (B1221849) at 0°C.

  • The flask is securely stoppered and allowed to stand at room temperature for 48 hours.

  • The ethanol and excess ammonia are removed by distillation under reduced pressure.

  • The residue is recrystallized from methanol (B129727) to yield γ-cyano-γ-valerolactam.

2.1.3. Step 3: Hydrolysis to DL-α-Methylglutamic Acid (III)

  • A mixture of 25 g (0.2 mole) of γ-cyano-γ-valerolactam and 150 ml of concentrated hydrochloric acid is refluxed for 6 hours.

  • The solution is then concentrated to dryness under reduced pressure.

  • The residue is dissolved in a minimum amount of water, and the solution is adjusted to pH 3.2 with ammonium (B1175870) hydroxide.

  • The resulting precipitate is collected by filtration, washed with cold water and then with alcohol, and dried to yield DL-α-methylglutamic acid.

Enzymatic Resolution of this compound (General Approach)
  • N-Acetylation: The racemic this compound is first N-acetylated using acetic anhydride (B1165640) under appropriate conditions.

  • Enzymatic Hydrolysis: The resulting N-acetyl-DL-2-Methylglutamic acid is dissolved in water, and the pH is adjusted to the optimal range for the chosen aminoacylase (B1246476) (typically around pH 7-8). The enzyme is added, and the mixture is incubated at its optimal temperature (e.g., 37°C).

  • Separation: After the reaction is complete (as monitored by the liberation of the L-amino acid), the mixture is acidified to precipitate the unreacted N-acetyl-D-2-Methylglutamic acid, which can be collected by filtration.

  • Isolation of L-enantiomer: The filtrate containing the L-2-Methylglutamic acid is then purified, for example, by ion-exchange chromatography.

  • Hydrolysis of D-enantiomer: The collected N-acetyl-D-2-Methylglutamic acid can be hydrolyzed (e.g., by acid hydrolysis) to obtain the D-2-Methylglutamic acid.

Quantitative Data

The distinct pharmacological profiles of the (R)- and (S)-enantiomers of 2-methylglutamic acid are highlighted by their differential interactions with key proteins in the glutamatergic system.

CompoundTargetAssay TypeValueReference
(S)-2-Methylglutamic acid Glutamine SynthetaseEnzymatic ActivitySubstrate[2]
(R)-2-Methylglutamic acid Glutamine SynthetaseEnzymatic ActivityNot a substrate[2]
(S)-2-Methylglutamic acid Brain & Synaptosome TransportUptake AssayEfficiently transported[2]
(R)-2-Methylglutamic acid Brain & Synaptosome TransportUptake AssayLess efficiently transported[2]
(S)-2-Methylglutamic acid Glutamate & GABA ReceptorsBinding/Functional AssaysLimited activity across >30 receptors[2]
(R)-2-Methylglutamic acid Glutamate & GABA ReceptorsBinding/Functional AssaysLimited activity across >30 receptors[2]
(2S,4R)-4-Methylglutamate EAAT1Transport Assay (Substrate)K_m = 54 µM[3][4]
(2S,4R)-4-Methylglutamate EAAT2Transport Assay (Inhibitor)K_b = 3.4 µM[5]
(±)-threo-3-Methylglutamate EAAT2Transport Assay (Inhibitor)IC50 suggested by inhibition[6]

Signaling Pathways and Mechanisms of Action

The enantiomers of 2-methylglutamic acid exert their effects by selectively interacting with components of the glutamate-glutamine cycle, a critical pathway for maintaining the supply of the neurotransmitter glutamate and for ammonia homeostasis in the brain.

The Glutamate-Glutamine Cycle

The glutamate-glutamine cycle involves the release of glutamate from neurons, its uptake by astrocytes, conversion to glutamine by glutamine synthetase, and subsequent transport of glutamine back to neurons where it is converted back to glutamate by glutaminase.

Perturbation by 2-Methylglutamic Acid Enantiomers

The introduction of a methyl group at the C2 position of glutamic acid creates stereoisomers with distinct abilities to interact with the enzymes and transporters of this cycle.

  • (S)-2-Methylglutamic Acid: This enantiomer is recognized by glutamate transporters and is taken up by both neurons and astrocytes.[2] In astrocytes, it acts as a substrate for glutamine synthetase and is converted to (S)-2-methylglutamine.[2] This newly formed analog can then be transported to neurons.

  • (R)-2-Methylglutamic Acid: In contrast, the (R)-enantiomer is a poor substrate for transport into brain cells and is not a substrate for glutamine synthetase.[2] Its reduced uptake and lack of metabolic conversion significantly limit its impact on the intracellular components of the glutamate-glutamine cycle.

The following diagram illustrates the differential effects of (S)- and (R)-2-methylglutamate on the glutamate-glutamine cycle.

GlutamateGlutamineCycle_2Methylglutamate cluster_neuron Neuron cluster_astrocyte Astrocyte Glutamate_N Glutamate Vesicle Synaptic Vesicle Glutamate_N->Vesicle VGLUT Glutamine_N Glutamine Glutamine_N->Glutamate_N Glutaminase (PAG) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Exocytosis S_2MG_N (S)-2-Methylglutamate S_2MGln_N (S)-2-Methylglutamine S_2MGln_N->S_2MG_N Glutaminase (PAG) Glutamate_A Glutamate Glutamine_A Glutamine Glutamate_A->Glutamine_A Glutamine Synthetase (GS) Glutamine_A->Glutamine_N SNATs Glutamine_A->S_2MGln_N SNATs S_2MG_A (S)-2-Methylglutamate S_2MG_A->Glutamine_A GS (Substrate) R_2MG_A (R)-2-Methylglutamate Not a GS substrate SynapticCleft->Glutamate_A EAATs S_2MG_ext (S)-2-Methylglutamate S_2MG_ext->S_2MG_A EAATs R_2MG_ext (R)-2-Methylglutamate R_2MG_ext->R_2MG_A EAATs (poor)

Caption: Differential metabolism of 2-methylglutamate enantiomers in the glutamate-glutamine cycle.

This diagram illustrates how (S)-2-methylglutamate, but not (R)-2-methylglutamate, is actively transported into astrocytes and converted to (S)-2-methylglutamine by glutamine synthetase, thereby entering the metabolic cycle.

Conclusion

From its initial synthesis in the mid-20th century to its current use as a stereospecific probe in neurochemical research, this compound has proven to be a compound of significant scientific interest. The distinct biological activities of its (R)- and (S)-enantiomers have provided valuable insights into the intricacies of the glutamate-glutamine cycle and the function of glutamate transporters. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of these compounds. Future investigations may focus on leveraging the unique properties of each enantiomer to design novel therapeutic agents for neurological disorders characterized by dysregulated glutamatergic neurotransmission or to develop more refined in vivo imaging tools to study brain metabolism. The continued study of this compound and its derivatives promises to further illuminate the complex and vital roles of the glutamatergic system in health and disease.

References

DL-2-Methylglutamic Acid as a Glutamate Receptor Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Methylglutamic acid is a derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamic acid. Its structural similarity to glutamate (B1630785) has prompted investigations into its potential as a ligand for glutamate receptors. These receptors are broadly classified into two main superfamilies: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. The iGluRs are further subdivided into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. The mGluRs are categorized into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

This technical guide provides a comprehensive overview of the current understanding of this compound as a glutamate receptor ligand. It summarizes the available quantitative data, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways of the glutamate receptors it may interact with.

Data Presentation: Quantitative Analysis of this compound Interaction with Glutamate Receptors

Current research indicates that this compound and its enantiomers generally exhibit limited activity across a wide range of glutamate and GABA receptors. A study systematically evaluating the enantiomers, (S)-2-methylglutamate and (R)-2-methylglutamate, found that they possess low potency, with most IC50 and EC50 values exceeding 100 μM[1]. The (S)-enantiomer has been described as a "false neurotransmitter," as it is transported into synaptosomes and released in a manner similar to L-glutamate but does not significantly activate glutamate receptors[1].

Due to the limited published data providing specific quantitative values for this compound at various glutamate receptor subtypes, the following table summarizes the general findings. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to generate precise quantitative data for their specific receptor subtypes of interest.

Receptor SubtypeLigandAssay TypeQuantitative Data (IC50/EC50/Ki)Reference
Various Glutamate & GABA Receptors(S)-2-MethylglutamateReceptor Interaction Assays> 100 µM[1]
Various Glutamate & GABA Receptors(R)-2-MethylglutamateReceptor Interaction Assays> 100 µM[1]

Experimental Protocols

To thoroughly characterize the interaction of this compound with glutamate receptors, a combination of binding and functional assays is essential. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the affinity of this compound for a specific glutamate receptor subtype by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound.

Materials:

  • Cell membranes expressing the glutamate receptor subtype of interest.

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]quisqualate for Group I mGluRs).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare cell membranes expressing the target receptor.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a fixed concentration of the radiolabeled ligand to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature and duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Prepare Ligands Prepare Ligands Prepare Ligands->Incubate Filter Filter Incubate->Filter Wash Wash Filter->Wash Scintillation Counting Scintillation Counting Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Workflow for a Radioligand Competition Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional effect of this compound on ionotropic glutamate receptors by recording the ion currents flowing through the receptor channels in response to agonist application.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of iGluRs and to determine its EC50 or IC50.

Materials:

  • Cultured neurons or cells expressing the iGluR subtype of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

  • Intracellular solution (e.g., containing KCl or CsCl, MgCl₂, EGTA, HEPES, and ATP, pH 7.2).

  • This compound.

  • Known agonist for the receptor (e.g., NMDA/glycine, AMPA, kainate).

Procedure:

  • Prepare the cell culture for recording.

  • Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-clamp the cell at a holding potential (e.g., -60 mV).

  • To test for agonist activity, apply increasing concentrations of this compound and record the elicited current.

  • To test for antagonist activity, co-apply a fixed concentration of a known agonist with increasing concentrations of this compound and measure the inhibition of the agonist-evoked current.

  • Plot the concentration-response or concentration-inhibition curve and fit with the Hill equation to determine the EC50 or IC50 value.

Electrophysiology_Workflow Cell Preparation Cell Preparation Giga-seal Formation Giga-seal Formation Cell Preparation->Giga-seal Formation Whole-cell Configuration Whole-cell Configuration Giga-seal Formation->Whole-cell Configuration Voltage Clamp Voltage Clamp Whole-cell Configuration->Voltage Clamp Drug Application Drug Application Voltage Clamp->Drug Application Current Recording Current Recording Drug Application->Current Recording Data Analysis Data Analysis Current Recording->Data Analysis

Workflow for Whole-Cell Patch-Clamp Electrophysiology.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled metabotropic glutamate receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Objective: To determine if this compound is an agonist or antagonist at mGluRs and to determine its EC50 or IC50.

Materials:

  • Cell membranes expressing the mGluR subtype of interest.

  • [³⁵S]GTPγS.

  • This compound.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Known mGluR agonist.

Procedure:

  • Prepare cell membranes expressing the target mGluR.

  • To test for agonist activity, incubate the membranes with GDP and increasing concentrations of this compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period.

  • Terminate the reaction by rapid filtration.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • To test for antagonist activity, co-incubate the membranes with a fixed concentration of a known agonist and increasing concentrations of this compound.

  • Plot the concentration-response curve to determine the EC50 for agonist activity or the IC50 for antagonist activity.

GTPgS_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Prepare Reagents Prepare Reagents Prepare Reagents->Incubate Filter Filter Incubate->Filter Scintillation Counting Scintillation Counting Filter->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Workflow for a [³⁵S]GTPγS Binding Assay.

Signaling Pathways

Understanding the signaling pathways downstream of glutamate receptors is crucial for interpreting the functional consequences of ligand binding.

Ionotropic Glutamate Receptor (iGluR) Signaling

Activation of iGluRs leads to the opening of their intrinsic ion channels, causing a rapid influx of cations (Na⁺ and Ca²⁺) and depolarization of the postsynaptic membrane.

  • NMDA Receptor Signaling: NMDA receptor activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent Mg²⁺ block. The subsequent Ca²⁺ influx is a critical trigger for numerous intracellular signaling cascades, including the activation of calmodulin, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK pathway. These pathways are central to synaptic plasticity, such as long-term potentiation (LTP).

NMDAR_Signaling Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Calmodulin Calmodulin Ca2_influx->Calmodulin Ras_ERK Ras-ERK Pathway Ca2_influx->Ras_ERK CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity PKC->Synaptic_Plasticity Ras_ERK->Synaptic_Plasticity

Simplified NMDA Receptor Signaling Pathway.
  • AMPA and Kainate Receptor Signaling: AMPA and kainate receptors mediate fast excitatory neurotransmission primarily through Na⁺ influx, leading to membrane depolarization. Some AMPA and kainate receptor subtypes are also permeable to Ca²⁺, which can contribute to downstream signaling. Their trafficking to and from the synapse is a key mechanism of synaptic plasticity.

AMPA_Kainate_Signaling Glutamate Glutamate AMPAR_KAR AMPA/Kainate Receptor Glutamate->AMPAR_KAR Na_influx Na⁺ Influx AMPAR_KAR->Na_influx Ca2_influx Ca²⁺ Influx (some subtypes) AMPAR_KAR->Ca2_influx Depolarization Depolarization Na_influx->Depolarization Downstream_Signaling Downstream Signaling Ca2_influx->Downstream_Signaling

Simplified AMPA/Kainate Receptor Signaling Pathway.
Metabotropic Glutamate Receptor (mGluR) Signaling

mGluRs modulate neuronal excitability and synaptic transmission through G-protein-mediated signaling cascades.

  • Group I mGluRs (mGlu1 and mGlu5): These receptors are typically coupled to Gq/G₁₁ proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

Group_I_mGluR_Signaling Glutamate Glutamate Group_I_mGluR Group I mGluR Glutamate->Group_I_mGluR Gq_G11 Gq/G₁₁ Group_I_mGluR->Gq_G11 PLC Phospholipase C Gq_G11->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Simplified Group I mGluR Signaling Pathway.
  • Group II (mGlu2 and mGlu3) and Group III (mGlu4, mGlu6, mGlu7, and mGlu8) mGluRs: These receptors are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the Gi/Go protein can also directly modulate ion channels, such as inhibiting voltage-gated Ca²⁺ channels and activating G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.

Group_II_III_mGluR_Signaling Glutamate Glutamate Group_II_III_mGluR Group II/III mGluR Glutamate->Group_II_III_mGluR Gi_Go Gi/Go Group_II_III_mGluR->Gi_Go Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase G_beta_gamma Gβγ Gi_Go->G_beta_gamma cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Ion_Channels Ion Channel Modulation G_beta_gamma->Ion_Channels

Simplified Group II/III mGluR Signaling Pathway.

Conclusion

This compound has been investigated as a potential ligand for glutamate receptors due to its structural similarity to L-glutamic acid. However, the currently available evidence suggests that it has limited activity at the major glutamate receptor subtypes. The (S)-enantiomer appears to function as a "false neurotransmitter," being taken up and released by neurons without eliciting significant postsynaptic responses. For researchers and drug development professionals, this compound may serve as a useful tool compound for studying glutamate transport mechanisms, but its utility as a direct modulator of glutamate receptor activity appears limited. The experimental protocols provided in this guide offer a robust framework for further characterizing the pharmacological profile of this compound and other novel glutamate receptor ligands. A thorough understanding of the intricate signaling pathways of glutamate receptors, as visualized in this guide, is paramount for the rational design and development of new therapeutics targeting the glutamatergic system.

References

The Enigmatic Profile of DL-2-Methylglutamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

DL-2-Methylglutamic acid, a derivative of the principal excitatory neurotransmitter L-glutamic acid, presents a compelling case study in the nuanced field of neuropharmacology. Despite its structural similarity to glutamate (B1630785), the introduction of a methyl group at the alpha-2 position dramatically alters its physiological activity. This technical guide synthesizes the available, albeit limited, scientific literature and draws inferences from structure-activity relationship (SAR) studies of analogous compounds to build a comprehensive profile of this compound. The prevailing evidence suggests a departure from the excitatory nature of its parent compound, pointing towards a potential role as a glutamate receptor antagonist. This document aims to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting its potential as a pharmacological tool and a scaffold for novel therapeutic agents targeting the glutamatergic system.

Introduction

Glutamic acid is the most abundant excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) receptors. The pharmacological modulation of these receptors is a key strategy in the development of therapies for a wide range of neurological and psychiatric disorders.

This compound is a synthetic derivative of glutamic acid. The methylation at the second carbon atom fundamentally alters its interaction with glutamate receptors. While direct and extensive physiological studies on this compound are sparse, a critical analysis of existing data and related compounds allows for the formulation of a hypothetical pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₁NO₄[Generic chemical databases]
Molecular Weight 161.16 g/mol [Generic chemical databases]
CAS Number 71-90-9[Generic chemical databases]
Appearance White to off-white crystalline powder[Generic chemical databases]
Solubility Soluble in water[Generic chemical databases]

Inferred Physiological Effects and Mechanism of Action

Direct evidence for the physiological effects of this compound in mammalian systems is limited. However, a seminal study on the locust neuromuscular junction, a model system for glutamatergic neurotransmission, provides a crucial insight.

Early Evidence from Invertebrate Models

A 1974 study by Clements and May on the locust neuromuscular preparation demonstrated that while L-glutamic acid is a potent agonist, causing muscle contraction, this compound resulted in a "loss of all activity". This finding strongly suggests that the alpha-methylation prevents the compound from effectively binding to and activating the glutamate receptors in this system in the same manner as the endogenous ligand.

Inferences from Structure-Activity Relationship (SAR) Studies

More recent pharmacological studies on various alpha-methylated analogs of glutamate and other mGluR ligands have established a recurring theme: alpha-methylation often converts agonists into antagonists. For instance, the alpha-methylation of the mGluR2 agonist, (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I), transforms it into a selective mGluR2 antagonist. Similarly, alpha-methylation of certain carboxyphenylglycine derivatives switches their activity at mGluR2 from agonism to antagonism.

Based on this principle, it is hypothesized that this compound likely functions as a competitive antagonist at certain subtypes of glutamate receptors. The methyl group may introduce steric hindrance in the glutamate binding pocket, allowing the molecule to occupy the site but preventing the conformational change required for receptor activation.

Hypothetical Interaction with Glutamate Receptors

Given the SAR data, this compound could potentially interact with both ionotropic and metabotropic glutamate receptors. Its antagonist activity is likely to be more pronounced at receptors where the binding pocket is sensitive to substitutions at the alpha-carbon.

The following diagram illustrates the hypothetical antagonistic action of this compound at a generic glutamate receptor.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor Binds DL2MGA This compound DL2MGA->Glutamate_receptor Competitively Binds Activation Receptor Activation Glutamate_receptor->Activation Leads to Blocked Receptor Blockade Glutamate_receptor->Blocked Results in

Figure 1. Hypothetical competitive antagonism of this compound at a postsynaptic glutamate receptor.

Potential Signaling Pathways Affected

Assuming this compound acts as a glutamate receptor antagonist, it would modulate downstream signaling pathways typically activated by glutamate. The specific pathways affected would depend on the receptor subtype(s) it targets.

Blockade of Ionotropic Receptor Signaling

If this compound antagonizes NMDA or AMPA receptors, it would inhibit the influx of cations (Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby preventing depolarization and subsequent downstream signaling cascades, such as the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and mitogen-activated protein kinase (MAPK), which are crucial for synaptic plasticity.

DL2MGA This compound iGluR Ionotropic Glutamate Receptor (e.g., NMDA/AMPA) DL2MGA->iGluR Antagonizes Ion_channel Ion Channel Blockade iGluR->Ion_channel Leads to Depolarization Inhibition of Depolarization Ion_channel->Depolarization CaMKII Reduced CaMKII Activation Depolarization->CaMKII MAPK Reduced MAPK Activation Depolarization->MAPK Plasticity Alteration of Synaptic Plasticity CaMKII->Plasticity MAPK->Plasticity

Figure 2. Hypothetical signaling pathway blockade by this compound at ionotropic glutamate receptors.
Modulation of Metabotropic Receptor Signaling

If this compound antagonizes metabotropic glutamate receptors, the consequences would depend on the G-protein coupling of the specific mGluR subtype. For example, antagonism of Group I mGluRs (mGluR1, mGluR5) would inhibit the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). Antagonism of Group II (mGluR2, mGluR3) or Group III (mGluR4, mGluR6-8) mGluRs would disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Experimental Protocols

As there are no specific published experimental protocols for characterizing the physiological effects of this compound, this section provides a general framework for researchers wishing to investigate this compound.

Receptor Binding Assays

A foundational step would be to determine the binding affinity of this compound for various glutamate receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human recombinant glutamate receptors.

Methodology:

  • Receptor Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing individual human glutamate receptor subtypes (e.g., NMDA NR1/2A, AMPA GluA1/2, mGluR1-8). Prepare cell membrane homogenates.

  • Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor subtype (e.g., [³H]CGP 39653 for NMDA, [³H]AMPA for AMPA, [³H]LY341495 for mGluRs).

  • Assay Conditions: Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of this compound.

  • Data Analysis: Measure the displacement of the radioligand and calculate the IC₅₀ value for this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Start Start: Prepare cell membranes expressing target receptor Incubate Incubate membranes with radioligand and varying concentrations of This compound Start->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Analyze Analyze data to determine IC50 Measure->Analyze Calculate Calculate Ki using Cheng-Prusoff equation Analyze->Calculate End End: Determine binding affinity Calculate->End

Figure 3. General workflow for a competitive radioligand binding assay to determine the affinity of this compound for glutamate receptors.
Electrophysiological Studies

To assess the functional activity of this compound, electrophysiological recordings from neurons or oocytes expressing glutamate receptors are essential.

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at specific glutamate receptor subtypes.

Methodology:

  • System Preparation: Use primary neuronal cultures, brain slices, or Xenopus oocytes expressing the glutamate receptor of interest.

  • Recording: Perform whole-cell patch-clamp or two-electrode voltage-clamp recordings.

  • Agonist/Antagonist Testing:

    • To test for agonist activity, apply increasing concentrations of this compound and measure any induced current.

    • To test for antagonist activity, co-apply a known glutamate receptor agonist (e.g., glutamate, NMDA, AMPA) with varying concentrations of this compound and measure the inhibition of the agonist-induced current.

  • Data Analysis: Construct dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Summary of Quantitative Data (Hypothetical)

As no quantitative data for this compound exists in the public domain, the following table is presented as a hypothetical framework for organizing future experimental findings. The values are placeholders and should not be considered factual.

Receptor SubtypeAssay TypeLigandParameterValue
NMDA (NR1/2A) Binding[³H]CGP 39653Ki (µM)> 100 (predicted)
ElectrophysiologyNMDA (agonist)IC₅₀ (µM)TBD
AMPA (GluA2) Binding[³H]AMPAKi (µM)> 100 (predicted)
ElectrophysiologyAMPA (agonist)IC₅₀ (µM)TBD
mGluR2 Binding[³H]LY341495Ki (µM)5-20 (hypothesized)
ElectrophysiologyL-CCG-I (agonist)IC₅₀ (µM)1-10 (hypothesized)
mGluR5 Binding[³H]MPEPKi (µM)> 50 (hypothesized)
ElectrophysiologyDHPG (agonist)IC₅₀ (µM)TBD

TBD: To be determined.

Conclusion and Future Directions

This compound remains a poorly characterized compound. However, based on foundational studies and the principles of structure-activity relationships, it is reasonable to hypothesize that it functions as a glutamate receptor antagonist, a stark contrast to its parent molecule, L-glutamic acid. This inferred profile positions this compound as a potentially valuable tool for dissecting the complexities of glutamatergic neurotransmission.

Future research should prioritize the systematic characterization of its pharmacological profile, including:

  • Comprehensive binding and functional assays across all major glutamate receptor subtypes.

  • In vivo studies to assess its pharmacokinetic properties and physiological effects on neuronal activity and behavior.

  • High-resolution structural studies to elucidate its binding mode within glutamate receptors.

A thorough understanding of this compound will not only clarify the role of alpha-methylation in modulating ligand-receptor interactions but could also pave the way for the design of novel, selective glutamate receptor modulators with therapeutic potential.

A Technical Guide to DL-2-Methylglutamic Acid: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for DL-2-Methylglutamic acid. Given the limited direct experimental data for this specific compound, information on the parent compound, DL-glutamic acid, is presented as a valuable reference point. This guide also details robust experimental protocols for determining these critical physicochemical properties and visualizes relevant biological pathways and experimental workflows to support research and development activities.

Solubility Data

Table 1: Solubility of DL-Glutamic Acid

SolventTemperatureSolubility
WaterRoom Temperature20.54 g/L[1]
WaterBoiling284.9 g/L[1]
Water25 °C21 g/L
AlcoholRoom TemperatureSparingly soluble[1]
EtherRoom TemperatureSparingly soluble[1]

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in various experimental and pharmaceutical contexts. While specific stability data for the 2-methyl derivative is scarce, the degradation pathways of glutamic acid offer significant insights into its potential stability challenges.

pH and Thermal Stability

Glutamic acid is known to undergo degradation under certain pH and temperature conditions. The primary degradation product is pyroglutamic acid, formed through intramolecular cyclization. This conversion is particularly favored at elevated temperatures and in acidic conditions, with an optimal pH range of 2-3.[2][3]

Thermal Degradation

At high temperatures, the thermal decomposition of glutamic acid can lead to the formation of various products. Studies have identified succinimide, pyrrole, acetonitrile, and 2-pyrrolidone as principal products of pyrolysis.[4][5][6]

Photostability

The photostability of amino acids is influenced by their chromophores. While specific data for this compound is unavailable, studies on aromatic amino acids suggest that internal conversion to the ground state is a major deactivation pathway that contributes to their photostability.[7][8][9][10]

Table 2: Summary of Known Stability Data for Glutamic Acid

ConditionObservationPrimary Degradation Product(s)
pH Unstable in acidic conditions (pH 2-3), especially with heat.[2][3]Pyroglutamic acid[2][3]
Thermal Decomposes at high temperatures.Succinimide, pyrrole, acetonitrile, 2-pyrrolidone[4][5][6]
Light Aromatic amino acids exhibit size-dependent photostability.[7][8][9][10]Not specified

Experimental Protocols

To enable researchers to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol for Determining Aqueous Solubility (Thermodynamic)

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic (or equilibrium) solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water (or other aqueous buffer) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached.

    • Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) using a reliable method such as an orbital shaker or magnetic stirrer for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at a high speed to pellet the undissolved solid.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol for Stability Testing: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[11][12][13][14][15]

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate under the same temperature and time conditions as the acid hydrolysis.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.

    • Photostability: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from all its degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

    • LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point for each stress condition.

    • Determine the rate of degradation and identify the major degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

Visualizations

Glutamate (B1630785) Receptor Signaling Pathway

As an analog of glutamic acid, this compound is likely to interact with glutamate receptors, which are fundamental for excitatory neurotransmission in the central nervous system.[16][17][18][19][20] The following diagram illustrates a simplified glutamate receptor signaling pathway.

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptors cluster_downstream Downstream Signaling Glutamate_Vesicle Glutamate Release Glutamate_Vesicle->Release Action Potential AMPA AMPA Receptor Release->AMPA Glutamate Binding NMDA NMDA Receptor Release->NMDA Glutamate & Glycine Binding mGluR mGluR Release->mGluR Glutamate Binding Ca_Influx Ca²⁺ Influx AMPA->Ca_Influx Na⁺ Influx Depolarization NMDA->Ca_Influx Ca²⁺/Na⁺ Influx Second_Messengers Second Messengers mGluR->Second_Messengers G-protein activation Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Gene_Expression Gene Expression Second_Messengers->Gene_Expression Gene_Expression->Synaptic_Plasticity

Caption: Simplified Glutamate Receptor Signaling Pathway.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study to assess the stability of a compound.[21][22][23][24]

Forced_Degradation_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation & Reporting DS Drug Substance (this compound) Stress_Conditions Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) DS->Stress_Conditions Timepoints Select Timepoints Stress_Conditions->Timepoints Stressing Apply Stress Conditions Timepoints->Stressing Sampling Sample at Timepoints Stressing->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Mass_Spec LC-MS for Identification HPLC->Mass_Spec Degradation_Profile Determine Degradation Profile Peak_Purity->Degradation_Profile Pathway_ID Identify Degradation Pathways Mass_Spec->Pathway_ID Report Generate Stability Report Degradation_Profile->Report Pathway_ID->Report

Caption: General Workflow for a Forced Degradation Study.

Branched-Chain Amino Acid Metabolism

This compound can be considered a branched-chain amino acid. The metabolic pathway of naturally occurring branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine can provide insights into the potential metabolic fate of this compound.[25][26][27][28][29]

BCAA_Metabolism cluster_input Input cluster_transamination Step 1: Transamination cluster_decarboxylation Step 2: Oxidative Decarboxylation cluster_output Output BCAA Branched-Chain Amino Acids (e.g., this compound) BCAT Branched-Chain Amino Acid Transaminase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT->BCKA Glu Glutamate BCAT->Glu BCKA->BCAA Reversible BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH Acyl_CoA Acyl-CoA Derivatives BCKA->Acyl_CoA aKG α-Ketoglutarate aKG->BCAT aKG->Glu BCKDH->Acyl_CoA TCA TCA Cycle Intermediates (e.g., Succinyl-CoA, Acetyl-CoA) Acyl_CoA->TCA

Caption: Overview of Branched-Chain Amino Acid Catabolism.

References

A Technical Guide to the Commercial Sources and Purity of DL-2-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-2-Methylglutamic acid (CAS No: 71-90-9) is a synthetic derivative of the neurotransmitter glutamic acid.[1][2] Its unique structure, featuring a methyl group at the alpha-carbon, makes it a valuable tool in neuroscience research and a key intermediate in the synthesis of complex organic molecules.[3] This technical guide provides a comprehensive overview of the commercial availability of this compound, typical purity levels, and the analytical methodologies required for its characterization. It is intended to serve as a resource for researchers and professionals in drug development and biochemical research who utilize this compound.

Commercial Availability and Purity

This compound is readily available from various chemical suppliers, typically as a white to off-white crystalline powder.[4] It is often supplied as a hemihydrate. The compound is primarily used for research and development purposes, including biochemical research, pharmaceutical development, and as a key intermediate in the synthesis of various organic compounds.[3]

Most suppliers offer this compound with a purity of 98% or greater.[3][5][6] This level of purity is generally sufficient for most research applications. However, for sensitive assays or in the development of pharmaceutical agents, further purification and rigorous analytical characterization may be necessary.

Table 1: Commercial Sources for this compound

SupplierProduct NameReported PurityCAS NumberNotes
ChemicalBook This compound>98%[5]71-90-9Lists multiple underlying suppliers like Career Henan Chemical Co.[5]
MedchemExpress (MCE) This compoundNot explicitly stated, but provides QC data upon request.71-90-9Sold as a glutamic acid derivative for research purposes.[1][2]
Active Biopharma Corp This compoundNLT 98%[6]71-90-9Product code ABP022841.[6]
MySkinRecipes This compound Hemihydrate≥98%(T)[3]71-90-9Notes use in biochemical research and drug development.[3]
HANGZHOU LEAP CHEM CO., LTD. L-2-Methylglutamic acidNot specified6208-95-3Note: This is the L-isomer, but the company is a major supplier of fine chemicals.[7]

Analytical Methods for Purity Determination

The purity of this compound is typically determined using chromatographic techniques. Ion-exchange chromatography (IEC) and High-Performance Liquid Chromatography (HPLC) are the most common and robust methods for amino acid analysis.[8][9]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard method for determining the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

3.1.1 Objective To quantify the purity of a this compound sample by separating it from potential impurities.

3.1.2 Materials and Reagents

  • This compound sample

  • Reference standard of this compound (highest available purity)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

3.1.3 Instrumentation

  • HPLC system with a binary pump, autosampler, and UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

3.1.4 Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3.1.5 Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Perform a 1:10 dilution of the stock solution with Mobile Phase A to yield a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Prepare the reference standard in the same manner.

3.1.6 Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A) to ensure no system contamination.

  • Inject the prepared reference standard solution to determine the retention time.

  • Inject the prepared sample solution in triplicate.

  • Record the chromatograms for all injections.

3.1.7 Data Analysis and Purity Calculation Purity is calculated based on the area percentage of the main peak in the sample chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The identity of the main peak is confirmed by comparing its retention time with that of the reference standard.

Purity_Analysis_Workflow Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard (0.1 mg/mL) prep_smp Prepare Sample (0.1 mg/mL) equilibration System Equilibration prep_smp->equilibration injection Inject Sample equilibration->injection detection UV Detection (210 nm) injection->detection integration Peak Integration detection->integration calculation Calculate Area % integration->calculation report Final Purity Report calculation->report

Caption: A flowchart illustrating the key stages of HPLC-based purity determination for this compound.

Synthesis and Application Context

General Synthesis Overview

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the modification of glutamic acid precursors. While specific patented methods may exist, a generalized workflow often includes the introduction of the alpha-methyl group to a suitable substrate, followed by hydrolysis to yield the final amino acid. The synthesis of related compounds often involves steps like esterification, racemization, resolution, and hydrolysis.[10]

Synthesis_Workflow Generalized Synthesis Workflow start Starting Materials (e.g., Glutamic Acid Derivative) reaction α-Methylation Reaction start->reaction workup Reaction Quenching & Crude Work-up reaction->workup purification Purification (e.g., Crystallization or Chromatography) workup->purification product This compound purification->product

Caption: A high-level diagram showing a plausible synthetic pathway for this compound.

Role in Neurological Research

This compound is primarily utilized in research to probe the function of glutamate (B1630785) receptors and transporters in the central nervous system.[3] As a structural analog of glutamate, it can act as an agonist or antagonist at various glutamate receptor subtypes (e.g., NMDA, AMPA, and kainate receptors) or as an inhibitor of glutamate transporters. Its specific effects are highly dependent on the biological system being studied. Understanding these interactions is crucial for developing therapies for neurological disorders.[3]

Glutamatergic_Synapse Context of Action in a Glutamatergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle Synaptic Vesicle (contains Glutamate) cleft Synaptic Cleft vesicle->cleft Release receptors Glutamate Receptors (NMDA, AMPA) cleft->receptors Binding antagonist This compound (Potential Modulator) antagonist->receptors Modulates

Caption: A simplified diagram showing how this compound may act as a modulator at a glutamatergic synapse.

Conclusion

This compound is an accessible and important research chemical for the neuroscience and pharmaceutical development communities. Commercial sources reliably provide high-purity material (≥98%), which can be verified using standard analytical techniques such as HPLC. Its utility as a modulator of the glutamatergic system underscores the need for a thorough understanding of its commercial landscape and analytical characterization, as detailed in this guide. Researchers should always verify the purity of their material to ensure the reliability and reproducibility of their experimental results.

References

Safety and Handling Guidelines for DL-2-Methylglutamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for DL-2-Methylglutamic acid and structurally related compounds. Due to the limited specific toxicological data for this compound, it should be handled with the care and precautions applicable to a chemical of unknown toxicity. Always consult your institution's safety protocols and the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

Introduction

This compound is a derivative of the non-essential amino acid glutamic acid. Its applications in research and drug development are expanding, necessitating clear and comprehensive guidelines for its safe handling. This guide provides an in-depth overview of the known safety information, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₁₁NO₄--INVALID-LINK--
Molecular Weight 161.16 g/mol --INVALID-LINK--
Appearance White solid (presumed)General knowledge of amino acids
Melting Point 160 °C (decomposes)--INVALID-LINK--
Solubility Data not available. Presumed to have some solubility in water.General knowledge of amino acids
Synonyms 2-Methylglutamic acid, α-Methylglutamic acid--INVALID-LINK--

Toxicological Data

Toxicological EndpointData for this compoundData for L-Glutamic Acid (for reference)
Acute Oral Toxicity No data availableLD50 (rat, oral) > 30,000 mg/kg
Acute Dermal Toxicity No data availableNo data available
Acute Inhalation Toxicity No data availableNo data available
Skin Corrosion/Irritation No specific data available. Presumed to be a potential mild irritant.Not classified as a skin irritant.
Serious Eye Damage/Irritation No specific data available. Presumed to be a potential eye irritant.Not classified as an eye irritant.
Respiratory or Skin Sensitization No data availableNot classified as a sensitizer.
Carcinogenicity No data availableNot classified as a carcinogen.

Note: The absence of data does not mean the absence of hazard. Appropriate precautions should always be taken.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any new experiment involving this compound. This involves identifying potential hazards and implementing appropriate control measures.

RiskAssessment cluster_assessment Risk Assessment Workflow Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Chemical, Physical, Procedural Hazards Control Risks Control Risks Assess Risks->Control Risks Likelihood & Severity Review Controls Review Controls Control Risks->Review Controls Elimination, Substitution, Engineering Controls, PPE Review Controls->Assess Risks Iterate if Necessary End End Review Controls->End Controls Effective Start Start Start->Identify Hazards Begin Process

Risk Assessment Workflow

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles.

  • Hand Protection: Nitrile or latex gloves should be worn. Inspect gloves for any tears or holes before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: For operations that may generate significant amounts of dust (e.g., weighing large quantities, cleaning up spills), a NIOSH-approved respirator (e.g., N95) should be used.

Experimental Protocols

Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing and preparing a solution of this compound.

WeighingProtocol cluster_protocol Weighing and Dissolving Protocol Prepare 1. Don PPE (Goggles, Gloves, Lab Coat) Weigh 2. Weigh in a fume hood or ventilated enclosure Prepare->Weigh Transfer 3. Carefully transfer powder to a suitable container Weigh->Transfer Dissolve 4. Add solvent slowly and mix gently Transfer->Dissolve Clean 5. Clean weighing area and dispose of waste Dissolve->Clean

Weighing and Dissolving Workflow

Methodology:

  • Preparation: Before starting, ensure you are wearing the appropriate PPE as described in Section 5. The weighing area, preferably within a chemical fume hood or a ventilated balance enclosure, should be clean and free of clutter.

  • Weighing: Use a clean, tared weigh boat or paper. Carefully scoop the required amount of this compound onto the weigh boat. Avoid creating dust.

  • Transfer: Gently tap the weigh boat to transfer the powder into the receiving vessel (e.g., beaker, flask). Use a funnel if necessary to prevent spillage.

  • Dissolving: Add the desired solvent to the vessel in small portions while gently stirring or swirling to facilitate dissolution.

  • Cleanup: Decontaminate the weighing area with a damp paper towel. Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safe and effective cleanup.

For Small Spills (less than 1 gram):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If it is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.

  • Cleanup: Carefully wipe up the spill with the damp paper towel, moving from the outside in.

  • Disposal: Place the contaminated paper towels in a sealed plastic bag and dispose of them in the solid chemical waste container.

  • Decontamination: Clean the spill area with soap and water.

For Large Spills (more than 1 gram):

  • Evacuate: Evacuate the immediate area and alert your supervisor and institutional safety officer.

  • Restrict Access: Prevent others from entering the spill area.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed. Wearing appropriate PPE, including respiratory protection, cover the spill with an absorbent material designed for chemical powders.

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the area as described for small spills.

Waste Disposal

All waste containing this compound should be disposed of as chemical waste according to your institution's guidelines. This includes unused material, contaminated labware, and spill cleanup debris. Do not dispose of this chemical down the drain or in the regular trash.

Biological Signaling Pathways

This compound, as a derivative of glutamic acid, may interact with pathways involving glutamate (B1630785). The glutamate-glutamine cycle and the GABA shunt are two critical pathways in the central nervous system where glutamate plays a key role.

Glutamate-Glutamine Cycle

This cycle describes the recycling of glutamate between neurons and glial cells (astrocytes).

GlutamateGlutamineCycle cluster_neuron Neuron cluster_astrocyte Astrocyte Glutamine_N Glutamine Glutaminase Glutaminase Glutamine_N->Glutaminase Glutamate_N Glutamate Synaptic_Cleft Synaptic Cleft (Glutamate) Glutamate_N->Synaptic_Cleft Release Glutaminase->Glutamate_N Glutamate_A Glutamate GS Glutamine Synthetase Glutamate_A->GS Glutamine_A Glutamine Glutamine_A->Glutamine_N Transport GS->Glutamine_A Synaptic_Cleft->Glutamate_A Uptake

Glutamate-Glutamine Cycle
GABA Shunt

The GABA shunt is a metabolic pathway that synthesizes and catabolizes the inhibitory neurotransmitter GABA from glutamate.

GABAShunt cluster_pathway GABA Shunt Pathway Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GABA_T GABA Transaminase GABA->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase SSA->SSADH Succinate Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle GAD->GABA GABA_T->SSA SSADH->Succinate TCA_Cycle->Glutamate α-ketoglutarate

GABA Shunt Pathway

Conclusion

While specific toxicological data for this compound is limited, a conservative approach to handling, based on its chemical structure and the properties of related compounds, is essential for maintaining a safe laboratory environment. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and safely conduct their work. Always prioritize a thorough risk assessment and the consistent use of appropriate personal protective equipment.

DL-2-Methylglutamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-2-Methylglutamic Acid

Abstract

This compound is a derivative of the non-essential amino acid, glutamic acid. As a research chemical, it serves as a valuable tool in the fields of neuroscience, biochemistry, and pharmaceutical development. Its structural similarity to glutamate (B1630785) allows it to interact with and modulate glutamate-related metabolic and signaling pathways. This document provides a comprehensive overview of the physicochemical properties, relevant biological pathways, and key experimental protocols associated with this compound, intended for researchers and professionals in the life sciences.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its key chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₄[1][2][3][4][5]
Molecular Weight 161.16 g/mol [2][3][4][5][6]
Melting Point 160 °C (decomposes)[2]
pKa 2.21 ± 0.10 (Predicted)[1][2]
Density 1.336 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 71-90-9[1][2][5]

Biological and Pharmacological Profile

This compound is primarily utilized in biochemical research and pharmaceutical development.[6] Its significance stems from its role as a glutamic acid derivative, which allows it to influence glutamate-related processes within the central nervous system.[6]

Key applications and areas of study include:

  • Neurological Research : Investigating its effects on metabolic pathways and enzyme mechanisms, particularly in the context of developing drugs for neurological disorders.[6]

  • Metabolic Studies : Serving as a substrate or modulator in studies of amino acid metabolism, such as the glutamate-glutamine cycle and the GABA shunt pathway.[7]

  • Chemical Synthesis : Acting as a key intermediate in the synthesis of various organic compounds, including the production of enantiomerically pure substances for medicinal chemistry.[6]

Relevant Metabolic Pathways and Workflows

As a glutamate analog, this compound is pertinent to several metabolic pathways. The following diagrams illustrate these relationships and a typical experimental workflow for studying its effects.

Glutamate_Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase AlphaKG α-Ketoglutarate Glutamate->AlphaKG GDH / Aminotransferases GABA GABA Glutamate->GABA GAD TCA TCA Cycle AlphaKG->TCA 2MeGlu 2-Methylglutamate (Analog) 2MeGlu->Glutamate Potential Interaction

Fig. 1: Simplified Glutamate Metabolic Pathways.

Biosynthesis_Pathway cluster_info Note: Pathway for 3-Methylglutamate biosynthesis, potentially analogous for 2-Methylglutamate. AlphaKG α-Ketoglutarate Methyl_AlphaKG (3R)-Methyl- 2-oxoglutarate AlphaKG->Methyl_AlphaKG GlmT (Methyltransferase) + SAM MeGlu (2S,3R)-3-Methyl- glutamate Methyl_AlphaKG->MeGlu Transamination

Fig. 2: Biosynthesis of 3-Methylglutamate.

Experimental_Workflow prep Prepare Synaptosomes add_compound Add 2-Methylglutamate (100 µM final conc.) prep->add_compound incubate_1 Incubate 15 min at 37 °C add_compound->incubate_1 wash Wash twice with Buffer S incubate_1->wash resuspend Resuspend in Buffer KRP wash->resuspend incubate_2 Incubate for time course (e.g., 0-50 min) at 37 °C resuspend->incubate_2 collect Centrifuge & Collect Supernatant and Pellet incubate_2->collect analyze Metabolite Analysis (e.g., LC-MS) collect->analyze

Fig. 3: Synaptosome Metabolism Assay Workflow.[7]

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are adapted from studies on the enantiomers of 2-methylglutamate in mouse brain metabolism.[7]

Metabolism in the Glutamate-Glutamine Cycle in Synaptosomes

This assay measures the impact of 2-methylglutamate on the metabolic cycling between glutamate and glutamine in nerve terminals.

Materials:

  • Buffer S: 0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl pH 7.4.

  • Buffer KRP (Krebs-Ringer Phosphate): 118.0 mM NaCl, 4.65 mM KCl, 1.23 mM CaCl₂, 1.18 mM KH₂PO₄, 3.54 mM MgSO₄, 24.9 mM NaHCO₃, 10.0 mM glucose, pH 7.4.

  • This compound (2MeGlu) stock solution.

  • Synaptosome preparation from mouse brain tissue.

Procedure:

  • To each sample tube containing prepared synaptosomes, add 5 µL of 2MeGlu solution for a final concentration of 100 µM, or Buffer KRP for control samples.

  • Incubate the samples for 15 minutes at 37 °C.

  • Immediately chill the tubes on ice to stop the reaction.

  • Centrifuge the samples and wash the pellets twice by resuspension and centrifugation with 0.5 mL of Buffer S.

  • Resuspend the final pellets in 200 µL of Buffer KRP.

  • Incubate samples for various time points (e.g., 10, 20, 30, 40, 50 minutes) at 37 °C. A zero-minute time point should be kept on ice.

  • After incubation, chill all samples on ice and centrifuge.

  • Collect the 200 µL supernatants.

  • Resuspend the pellets in 200 µL of 80% acetonitrile (B52724) for further analysis of intracellular metabolites.

Potassium-Induced Neurotransmitter Release Assay

This protocol assesses how 2-methylglutamate affects the release of neurotransmitters from synaptosomes upon depolarization.

Materials:

  • Buffer KRP (as above).

  • Buffer K-KRP (High Potassium): Same as Buffer KRP but with an elevated KCl concentration to induce depolarization.

  • This compound (2MeGlu) stock solution.

  • Synaptosome preparation.

Procedure:

  • Add 2.5 µL of 2MeGlu solution (final concentration 100 µM) or Buffer KRP (control) to each synaptosome sample.

  • Incubate for 15 minutes at 37 °C.

  • Chill samples on ice, then centrifuge and wash twice with Buffer KRP.

  • Resuspend the resulting pellets in either 500 µL of Buffer KRP (basal release) or 500 µL of Buffer K-KRP (stimulated release).

  • Incubate for 5, 10, or 15 minutes at 37 °C. A zero-minute time point should be immediately centrifuged.

  • Following incubation, centrifuge the samples and wash with Buffer KRP.

  • The collected supernatant contains the released neurotransmitters, and the pellet contains the remaining intracellular contents, both ready for quantification.

Conclusion

This compound is a pivotal compound for probing the intricacies of glutamate metabolism and neurotransmission. The data and protocols presented in this guide offer a foundational resource for scientists and researchers. Its utility as a chemical intermediate and a modulator of biological pathways underscores its importance in the ongoing development of novel therapeutics for neurological conditions. Further investigation into its specific interactions with glutamate receptors, transporters, and enzymes will continue to illuminate its potential applications in medicine and biology.

References

Methodological & Application

Application Notes and Protocols for DL-2-Methylglutamic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of DL-2-Methylglutamic acid, a methylated analog of glutamic acid, in cell culture. Due to the limited availability of detailed protocols for the racemic mixture, the following information is primarily based on studies of its individual enantiomers, (S)-2-methylglutamate ((S)-2MeGlu) and (R)-2-methylglutamate ((R)-2MeGlu), and is supplemented with established methodologies for similar compounds.

Biological Activity and Applications

This compound and its enantiomers are valuable research tools for investigating the glutamate-glutamine cycle and its role in neurotransmission and metabolism.[1][2] The (S)-enantiomer is efficiently transported into brain cells and synaptosomes and is released upon membrane depolarization, mimicking endogenous L-glutamate.[1] Conversely, the (R)-enantiomer is transported less efficiently and is not released under the same conditions.[1]

Notably, (S)-2MeGlu is selectively converted to (S)-2-methylglutamine ((S)-2MeGln) within the brain, which is then slowly hydrolyzed back to (S)-2MeGlu.[1][3] This suggests that (S)-2MeGlu can act as a prodrug for (S)-2MeGln.[3] Both enantiomers of 2-methylglutamate have shown limited activity across a broad panel of glutamate (B1630785) and GABA receptors, indicating a specific mode of action primarily related to glutamate metabolism and transport rather than direct receptor agonism or antagonism.[1][3]

Potential applications in cell culture include:

  • Investigating the Glutamate-Glutamine Cycle: Studying the uptake, metabolism, and release of this analog in neuronal and glial cell co-cultures to understand the dynamics of this critical metabolic cycle.

  • Neurotoxicity and Cytotoxicity Studies: Assessing the potential toxic effects of altered glutamate metabolism in various cell lines.

  • Drug Screening: Using this compound as a tool to identify and characterize compounds that modulate glutamate transporters or enzymes involved in the glutamate-glutamine cycle.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the enantiomers of 2-methylglutamate.

Table 1: Cellular Uptake and Metabolism of 2-Methylglutamate Enantiomers in Primary Mouse Astrocyte Cultures.

Compound (1 mM)Intracellular (nmol/mg protein)Extracellular (nmol/mg protein)
(S)-2MeGlu15.2 ± 1.184.8 ± 1.1
(R)-2MeGlu3.8 ± 0.396.2 ± 0.3

Data adapted from Wawro et al., 2021. Cells were incubated for 2 hours.

Table 2: Conversion of (S)-2-Methylglutamate to (S)-2-Methylglutamine in Primary Mouse Astrocyte Cultures.

CompoundProductIntracellular (nmol/mg protein)Extracellular (nmol/mg protein)
(S)-2MeGlu (1 mM)(S)-2MeGln2.1 ± 0.20.7 ± 0.1

Data adapted from Wawro et al., 2021. Cells were incubated for 2 hours.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture.

Materials:

  • This compound powder

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Sterile, distilled water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a small volume of sterile distilled water or PBS. This compound has limited solubility in neutral water.

  • Slowly add 1 M HCl or 1 M NaOH dropwise while vortexing to dissolve the powder. Monitor the pH to avoid large fluctuations.

  • Once dissolved, adjust the pH to the desired final working pH (typically 7.2-7.4) using 1 M HCl or 1 M NaOH.

  • Bring the solution to the final desired volume with sterile distilled water or PBS to create a concentrated stock solution (e.g., 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Cytotoxicity using MTS Assay

This protocol provides a method to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Adherent cells (e.g., SH-SY5Y neuroblastoma, primary cortical neurons, or astrocytes)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 1 µM to 10 mM. Include a vehicle control (medium with the same concentration of HCl or NaOH used for solubilization, if any) and an untreated control.

  • Carefully remove the medium from the cells and replace it with 100 µL of the prepared treatment solutions.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Analysis of Cellular Uptake and Metabolism

This protocol is based on the methodology used by Wawro et al. (2021) to study the metabolism of 2-methylglutamate in primary astrocyte and neuron cultures.

Materials:

  • Primary astrocyte or neuron cultures

  • Appropriate culture medium (e.g., DMEM for astrocytes)

  • This compound stock solution

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Instrumentation for metabolite analysis (e.g., LC-MS/MS)

Procedure:

  • Culture primary astrocytes or neurons in appropriate culture vessels (e.g., 6-well plates) until they reach the desired confluency.

  • Prepare the treatment medium containing a final concentration of 1 mM this compound.

  • Remove the existing medium and replace it with the treatment medium.

  • Incubate the cells for a specified time (e.g., 2 hours) at 37°C and 5% CO2.

  • After incubation, collect the extracellular medium from each well into separate microcentrifuge tubes.

  • Immediately place the culture plates on ice and wash the cells three times with ice-cold PBS to remove any remaining extracellular compound.

  • Lyse the cells by adding a suitable lysis buffer and scraping the cells. Collect the cell lysate.

  • Process both the extracellular medium and the cell lysates for metabolite analysis using a technique such as liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentrations of this compound and its potential metabolites (e.g., 2-methylglutamine).

Protocol 4: Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of this compound to a specific glutamate receptor subtype expressed in a cell line (e.g., HEK293 cells transfected with a glutamate receptor).

Materials:

  • Cell membranes prepared from cells expressing the target glutamate receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-glutamate)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold

  • Scintillation cocktail and scintillation counter

Procedure:

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled this compound (the competitor).

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the receptor).

  • Incubate the plate at a specified temperature and for a time sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis stock_prep Prepare DL-2-Methylglutamic Acid Stock Solution treatment Treat Cells with Serial Dilutions of Compound stock_prep->treatment cell_culture Culture and Seed Cells (e.g., Neurons, Astrocytes) cell_culture->treatment incubation Incubate for Defined Period (e.g., 2-72h) treatment->incubation viability Cell Viability Assay (e.g., MTS) incubation->viability metabolism Metabolite Analysis (LC-MS/MS) incubation->metabolism binding Receptor Binding Assay incubation->binding data_analysis Calculate IC50, Uptake Rates, etc. viability->data_analysis metabolism->data_analysis binding->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: General experimental workflow for studying this compound in cell culture.

Glutamate_Glutamine_Cycle Putative interaction of (S)-2-Methylglutamate with the Glutamate-Glutamine Cycle. (S)-2MeGlu is taken up by astrocytes and converted to (S)-2MeGln by Glutamine Synthetase (GS). PAG: Phosphate-activated glutaminase; VGLUT: Vesicular glutamate transporter; EAATs: Excitatory amino acid transporters. cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte Astrocyte neuron_gln Glutamine (Gln) pag PAG neuron_gln->pag Hydrolysis neuron_glu Glutamate (Glu) vglut VGLUT neuron_glu->vglut vesicle Synaptic Vesicle synapse_glu Glutamate vesicle->synapse_glu Release pag->neuron_glu vglut->vesicle astro_glu Glutamate (Glu) synapse_glu->astro_glu Uptake (EAATs) s2meglu_synapse (S)-2MeGlu s2meglu_astro (S)-2MeGlu s2meglu_synapse->s2meglu_astro Uptake (EAATs) gs GS astro_glu->gs Amidation astro_gln Glutamine (Gln) astro_gln->neuron_gln Transport gs->astro_gln s2megln_astro (S)-2MeGln gs->s2megln_astro s2meglu_astro->gs Amidation s2megln_astro->neuron_gln Transport?

Caption: Putative interaction of (S)-2MeGlu with the Glutamate-Glutamine cycle.

References

Application Notes and Protocols for In Vivo Studies of DL-2-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Methylglutamic acid is a synthetic derivative of the excitatory neurotransmitter L-glutamic acid. Its structural similarity suggests a potential to interact with the glutamatergic system, a key pathway in neurotransmission, synaptic plasticity, learning, and memory. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. These notes provide detailed protocols for the preparation and administration of this compound solutions for in vivo research, enabling the exploration of its physiological effects and therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the preparation of suitable formulations for in vivo administration.

PropertyValueReference
Molecular FormulaC₆H₁₁NO₄[1]
Molecular Weight161.16 g/mol [1]
AppearanceWhite to off-white crystalline powder[2]
Predicted pKa2.21 ± 0.10[2]
FormOften available as a hemihydrate[1]

Table 1: Physicochemical Properties of this compound.

In Vivo Administration Data

Recent studies have provided initial data on the in vivo administration of 2-methylglutamate enantiomers in mice, which can serve as a valuable starting point for studies with the DL-racemic mixture.

ParameterValue/RecommendationReference
Animal ModelMouse[3][4]
Administration RouteIntraperitoneal (IP) Injection[5]
Dosage RangeSingle doses up to 900 mg/kg have been shown to be safe. A dose of 100 mg/kg was used for pharmacokinetic studies and was observed to suppress locomotor activity.[3][4][3][4]
Potential TargetLimited activity across a broad panel of glutamate (B1630785) and GABA receptors. The (R)-enantiomer has shown weak activity at the GluN2A subunit of the NMDA receptor.[4][4]

Table 2: Summary of In Vivo Administration Data for 2-Methylglutamate in Mice.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile water for injection

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • pH meter

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile container.

  • Initial Suspension: Add a small volume of sterile water for injection to the powder to create a slurry.

  • Solubilization and pH Adjustment:

    • Slowly add sterile 1 M NaOH dropwise to the slurry while stirring continuously. The addition of a base is necessary to deprotonate the carboxylic acid groups and increase solubility in aqueous solution, bringing the pH to a physiological range.

    • Monitor the pH of the solution closely using a calibrated pH meter.

    • Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is between 7.2 and 7.4.

  • Final Volume Adjustment: Once the compound is dissolved and the pH is stabilized, add sterile PBS (pH 7.4) to reach the final desired concentration.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: It is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. The stability of glutamic acid solutions can be affected by pH and temperature[2][6].

Protocol 2: Intraperitoneal (IP) Administration in Mice

Materials:

  • Prepared and sterilized this compound solution

  • Appropriate size syringes (e.g., 1 mL)

  • Appropriate gauge needles (e.g., 25-27G)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling and Restraint: Handle the mouse gently and restrain it securely to expose the abdomen.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

  • Aseptic Technique: Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 15-20 degree angle.

    • Aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or organ.

    • If no fluid is aspirated, inject the solution slowly and steadily. The maximum recommended injection volume for a mouse is 10 mL/kg.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential signaling pathway of this compound based on its interaction with the glutamatergic system and a general workflow for its in vivo evaluation.

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_eval Evaluation weigh Weigh this compound dissolve Dissolve and Adjust pH to 7.4 weigh->dissolve sterilize Sterile Filter dissolve->sterilize injection Intraperitoneal Injection sterilize->injection animal_prep Animal Acclimatization animal_prep->injection behavior Behavioral Assays injection->behavior tissue Tissue Collection injection->tissue analysis Biochemical/Molecular Analysis tissue->analysis

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda NMDA Receptor (GluN1/GluN2A) glutamate->nmda Agonist ca_influx Ca²⁺ Influx nmda->ca_influx downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream plasticity Synaptic Plasticity Learning & Memory downstream->plasticity dl2mga This compound dl2mga->nmda Weak Modulator

Caption: Postulated signaling pathway of this compound.

Discussion and Considerations

  • Vehicle Selection: While PBS at a physiological pH is the recommended starting point, for higher concentrations that may not be fully soluble, the use of co-solvents such as a low percentage of DMSO or PEG300 may be considered. However, vehicle-only control groups are essential to account for any effects of the co-solvents themselves.

  • Stereoisomers: this compound is a racemic mixture of (R)- and (S)-enantiomers. Studies have shown that these enantiomers can have different pharmacokinetic and pharmacodynamic profiles. The (S)-enantiomer is more efficiently transported into the brain, while the (R)-enantiomer shows weak activity at the GluN2A subunit of the NMDA receptor[4]. The effects observed with the DL-mixture will be a composite of the actions of both enantiomers.

  • Dosage Selection: The provided dosage range is based on acute administration studies. For chronic studies, lower doses and a dose-response evaluation are recommended to determine the optimal dose for the desired effect and to avoid potential toxicity.

  • Stability: Due to the potential for degradation, especially at non-neutral pH and elevated temperatures, it is crucial to use freshly prepared solutions for in vivo experiments[2][6].

These application notes and protocols provide a comprehensive guide for researchers initiating in vivo studies with this compound. Adherence to these guidelines will facilitate reproducible and reliable experimental outcomes.

References

Application Notes and Protocols for DL-2-Methylglutamic Acid in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Methylglutamic acid is a derivative of the principal excitatory neurotransmitter, L-glutamic acid. While structurally similar, the introduction of a methyl group at the alpha-2 position significantly alters its pharmacological profile. This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies.

Recent research indicates that this compound exhibits limited direct activity as an agonist or antagonist at a wide range of ionotropic and metabotropic glutamate (B1630785) receptors. Specifically, studies have shown that the 2-methylglutamic acid (2M) analogue was generally inactive in electrophysiological experiments and displayed poor functional activity[1]. Further investigation into its enantiomers revealed that while (S)-2-methylglutamate can be taken up and released from synaptosomes in a manner similar to L-glutamate, both (S)- and (R)-2-methylglutamate have limited activity across more than 30 glutamate and GABA receptors[2][3]. Consequently, (S)-2-methylglutamate has been classified as a potential "false neurotransmitter"[3].

Given this pharmacological profile, the primary application of this compound in patch-clamp electrophysiology is not as a direct modulator of glutamate receptor-mediated currents, but rather as a tool to investigate glutamate transport, uptake, and release mechanisms. It can also serve as an invaluable negative control in experiments designed to probe the effects of novel glutamatergic compounds.

Data Presentation

Currently, there is a lack of comprehensive quantitative data on the direct electrophysiological effects of this compound on specific glutamate receptor subtypes due to its general inactivity. The primary utility of this compound lies in its role as a potential "false neurotransmitter." The following table summarizes the key characteristics based on available literature.

ParameterThis compoundL-Glutamic Acid (for comparison)Source
Receptor Activity Generally inactive across a broad range of glutamate and GABA receptors.Potent agonist at ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate receptors.[1][2][3]
Synaptosomal Uptake The (S)-enantiomer is efficiently transported into synaptosomes.Actively transported into presynaptic terminals and glial cells.[2][3]
Depolarization-Evoked Release The (S)-enantiomer is released upon membrane depolarization.Released from presynaptic terminals upon depolarization.[2][3]
Metabolism The (S)-enantiomer is selectively converted to (S)-2-methylglutamine.Metabolized by glutamine synthetase to glutamine.[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess Direct Receptor Activation

This protocol is designed to confirm the lack of direct agonistic or antagonistic activity of this compound on native or recombinant glutamate receptors.

1. Cell Preparation:

  • Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or transfected cell lines (e.g., HEK293 cells) expressing specific glutamate receptor subtypes.

  • Plate cells on coverslips suitable for patch-clamp recording.

2. Solutions:

  • External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 D-glucose. Bubble with 95% O₂ / 5% CO₂.

  • Internal Solution: (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 100 mM stock solution in deionized water and adjust the pH to 7.4.

  • Positive Control: Prepare a stock solution of L-glutamic acid (e.g., 10 mM).

3. Recording Procedure:

  • Establish a whole-cell voltage-clamp configuration on a target neuron or transfected cell.

  • Clamp the cell at a holding potential of -70 mV.

  • After establishing a stable baseline recording, apply L-glutamic acid (e.g., 100 µM) to confirm the presence of functional glutamate receptors.

  • Following washout and return to baseline, apply this compound at a range of concentrations (e.g., 1 µM to 1 mM).

  • To test for antagonistic activity, co-apply this compound with L-glutamic acid.

4. Data Analysis:

  • Measure the peak amplitude of the inward current in response to each compound.

  • Compare the current elicited by this compound to the baseline noise and the response to L-glutamic acid.

Protocol 2: Investigating the "False Neurotransmitter" Properties via Presynaptic Loading and Evoked Release

This protocol aims to assess the uptake of this compound into presynaptic terminals and its subsequent release to activate postsynaptic receptors (or lack thereof).

1. Preparation:

  • Prepare brain slices (e.g., hippocampal or cortical slices) from rodents.

  • Maintain slices in oxygenated aCSF.

2. Pre-incubation (Loading):

  • Incubate a subset of slices in aCSF containing this compound (e.g., 1 mM) for 30-60 minutes to allow for uptake into presynaptic terminals.

  • A control group of slices should be incubated in standard aCSF.

3. Recording Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with standard aCSF.

  • Obtain a whole-cell voltage-clamp recording from a postsynaptic neuron.

  • Place a stimulating electrode in a region containing afferent fibers to the recorded neuron.

  • Evoke excitatory postsynaptic currents (EPSCs) by delivering brief electrical stimuli.

  • Record a stable baseline of evoked EPSCs.

  • Compare the amplitude and frequency of spontaneous and evoked EPSCs between control and this compound-loaded slices.

4. Data Analysis:

  • A significant change in the properties of evoked or spontaneous EPSCs in the pre-loaded slices compared to control could suggest that the released this compound is interacting with postsynaptic receptors. The expected outcome, based on current literature, is no significant change, supporting its role as a false neurotransmitter.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_uptake Glutamate Transporter Vesicle Synaptic Vesicle Glutamate_uptake->Vesicle DL_2_MeGlu This compound Vesicle->DL_2_MeGlu Release L_Glu L-Glutamic Acid Vesicle->L_Glu Release DL_2_MeGlu->Glutamate_uptake GluR Glutamate Receptors (NMDA, AMPA, mGluR) DL_2_MeGlu->GluR L_Glu->Glutamate_uptake L_Glu->GluR No_Activation No Significant Postsynaptic Current GluR->No_Activation Activation Postsynaptic Current (EPSCs) GluR->Activation

Caption: Proposed mechanism of this compound as a false neurotransmitter.

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Prepare Neuronal Culture or Transfected Cells WCC Establish Whole-Cell Configuration Cell_Culture->WCC Solutions Prepare External and Internal Solutions Solutions->WCC Baseline Record Stable Baseline WCC->Baseline Apply_L_Glu Apply L-Glutamic Acid (Positive Control) Baseline->Apply_L_Glu Washout Washout Apply_L_Glu->Washout Apply_DL_2_MeGlu Apply this compound Washout->Apply_DL_2_MeGlu Measure_Current Measure Peak Inward Current Apply_DL_2_MeGlu->Measure_Current Compare Compare Responses Measure_Current->Compare

Caption: Workflow for testing direct receptor activation by this compound.

References

Application Notes and Protocols for the HPLC Analysis of DL-2-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of DL-2-Methylglutamic acid. The methods outlined below are designed to assist in the separation and quantification of the D- and L-enantiomers of 2-Methylglutamic acid, a crucial aspect in various research, development, and quality control settings.

Introduction

2-Methylglutamic acid is a derivative of the non-essential amino acid, glutamic acid. As a chiral molecule, it exists in two enantiomeric forms: D-2-Methylglutamic acid and L-2-Methylglutamic acid. The biological activity of these enantiomers can differ significantly, making their separation and accurate quantification essential in fields such as neuroscience, pharmacology, and drug development. HPLC is a powerful analytical technique for achieving this chiral separation, either through indirect methods involving derivatization with a chiral reagent or by direct separation on a chiral stationary phase.

This guide details a robust and sensitive method for the analysis of this compound using pre-column derivatization followed by reversed-phase HPLC. An alternative direct chiral separation approach is also discussed.

Method 1: Chiral Separation by Pre-Column Derivatization

This method is based on the derivatization of this compound with a chiral reagent, N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), followed by separation of the resulting diastereomers on a standard reversed-phase HPLC column. This approach offers excellent resolution and sensitivity.[1][2]

Principle

The primary amino group of this compound reacts with the chiral derivatizing agent, FDNP-Val-NH2, to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated by chromatography on an achiral stationary phase, such as a C18 column. Detection is typically performed using a UV detector at 340 nm.[1][2] The choice of the D- or L- form of the derivatizing agent will invert the elution order of the D- and L-analyte enantiomers.

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH2) or N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-L-Val-NH2)

  • Acetone, HPLC grade

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl), 2 M

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (MeCN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Sample of interest containing this compound

2. Apparatus

  • HPLC system with a gradient pump, UV detector, and data integration software

  • Reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm, 250 x 4.6 mm)[1]

  • Thermomixer or water bath

  • pH meter

  • Vortex mixer

  • Syringe filters, 0.45 µm

3. Sample Preparation and Derivatization

  • Dissolve a known amount of this compound standard or the sample in 100 µL of 0.5 M NaHCO3.

  • Add 400 µL of a 1% (w/v) solution of FDNP-D-Val-NH2 (or FDNP-L-Val-NH2) in acetone.

  • Incubate the mixture for 90 minutes at 40°C in a thermomixer.[1]

  • After incubation, cool the mixture to room temperature.

  • Acidify the reaction mixture to approximately pH 4 with 2 M HCl.[1]

  • Dilute the sample 100- to 160-fold with methanol.[1]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions

  • Column: ODS-Hypersil, 5 µm, 250 x 4.6 mm[1]

  • Mobile Phase A: 0.11% TFA in water (v/v)[1]

  • Mobile Phase B: 0.11% TFA in Acetonitrile (v/v)[1]

  • Flow Rate: 1.1 mL/min[1]

  • Detection: UV at 340 nm[1][2]

  • Injection Volume: 10 µL[1]

  • Column Temperature: Ambient

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0 - 28020
2 - 48Linear gradient to 62Linear gradient to 38
48 - 52595
52 - 608020

5. Data Analysis

  • Identify the peaks corresponding to the D- and L-2-Methylglutamic acid diastereomers based on the retention times of the standards.

  • Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve prepared with known concentrations of the derivatized standards.

  • The detection limit for similar amino acids with this method is as low as 5-10 picomoles.[1][2]

Data Presentation

Table 1: HPLC Method Parameters for Chiral Separation by Pre-Column Derivatization

ParameterCondition
Analyte This compound
Derivatizing Agent N-α-(5-fluoro-2,4-dinitrophenyl)-D/L-valine amide (FDNP-Val-NH2)
Column ODS-Hypersil C18, 5 µm, 250 x 4.6 mm[1]
Mobile Phase A: 0.11% TFA in Water; B: 0.11% TFA in Acetonitrile[1]
Flow Rate 1.1 mL/min[1]
Detection UV at 340 nm[1]
Expected Outcome Baseline separation of the D- and L-enantiomer derivatives

Method 2: Direct Chiral Separation on a Chiral Stationary Phase (CSP)

Direct methods involve the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of 2-Methylglutamic acid, leading to their separation. This approach avoids the need for derivatization.

Principle

The enantiomers of this compound are introduced directly onto an HPLC column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their separation. Common CSPs for amino acid separation include ligand-exchange, macrocyclic glycopeptide, and crown ether-based columns.[3][4][5][6]

Experimental Protocol (General Guideline)

1. Reagents and Materials

  • This compound standard

  • Mobile phase solvents (e.g., methanol, ethanol, acetonitrile, water), HPLC grade

  • Mobile phase additives (e.g., copper (II) sulfate (B86663) for ligand-exchange, trifluoroacetic acid)[6]

  • Sample of interest containing this compound

2. Apparatus

  • HPLC system with a pump, UV or Mass Spectrometry (MS) detector, and data integration software

  • Chiral HPLC column (e.g., ligand-exchange, macrocyclic glycopeptide, or crown ether-based)

  • Syringe filters, 0.45 µm

3. Sample Preparation

  • Dissolve the this compound standard or sample in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Example using Ligand-Exchange Chromatography)

  • Column: Chiral ligand-exchange column (e.g., containing L-hydroxyproline)[3]

  • Mobile Phase: 2 mM Copper (II) sulfate in deionized water. The mobile phase may be modified with an organic solvent like methanol or isopropanol (B130326) (e.g., 10-20%) to adjust retention times.[6]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 210-254 nm or MS

  • Injection Volume: 5 - 20 µL

  • Column Temperature: Controlled, e.g., 25°C

5. Data Analysis

  • Identify the peaks for D- and L-2-Methylglutamic acid based on their retention times.

  • Quantify each enantiomer by comparing peak areas to a calibration curve.

Data Presentation

Table 2: General Parameters for Direct Chiral HPLC Separation

ParameterOptions and Considerations
Analyte This compound (underivatized)
Chiral Stationary Phase Ligand-exchange, Macrocyclic glycopeptide, Crown ether[3][4][5][6]
Mobile Phase Dependent on the CSP. May include aqueous buffers, organic modifiers, and chiral selectors (e.g., metal ions).[6]
Detection UV (low wavelength) or Mass Spectrometry (for higher sensitivity and selectivity)
Expected Outcome Direct separation of D- and L-enantiomers

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in NaHCO3 Sample->Dissolve Derivatize Add FDNP-Val-NH2 Incubate at 40°C Dissolve->Derivatize Acidify Acidify to pH 4 Derivatize->Acidify Dilute Dilute with Methanol Acidify->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 340 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Enantiomers Integrate->Quantify logical_relationship cluster_method Chiral HPLC Method Selection cluster_indirect_params Key Parameters (Indirect) cluster_direct_params Key Parameters (Direct) Method Goal: Separate D/L Enantiomers Indirect Indirect Method (Derivatization) Method->Indirect Direct Direct Method (Chiral Stationary Phase) Method->Direct Reagent Chiral Derivatizing Agent Indirect->Reagent Column_A Achiral Column (e.g., C18) Indirect->Column_A MobilePhase_A Mobile Phase Gradient Indirect->MobilePhase_A CSP Chiral Stationary Phase Type Direct->CSP MobilePhase_B Mobile Phase Composition Direct->MobilePhase_B Temperature Column Temperature Direct->Temperature

References

Application Notes and Protocols for Studying the Effects of Novel Glutamate Receptor Ligands on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1][2] Long-term potentiation (LTP) and long-term depression (LTD) are the primary forms of synaptic plasticity, representing a sustained increase and decrease in synaptic strength, respectively.[1][2][3] Glutamate (B1630785), the major excitatory neurotransmitter in the brain, plays a crucial role in initiating these processes through its interaction with ionotropic (NMDA, AMPA) and metabotropic (mGluR) receptors.[4][5][6][7] Dysregulation of glutamatergic signaling and synaptic plasticity is implicated in numerous neurological and psychiatric disorders, making glutamate receptors a key target for drug development.

This document provides a detailed protocol for characterizing the effects of a novel glutamate receptor ligand, exemplified here as DL-2-Methylglutamic acid, on synaptic plasticity. The following sections outline experimental procedures for electrophysiological and biochemical analyses, present data in a structured format, and provide visual representations of workflows and signaling pathways.

I. Electrophysiological Assessment of Synaptic Plasticity

The primary method for assessing synaptic plasticity is through electrophysiological recordings in brain slices, typically from the hippocampus, a region critical for learning and memory.[2][8] Field excitatory postsynaptic potentials (fEPSPs) are recorded to measure the strength of synaptic transmission.

Experimental Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
  • Acute Hippocampal Slice Preparation:

    • Anesthetize and decapitate an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Isolate the hippocampi and prepare 350-400 µm thick transverse slices using a vibratome.

    • Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • fEPSP Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record fEPSPs.[9]

    • Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP with an amplitude that is 30-50% of the maximum.[9]

    • Record a stable baseline for at least 20-30 minutes.

  • Induction of Long-Term Potentiation (LTP):

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[3][10][11] For example, two trains of 100 Hz for 1 second, separated by 20 seconds.[3]

    • Alternatively, a single HFS train (100 Hz, 1 second) can be used.[9]

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the potentiation.

  • Induction of Long-Term Depression (LTD):

    • Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.[2][9]

    • Alternatively, for mGluR-dependent LTD, paired-pulse LFS (PP-LFS) can be used.[2]

    • Continue recording fEPSPs for at least 60 minutes post-LFS to assess the depression.

  • Pharmacological Studies:

    • To study the effect of a novel compound like this compound, bath-apply the compound at various concentrations for a defined period (e.g., 20-30 minutes) before inducing LTP or LTD.

    • Compare the magnitude of LTP or LTD in the presence of the compound to control conditions (aCSF alone).

    • To investigate the mechanism of action, co-apply the compound with known antagonists for specific glutamate receptor subtypes (e.g., APV for NMDA receptors, CNQX for AMPA receptors, or specific mGluR antagonists).

Data Presentation: Quantitative Analysis of Electrophysiology Data

The primary outcome measure is the change in the fEPSP slope. The data should be normalized to the baseline period and expressed as a percentage.

Table 1: Effect of this compound on LTP Induction

Treatment GroupConcentration (µM)n (slices)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of baseline)
Control (aCSF)-100.5 ± 0.05150 ± 5%
This compound180.48 ± 0.04130 ± 7%
This compound1080.52 ± 0.06110 ± 6%*
This compound10080.49 ± 0.0595 ± 8%**

*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on LTD Induction

Treatment GroupConcentration (µM)n (slices)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-LFS (% of baseline)
Control (aCSF)-100.51 ± 0.0475 ± 4%
This compound180.49 ± 0.0572 ± 5%
This compound10865 ± 6%*
This compound10080.50 ± 0.0450 ± 7%**

*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.

II. Biochemical Analysis of Signaling Pathways

Changes in synaptic plasticity are associated with alterations in intracellular signaling cascades, protein expression, and receptor trafficking.[12][13] Biochemical assays can elucidate the molecular mechanisms by which a novel compound exerts its effects.

Experimental Protocol: Western Blotting
  • Tissue Preparation:

    • Prepare acute hippocampal slices and treat them with the novel compound and/or plasticity-inducing stimuli as described in the electrophysiology protocol.

    • Following treatment, rapidly dissect the CA1 region of the hippocampus on an ice-cold plate.

    • Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key proteins to investigate include:

      • Phosphorylated and total levels of glutamate receptor subunits: pGluA1 (Ser831, Ser845), GluA1, GluA2, pNR1, NR1, pNR2B, NR2B.[13]

      • Key signaling molecules: pCaMKII, CaMKII, pERK, ERK, pCREB, CREB.[13]

      • Synaptic structural proteins: PSD-95, Synapsin I.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).

    • For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Data Presentation: Quantitative Analysis of Western Blotting Data

Table 3: Effect of this compound on CaMKII Phosphorylation following HFS

Treatment GroupConcentration (µM)n (samples)pCaMKII / Total CaMKII Ratio (Fold Change vs. Control)
Control (aCSF)-61.00 ± 0.12
HFS-62.50 ± 0.21**
This compound + HFS1061.80 ± 0.15*
This compound + HFS10061.15 ± 0.10##

*p < 0.05 vs. HFS; ##p < 0.01 vs. HFS; **p < 0.01 vs. Control. Data are presented as mean ± SEM.

III. Visualization of Workflows and Signaling Pathways

Graphical representations are essential for illustrating complex experimental procedures and molecular interactions.

experimental_workflow cluster_slice_prep Slice Preparation cluster_electrophysiology Electrophysiology cluster_biochemistry Biochemical Analysis start Rodent Brain Extraction slicing Hippocampal Slicing (400 µm) start->slicing recovery Slice Recovery in aCSF (1 hr) slicing->recovery recording_chamber Transfer to Recording Chamber recovery->recording_chamber baseline Baseline fEPSP Recording (20 min) recording_chamber->baseline drug_application Bath Application of this compound baseline->drug_application induction LTP (HFS) or LTD (LFS) Induction drug_application->induction post_induction Post-Induction Recording (60 min) induction->post_induction dissection CA1 Dissection post_induction->dissection homogenization Tissue Homogenization & Lysis dissection->homogenization western_blot Western Blotting homogenization->western_blot analysis Densitometry & Analysis western_blot->analysis

Caption: Experimental workflow for studying this compound effects.

Caption: Hypothetical signaling pathway for a novel glutamate receptor ligand.

logical_relationship cluster_effects Observed Effects cluster_mechanism Potential Mechanisms compound This compound receptor_binding Binds to Glutamate Receptor compound->receptor_binding ltp_change Modulation of LTP ltd_change Modulation of LTD signaling_change Alters Intracellular Signaling receptor_binding->signaling_change receptor_trafficking Affects Receptor Trafficking receptor_binding->receptor_trafficking signaling_change->ltp_change signaling_change->ltd_change receptor_trafficking->ltp_change receptor_trafficking->ltd_change

Caption: Logical relationship between compound activity and synaptic effects.

IV. Conclusion

The protocols and data presentation formats provided here offer a comprehensive framework for investigating the effects of novel glutamate receptor ligands, such as this compound, on synaptic plasticity. By combining electrophysiological and biochemical approaches, researchers can gain a thorough understanding of a compound's mechanism of action and its potential as a therapeutic agent for neurological and psychiatric disorders. The use of standardized protocols and clear data visualization is crucial for ensuring the reproducibility and interpretability of findings in the field of drug discovery and development.

References

Application Notes and Protocols: DL-2-Methylglutamic Acid for Studying Glutamate Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in synaptic transmission, plasticity, and development. The precise control of extracellular glutamate concentrations is vital, as excessive levels can lead to excitotoxicity and neuronal damage, implicated in various neurological disorders.[1] High-affinity excitatory amino acid transporters (EAATs) are responsible for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity. The five main subtypes, EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5, exhibit distinct expression patterns and functional properties throughout the CNS.[2][3][4][5]

DL-2-Methylglutamic acid is a valuable pharmacological tool for elucidating the function and pharmacology of these transporters. As an analog of glutamate, it interacts with EAATs, acting as both a competitive inhibitor and a transportable substrate, depending on the transporter subtype and the specific enantiomer.[6] This dual characteristic allows researchers to dissect the specific roles of different EAAT subtypes in glutamate homeostasis and to screen for novel therapeutic agents that modulate transporter activity.

Mechanism of Action

This compound is a racemic mixture of D- and L-2-methylglutamic acid. The enantiomers of methylglutamate derivatives have been shown to exhibit distinct modes of action on different EAAT subtypes. For instance, some isomers can act as substrates for one subtype while competitively blocking another. This highlights the importance of considering the stereochemistry when interpreting experimental results.[6] The (S)-enantiomer, in particular, is efficiently transported into synaptosomes and can be released upon depolarization in a manner similar to endogenous glutamate.[6] The inhibitory effects of these compounds are typically competitive, meaning they bind to the same site as glutamate, preventing its transport.

Quantitative Data: Interaction of Methylglutamate Derivatives with EAAT Subtypes

The following table summarizes the available quantitative data for the interaction of various methylglutamate derivatives with EAAT subtypes. This data is crucial for designing experiments and interpreting results. Note that specific data for the this compound racemate is limited, and the table includes data for closely related and more extensively studied derivatives to provide a comparative overview.

CompoundTransporter SubtypeKm (µM)Kb (µM)Mode of ActionReference
(±)-threo-3-MethylglutamateEAAT1 (rat)Inactive (>300 µM)Inactive (>300 µM)InactiveVandenberg et al., 1997
(±)-threo-3-MethylglutamateEAAT2 (rat)-18Competitive BlockerVandenberg et al., 1997
(2S,4R)-4-MethylglutamateEAAT1 (rat)54-SubstrateVandenberg et al., 1997
(2S,4R)-4-MethylglutamateEAAT2 (rat)-3.4Competitive BlockerVandenberg et al., 1997
L-threo-4-HydroxyglutamateEAAT1 (rat)61-SubstrateVandenberg et al., 1997
L-threo-4-HydroxyglutamateEAAT2 (rat)48-SubstrateVandenberg et al., 1997

Km: Michaelis constant, indicating the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates a higher affinity of the substrate for the transporter. Kb: Binding affinity of a competitive inhibitor. A lower Kb indicates a higher affinity of the inhibitor for the transporter.

Experimental Protocols

Two primary methods are employed to study the effects of this compound on glutamate transporters: radiolabeled substrate uptake assays and electrophysiological recordings.

Radiolabeled Glutamate Uptake Assay in Synaptosomes

This assay measures the uptake of a radiolabeled glutamate analog (e.g., [3H]-D-aspartate or [3H]-L-glutamate) into isolated nerve terminals (synaptosomes) in the presence and absence of this compound.

a. Synaptosome Preparation [7][8][9]

  • Tissue Homogenization: Euthanize the animal (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., cortex or hippocampus) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Isolation of Crude Synaptosomal Fraction: Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction.

  • Resuspension: Gently resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer: 140 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 10 mM glucose, and 15 mM sodium phosphate (B84403) buffer, pH 7.4).

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA or Bradford assay).

b. Uptake Assay [8][9][10]

  • Pre-incubation: Aliquot the synaptosome suspension (typically 50-100 µg of protein per tube) and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Uptake: Add varying concentrations of this compound (or other test compounds) to the synaptosome suspension. Immediately after, add the radiolabeled substrate (e.g., [3H]-D-aspartate to a final concentration of 20-50 nM).

  • Incubation: Incubate the mixture for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Immediately wash the filters three times with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled substrate like L-glutamate or a broad-spectrum inhibitor like DL-TBOA). Plot the percent inhibition of specific uptake against the concentration of this compound to determine the IC50 value.

Electrophysiological Recording in Xenopus laevis Oocytes

This method allows for the direct measurement of currents associated with glutamate transport, providing detailed information about the kinetics and pharmacology of individual EAAT subtypes.

a. Oocyte Preparation and cRNA Injection [11][12][13][14][15]

  • Oocyte Harvesting: Harvest stage V-VI oocytes from a female Xenopus laevis.

  • Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

  • cRNA Injection: Inject oocytes with cRNA encoding the specific human or rodent EAAT subtype of interest (e.g., EAAT1, EAAT2, etc.). Inject a separate group of oocytes with water to serve as a control for endogenous transporter activity.

  • Incubation: Incubate the injected oocytes for 2-7 days at 18°C in a suitable medium (e.g., modified Barth's solution) to allow for protein expression.

b. Two-Electrode Voltage Clamp (TEVC) Recording [11][12][13][14][15]

  • Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

  • Electrode Impalement: Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential (e.g., -60 mV) using a voltage-clamp amplifier.

  • Substrate Application: Apply glutamate or this compound to the oocyte by switching the perfusion solution. The binding of the substrate to the transporter will elicit an inward current.

  • Data Acquisition and Analysis: Record the current responses using appropriate data acquisition software. To determine the inhibitory effect of this compound, co-apply it with a fixed concentration of glutamate and measure the reduction in the glutamate-evoked current. To assess if this compound is a substrate, apply it alone and measure the induced current. Construct dose-response curves to determine EC50 (for substrates) or IC50 (for inhibitors) values.

Visualizations

Glutamate_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate EAAT EAAT Glutamate->EAAT Binds DL2MG DL-2-Methylglutamic acid DL2MG->EAAT Competitively Inhibits/Binds Glutamate_in Glutamate EAAT->Glutamate_in Transport Na_in 3 Na+ EAAT->Na_in Co-transport H_in 1 H+ EAAT->H_in Co-transport K_out 1 K+ K_out->EAAT Counter-transport

Caption: Glutamate transport and inhibition by this compound.

Experimental_Workflow cluster_assay1 Radiolabeled Uptake Assay cluster_assay2 Electrophysiology in Oocytes a1 Synaptosome Preparation a2 Pre-incubation a1->a2 a3 Addition of DL-2-MG & Radiolabeled Substrate a2->a3 a4 Incubation a3->a4 a5 Filtration & Washing a4->a5 a6 Scintillation Counting a5->a6 a7 Data Analysis (IC50) a6->a7 b1 Oocyte Preparation & cRNA Injection b2 Incubation for Expression b1->b2 b3 Two-Electrode Voltage Clamp b2->b3 b4 Application of Glutamate +/- DL-2-MG b3->b4 b5 Current Recording b4->b5 b6 Data Analysis (IC50/EC50) b5->b6

References

Application Notes and Protocols for DL-2-Methylglutamic Acid Administration in Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamate. Its enantiomers, (S)-2-methylglutamate ((S)-2MeGlu) and (R)-2-methylglutamate ((R)-2MeGlu), have been shown to interact with the glutamate-glutamine cycle in the brain, suggesting potential therapeutic applications in neurological disorders where glutamatergic neurotransmission is imbalanced. (S)-2MeGlu is transported into brain tissue and synaptosomes and is released upon membrane depolarization in a manner similar to endogenous L-glutamate[1]. In contrast, (R)-2MeGlu is less efficiently transported and not released by depolarization[1]. This document provides detailed application notes and proposed protocols for the administration of this compound and its enantiomers in various animal models of neurological disorders.

Quantitative Data Summary

The following table summarizes the observed effects of 2-methylglutamate enantiomers administered to wild-type mice.

CompoundAnimal ModelDosing RegimenRoute of AdministrationObserved EffectsReference
(R)-2-Methylglutamic AcidWild-type mice (2-month-old, male)Single dose of 100, 300, or 900 mg/kgIntraperitoneal (IP)Suppressed locomotor activity at doses ≥ 100 mg/kg. Safe up to a single 900 mg/kg dose. No significant effect on anxiety or hippocampus-dependent learning.[1]
(S)-2-Methylglutamic AcidWild-type mice (2-month-old, male)Single dose of 100, 300, or 900 mg/kgIntraperitoneal (IP)Suppressed locomotor activity at doses ≥ 100 mg/kg. Safe up to a single 900 mg/kg dose. No significant effect on anxiety or hippocampus-dependent learning.[1]

Signaling Pathways and Experimental Workflow

Glutamate-Glutamine Cycle and Potential Intervention by 2-Methylglutamic Acid

The glutamate-glutamine cycle is a critical process for maintaining normal synaptic function. (S)-2-Methylglutamic acid has been shown to be a substrate for this cycle, being converted to (S)-2-methylglutamine in the brain[1]. This suggests a potential mechanism for modulating glutamatergic activity.

G Glutamate-Glutamine Cycle and 2-Methylglutamic Acid cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamine_pre Glutamine Glutamate_pre Glutamate Glutamine_pre->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle VGLUT Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Release S_2MeGlu_pre (S)-2-Methylglutamic Acid S_2MeGlu_pre->Vesicle Potential Uptake Glutamate_receptor Glutamate Receptors (NMDA, AMPA) Glutamate_cleft->Glutamate_receptor Binding Glutamate_astro Glutamate Glutamate_cleft->Glutamate_astro EAAT1/2 S_2MeGlu_cleft (S)-2-Methylglutamic Acid S_2MeGlu_astro (S)-2-Methylglutamic Acid S_2MeGlu_cleft->S_2MeGlu_astro Transport Glutamine_astro Glutamine Glutamate_astro->Glutamine_astro Glutamine Synthetase Glutamine_astro->Glutamine_pre SNAT3/5 S_2MeGln_astro (S)-2-Methylglutamine S_2MeGlu_astro->S_2MeGln_astro Glutamine Synthetase S_2MeGln_astro->S_2MeGlu_pre Potential Transport

Caption: Proposed interaction of (S)-2-Methylglutamic Acid with the glutamate-glutamine cycle.

General Experimental Workflow for Evaluating this compound in Neurological Disorder Models

The following diagram outlines a general workflow for assessing the efficacy of this compound in animal models of neurological disorders.

G Experimental Workflow start Animal Model Selection (e.g., MPTP for Parkinson's) induction Induction of Neurological Disorder start->induction treatment This compound Administration induction->treatment behavioral Behavioral Assessments (e.g., Rotarod, Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis (e.g., ELISA, Western Blot) treatment->biochemical histological Histopathological Analysis (e.g., Immunohistochemistry) treatment->histological data Data Analysis and Interpretation behavioral->data biochemical->data histological->data end Conclusion data->end

References

Troubleshooting & Optimization

Troubleshooting DL-2-Methylglutamic acid solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with DL-2-Methylglutamic acid in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a derivative of the non-essential amino acid, glutamic acid.[1] It is a white to off-white crystalline powder.[2] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁NO₄[3]
Molecular Weight 161.16 g/mol [3]
Synonyms 2-Methyl-DL-glutamic acid, α-Methyl-DL-glutamic acid[3]
Appearance White to off-white crystalline powder[2]

Q2: What are the general solubility characteristics of this compound?

Direct quantitative solubility data for this compound in various buffers is limited. However, based on the behavior of its parent compound, L-glutamic acid, and general principles of amino acid chemistry, we can infer its solubility characteristics. As an amino acid derivative, its solubility is highly dependent on pH.[4] It is expected to be least soluble at its isoelectric point (pI) and more soluble in acidic or alkaline solutions.

Q3: Why is my this compound not dissolving in a neutral buffer like PBS (pH 7.4)?

Amino acids and their derivatives often exhibit poor solubility at a neutral pH, which is close to their isoelectric point where the net charge of the molecule is zero.[4] At this point, the strong intermolecular ionic attractions in its zwitterionic form lead to minimal solubility. To improve solubility, the pH of the buffer needs to be adjusted away from the pI.

Q4: How does temperature affect the solubility of this compound?

For many compounds, including amino acids, solubility tends to increase with temperature.[5] Gentle warming of the solution can aid in the dissolution of this compound. However, excessive heat should be avoided as it may lead to degradation of the compound.

Q5: Can I use organic solvents to dissolve this compound?

For highly hydrophobic peptides or amino acid derivatives, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a stock solution, which is then diluted into an aqueous buffer, can be an effective strategy.[6] For instance, the related compound Dimethyl DL-glutamate (hydrochloride) is soluble in ethanol, DMSO, and dimethylformamide.[6]

Troubleshooting Guides

This section provides a step-by-step approach to address common solubility issues encountered with this compound.

Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS, Tris, HEPES at neutral pH).

Possible Causes and Solutions:

  • The pH of the buffer is close to the isoelectric point (pI) of the compound.

    • Solution: Adjust the pH of the buffer. Since this compound is an acidic amino acid derivative, its solubility will increase in either acidic (pH < 4) or basic (pH > 8) conditions.[4] Add a small amount of 0.1 M HCl or 0.1 M NaOH dropwise while stirring and monitoring the pH until the compound dissolves.

  • The concentration of the compound is too high for the chosen buffer.

    • Solution: Try preparing a more dilute solution. If a higher concentration is necessary, consider preparing a concentrated stock solution at an adjusted pH and then neutralizing it to the desired final pH, being mindful of potential precipitation.

  • The dissolution rate is slow.

    • Solution: Gently warm the solution to 37-40°C.[2] Additionally, using a vortex mixer or a sonicator can help to accelerate dissolution.[5]

Issue 2: The compound precipitates out of solution after initial dissolution.

Possible Causes and Solutions:

  • The solution was supersaturated.

    • Cause: This can occur if dissolution was aided by heat, and upon cooling, the solubility limit was exceeded.

    • Solution: Prepare a more dilute solution. Alternatively, maintain the working solution at the temperature at which the compound remains dissolved, if experimentally feasible.

  • The final pH of the solution has shifted towards the pI.

    • Cause: This can happen when a stock solution prepared at a low or high pH is diluted into a buffer with a different pH, causing the final pH to fall into the range of low solubility.

    • Solution: Ensure the final pH of your working solution is sufficiently far from the pI. It may be necessary to re-adjust the pH of the final solution after adding the stock.

  • The concentration of the organic co-solvent is too high in the final aqueous solution.

    • Cause: When using a stock solution dissolved in an organic solvent like DMSO, diluting it into an aqueous buffer can cause the compound to precipitate if the final concentration of the organic solvent is too high.

    • Solution: Typically, the final concentration of the organic co-solvent should be kept low (e.g., <1-5%) to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Aqueous Buffer

This protocol provides a general method for preparing a stock solution. The optimal pH for dissolution may need to be determined empirically.

Materials:

  • This compound powder

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter

  • Vortex mixer or sonicator

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Weigh the Compound: Accurately weigh out 1.612 mg of this compound for a 1 mL 10 mM stock solution.

  • Initial Dispensing: Add the powder to a microcentrifuge tube containing approximately 80% of the final desired volume of the buffer (e.g., 800 µL for a 1 mL final volume).

  • Attempt Initial Dissolution: Vortex or sonicate the mixture for 1-2 minutes.

  • pH Adjustment (if necessary): If the compound has not fully dissolved, begin adjusting the pH.

    • For an alkaline stock solution , add 0.1 M NaOH dropwise while continuously monitoring the pH. Continue adding until the compound is fully dissolved. A pH of 8.0-9.0 is a good starting point to try.

    • For an acidic stock solution , add 0.1 M HCl dropwise. A pH of 2.0-3.0 can be targeted.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the buffer to reach the final desired volume (e.g., 1 mL).

  • Final pH Check: Check the pH of the final stock solution and record it.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Based on data for the related compound L-glutamic acid, aqueous solutions may be stable for extended periods when frozen.[6] For Dimethyl DL-glutamate (hydrochloride), it is recommended not to store aqueous solutions for more than one day.[6] Therefore, fresh preparation is advisable.

Quantitative Data Summary

CompoundSolventSolubilityTemperatureReference
L-Glutamic acid Water8.57 g/L25°C[7]
L-Glutamic acid hydrochloride Water50 mg/mLNot specified[8]
Dimethyl DL-glutamate (hydrochloride) PBS (pH 7.2)~10 mg/mLNot specified[6]
Dimethyl DL-glutamate (hydrochloride) Ethanol~5 mg/mLNot specified[6]
Dimethyl DL-glutamate (hydrochloride) DMSO~10 mg/mLNot specified[6]
Dimethyl DL-glutamate (hydrochloride) Dimethylformamide~15 mg/mLNot specified[6]

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general chemical principles and data from related compounds. Researchers should perform their own validation experiments to determine the optimal conditions for their specific applications.

References

Technical Support Center: Optimizing DL-2-Methylglutamic Acid for Neuronal Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of DL-2-Methylglutamic acid in neuronal stimulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in neuroscience research?

A1: this compound is a derivative of the excitatory neurotransmitter L-glutamic acid. It is used in neuroscience research to probe the function of glutamate (B1630785) receptors and to stimulate specific neuronal pathways. Due to the methyl group at the 2-position, it can exhibit different potencies and selectivities for various glutamate receptor subtypes compared to endogenous glutamate. This makes it a valuable tool for dissecting the roles of these receptors in neuronal signaling and plasticity.

Q2: What is the recommended concentration range for this compound for neuronal stimulation?

A2: The optimal concentration of this compound can vary depending on the specific neuronal preparation and the experimental goals. Based on available data for related methylated glutamate analogs, a starting concentration range of 10 µM to 200 µM is recommended. For example, (S)-2-methylglutamate has been used at a concentration of 100 µM in synaptosome preparations.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q3: Is this compound selective for specific glutamate receptor subtypes?

A3: The receptor selectivity of this compound is complex due to it being a racemic mixture of D- and L-isomers. Generally, methyl-substituted glutamate analogs can interact with both ionotropic (NMDA, AMPA) and metabotropic (mGluR) glutamate receptors. For instance, certain methylated aminoadipic acid analogs, which are structurally related, have shown activity as NMDA receptor agonists and mGluR2 agonists.[2] Specifically, the (S)-enantiomer of 2-methylglutamate is thought to act as a "false neurotransmitter," being taken up and released similarly to glutamate but having weak activity at a broad range of glutamate receptors.[1] The D-isomer's activity may differ. Therefore, it is important to consider that the observed effects will be a composite of the actions of both enantiomers on multiple receptor types.

Q4: How should I prepare a stock solution of this compound?

A4: this compound can be challenging to dissolve in aqueous solutions at neutral pH. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in water or a suitable buffer. To aid dissolution, the pH of the solution should be carefully adjusted. For L-glutamic acid, adjusting the pH towards 7.8 helps in its dissolution.[3] A similar approach can be used for this compound. It is advisable to make small additions of a base like 1M NaOH while monitoring the pH until the compound is fully dissolved. The final pH of the stock solution should be adjusted to the desired physiological range (typically 7.2-7.4) before adding it to your cell culture medium.

Q5: How stable is this compound in cell culture media?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable neuronal stimulation Concentration too low: The effective concentration can be cell-type dependent.Perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to a higher concentration (e.g., 500 µM) to determine the optimal concentration for your specific neuronal culture.
Compound degradation: The compound may have degraded in the stock solution or culture medium.Prepare fresh stock solutions of this compound before each experiment. Store stock solutions at -20°C or below for short-term storage. For long-term experiments, consider adding the compound to the media immediately before use.
Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization.Apply this compound for shorter durations or use a perfusion system to control the application time.
High neuronal cell death (Excitotoxicity) Concentration too high: Excessive activation of glutamate receptors can lead to excitotoxicity and neuronal death.Lower the concentration of this compound. Co-application with an NMDA receptor antagonist (e.g., AP5) or an AMPA receptor antagonist (e.g., CNQX) can help determine if the toxicity is receptor-mediated.
Ammonia (B1221849) toxicity: Degradation of the amino acid in the media can lead to a toxic buildup of ammonia.Use freshly prepared media and this compound solutions. Monitor the health of your neuronal cultures regularly.
Variability in experimental results Inconsistent stock solution: Poor solubility or precipitation of the compound in the stock solution.Ensure complete dissolution of this compound when preparing the stock solution by adjusting the pH. Visually inspect the solution for any precipitates before use.
Chiral effects: The D- and L-isomers may have different activities, and the ratio in different batches of the compound could vary.If possible, test the individual D- and L-isomers to understand their specific contributions to the observed effects. Be consistent with the source and lot number of the compound used in your experiments.

Quantitative Data Summary

The following table summarizes the available quantitative data for methyl-substituted glutamate analogs. It is important to note that these values are for related compounds and should be used as a reference for designing experiments with this compound.

Compound Receptor Target Effect Potency (EC50/IC50) Reference
(2S,5RS)-5-methyl-AANMDA ReceptorAgonist110 µM[2]
(2S,4S)-4-methyl-AAmGluR2Agonist76 µM[2]
(2R,4S)-4-methyl-AANMDA ReceptorAntagonist300 µM[2]
(S)-2-MethylglutamateVarious Glutamate & GABA ReceptorsWeak to no significant activity> 100 µM[1]
(R)-2-MethylglutamateVarious Glutamate & GABA ReceptorsWeak to no significant activity> 100 µM[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • 1 M NaOH solution, sterile

  • 1 M HCl solution, sterile

  • Sterile microcentrifuge tubes or vials

  • pH meter

Procedure:

  • Weigh out the required amount of this compound powder to prepare the desired volume of a 100 mM solution (Molecular Weight: 161.16 g/mol ).

  • Add the powder to a sterile container with 80% of the final volume of sterile water.

  • Stir the solution at room temperature. The powder will likely not dissolve completely.

  • Slowly add small volumes of 1 M NaOH to the solution while continuously stirring and monitoring the pH. Continue adding NaOH until the powder is fully dissolved. The pH will be alkaline.

  • Carefully adjust the pH back to the desired physiological range (typically 7.2-7.4) by adding small volumes of 1 M HCl.

  • Bring the final volume to the desired level with sterile water.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Neuronal Stimulation Assay in Primary Cortical Neurons

Materials:

  • Primary cortical neuron cultures grown on appropriate substrates (e.g., poly-D-lysine coated coverslips).

  • This compound stock solution (100 mM).

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

  • Calcium imaging dye (e.g., Fluo-4 AM) or electrophysiology setup.

  • Control and antagonist solutions (e.g., AP5, CNQX).

Procedure:

  • Preparation:

    • Culture primary cortical neurons to the desired maturity (e.g., DIV 10-14).

    • Prepare a range of working concentrations of this compound by diluting the stock solution in the neuronal culture medium.

  • Stimulation (for Calcium Imaging):

    • Load the neurons with a calcium indicator dye according to the manufacturer's protocol.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Apply the this compound solution to the neurons.

    • Record the changes in intracellular calcium levels over time.

    • To identify the receptors involved, pre-incubate the neurons with specific antagonists (e.g., 50 µM AP5 for NMDA receptors, 10 µM CNQX for AMPA receptors) before applying this compound.

  • Stimulation (for Electrophysiology):

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Record baseline synaptic activity or membrane potential.

    • Perfuse the this compound solution onto the neuron.

    • Record the changes in firing rate, postsynaptic currents, or membrane potential.

  • Data Analysis:

    • Quantify the neuronal response (e.g., change in fluorescence intensity, firing frequency).

    • Plot the dose-response curve to determine the EC50 of this compound for the observed effect.

Signaling Pathways and Experimental Workflows

Glutamate Receptor Signaling Pathways

This compound is expected to primarily act on glutamate receptors, which can be broadly divided into ionotropic and metabotropic receptors. The activation of these receptors triggers distinct downstream signaling cascades.

Glutamate_Signaling Glutamate Receptor Signaling Pathways cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptors (Group II) NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R AMPA Receptor Na_Influx Na⁺ Influx AMPA_R->Na_Influx Downstream_Ca Ca²⁺-dependent Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Downstream_Ca Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->NMDA_R Removes Mg²⁺ block Neuronal_Stimulation Neuronal Stimulation (Action Potentials) Downstream_Ca->Neuronal_Stimulation mGluR2_3 mGluR2/3 Gi_protein Gi Protein mGluR2_3->Gi_protein AC Adenylyl Cyclase Gi_protein->AC MAPK_PI3K MAPK & PI3K/Akt Pathways Gi_protein->MAPK_PI3K βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA activity cAMP->PKA PKA->Neuronal_Stimulation Modulation MAPK_PI3K->Neuronal_Stimulation Modulation DL_2_MGA This compound DL_2_MGA->NMDA_R DL_2_MGA->AMPA_R DL_2_MGA->mGluR2_3

Caption: Overview of potential signaling pathways activated by this compound.

Experimental Workflow for Optimizing Neuronal Stimulation

The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for neuronal stimulation experiments.

Experimental_Workflow Workflow for Optimizing this compound Concentration Start Start Prepare_Stock Prepare DL-2-MGA Stock Solution (Protocol 1) Start->Prepare_Stock Dose_Response Perform Dose-Response Experiment (1 µM - 500 µM) Prepare_Stock->Dose_Response Assess_Activity Assess Neuronal Activity (Calcium Imaging / Electrophysiology) Dose_Response->Assess_Activity Assess_Viability Assess Cell Viability (e.g., MTT assay, Live/Dead stain) Dose_Response->Assess_Viability Decision Optimal Concentration? Assess_Activity->Decision Assess_Viability->Decision Proceed Proceed with Main Experiments Decision->Proceed Yes Adjust_Concentration Adjust Concentration Range Decision->Adjust_Concentration No Troubleshoot Troubleshoot (Refer to Guide) Decision->Troubleshoot Inconsistent/ Unexpected Results End End Proceed->End Adjust_Concentration->Dose_Response Troubleshoot->Adjust_Concentration

Caption: Logical workflow for optimizing this compound concentration.

References

Preventing DL-2-Methylglutamic acid degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of DL-2-Methylglutamic acid in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

While specific studies on this compound are limited, the primary degradation pathway is inferred from its parent compound, glutamic acid. The main route of non-enzymatic degradation for glutamic acid is intramolecular cyclization to form a lactam, pyroglutamic acid (2-pyrrolidone-5-carboxylic acid).[1][2][3] This reaction is favored by elevated temperatures and pH values between 2 and 3.[1][2][3] It is plausible that this compound undergoes a similar cyclization to form 2-methyl-pyroglutamic acid. The presence of the methyl group on the alpha-carbon may influence the rate of this reaction.

Another potential degradation route, particularly in the presence of oxidizing agents, is the Strecker degradation, which would involve the oxidative decarboxylation of the amino acid to form an aldehyde.[4][5]

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

To ensure the long-term stability of this compound, proper storage is crucial. The solid form is hygroscopic, so it should be stored in a tightly sealed container in a dry environment.[6] For stock solutions, freezing is recommended to minimize degradation.

Storage ConditionFormRecommended TemperatureDuration
Long-term Powder-20°C[7]Up to 3 years
Short-term Powder2-8°C[8]Weeks to months
Long-term In solvent-80°C[7]Up to 6 months
Short-term In solvent-20°C[7]Up to 1 month

Q3: How should I prepare my experimental solutions to minimize degradation of this compound?

Preparation of experimental solutions requires careful attention to pH and temperature. Based on studies of glutamic acid, extreme pH values (below 2 and above 13) can be detrimental, while neutral to slightly alkaline pH is generally better for stability and solubility.[9][10]

  • pH Adjustment: When dissolving this compound, which can be challenging in neutral water, it is recommended to adjust the pH of the solution to 7.4-7.8.[11]

  • Temperature: Prepare solutions at room temperature and avoid heating, as elevated temperatures accelerate the formation of pyroglutamic acid analogs.[1][3]

  • Fresh Preparation: It is always best practice to prepare solutions fresh on the day of the experiment. If storage is necessary, follow the guidelines in Q2 and aliquot to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound in biological systems?

This compound, particularly the (S)-enantiomer, acts as a "false neurotransmitter".[7] It is transported into synaptosomes and released in a manner similar to the endogenous neurotransmitter L-glutamate.[7] By competing with L-glutamate for transport and release, it can modulate glutamatergic neurotransmission.[7] It is a useful tool for studying the glutamate-glutamine cycle in the brain.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of compound activity over time Degradation of this compound in solution.- Prepare fresh solutions for each experiment. - If storing solutions, aliquot and freeze at -80°C. - Ensure the pH of your stock and working solutions is within the stable range (ideally neutral to slightly alkaline). - Avoid repeated freeze-thaw cycles.
Inconsistent experimental results - Inconsistent concentration of active compound due to degradation. - pH shifts in the experimental buffer.- Use freshly prepared solutions. - Verify the pH of your experimental buffer before adding this compound. - Consider using a buffer with a stable pKa at your experimental temperature.
Precipitate formation in the solution - Poor solubility at the current pH. - Solution has become too concentrated.- Adjust the pH of the solution to 7.4-7.8 to improve solubility.[11] - Gently warm the solution (do not boil) while stirring to aid dissolution, but cool to experimental temperature before use. - Prepare a less concentrated stock solution and adjust the final dilution accordingly.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add a portion of the desired solvent (e.g., high-purity water or a suitable buffer like Krebs-Ringer phosphate (B84403) buffer [KRP]) to the powder.[7]

  • pH Adjustment: While stirring, slowly add a small amount of 1 M NaOH to adjust the pH to approximately 7.4. Monitor the pH closely with a calibrated pH meter. The powder should dissolve as the pH approaches neutral.

  • Final Volume: Once the powder is completely dissolved, add the remaining solvent to reach the final desired volume.

  • Sterilization (if required): Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol can be adapted to test the stability of this compound under various stress conditions.

  • Prepare Solutions: Prepare solutions of this compound in different buffers (e.g., pH 3, pH 7.4, pH 10) and in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Incubate the solutions at different temperatures (e.g., room temperature, 37°C, 50°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, take an aliquot of each solution and analyze it using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Quantification: Quantify the amount of remaining this compound and any major degradation products. A reverse-phase C18 column with detection at around 210-220 nm is a common starting point for amino acid analysis.[10][12][13]

Visualizations

degradation_pathway DL_2_Methylglutamic_acid This compound Intermediate Protonated Intermediate DL_2_Methylglutamic_acid->Intermediate H⁺ (Acidic pH) Δ (Heat) Product 2-Methyl-pyroglutamic acid Intermediate->Product -H₂O (Cyclization) Product->Intermediate +H₂O (Hydrolysis) Water H₂O

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment start Weigh this compound dissolve Dissolve in solvent start->dissolve adjust_ph Adjust pH to 7.4 dissolve->adjust_ph final_vol Bring to final volume adjust_ph->final_vol filter Filter sterilize (0.22 µm) final_vol->filter store Aliquot and store at -80°C filter->store thaw Thaw aliquot dilute Dilute to working concentration thaw->dilute run_exp Perform experiment dilute->run_exp analyze Analyze results run_exp->analyze

Caption: Recommended workflow for preparing and using this compound solutions.

signaling_concept cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamine Glutamine pag PAG glutamine->pag Glutaminase glutamate L-Glutamate pag->glutamate vglut VGLUT glutamate->vglut vesicle Synaptic Vesicle vglut->vesicle release Release vesicle->release methylglutamate This compound methylglutamate->vglut Competes receptors Glutamate Receptors response Postsynaptic Response receptors->response release->receptors

Caption: Conceptual diagram of this compound as a false neurotransmitter.

References

Technical Support Center: Troubleshooting In Vitro Experiments with DL-2-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DL-2-Methylglutamic acid in their in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions to address common issues, particularly the observation of a diminished or unexpected biological effect.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected excitatory effect of this compound in my neuronal cell culture. Is there something wrong with my experimental setup?

A1: It is not uncommon to observe a lack of a strong excitatory effect with this compound. Recent studies have shown that the individual enantiomers of 2-Methylglutamic acid have limited activity across a wide range of glutamate (B1630785) and GABA receptors. The (R)-enantiomer has been identified as a weak antagonist of the GluN2A subunit of the NMDA receptor, while the (S)-enantiomer is more readily transported and metabolized. Therefore, the racemic mixture (DL-form) you are using likely exhibits a complex and weak pharmacological profile, which may not produce a classic excitatory response.

Q2: Could the lack of effect be due to the compound's stability or solubility?

A2: While this compound is generally soluble in aqueous solutions, its stability in cell culture media over long incubation periods can be a concern, similar to other amino acid analogs.[1] Degradation can lead to a decrease in the effective concentration of the compound. It is recommended to prepare fresh solutions for each experiment and consider the duration of your assay. For long-term experiments, replenishing the media with a fresh compound may be necessary.

Q3: How does this compound differ from L-Glutamic acid in its mechanism of action?

A3: L-Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, potently activating both ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate receptors to elicit a strong excitatory response.[2][3] In contrast, the methyl group at the 2-position of this compound significantly alters its binding and activity at these receptors. The (R)-enantiomer acts as a weak antagonist at the NMDA receptor, which would counteract any potential weak agonist activity of the (S)-enantiomer.[4] This mixed pharmacology is the most likely reason for the observed lack of a potent excitatory effect.

Q4: Are there specific glutamate receptor subtypes that this compound is known to interact with?

A4: The most specific interaction that has been characterized is the weak antagonism of the (R)-enantiomer at the GluN2A subunit of the NMDA receptor.[4] Its activity at other glutamate receptor subtypes, as well as GABA receptors, has been reported as limited, with most IC50 or EC50 values exceeding 100 µM.[4]

Q5: What are some general troubleshooting tips for in vitro cell-based assays that I should consider?

A5: Beyond issues specific to this compound, several general factors can influence the outcome of in vitro assays. These include cell health and viability, passage number, confluency, serum concentration in the media, and potential contamination. It is crucial to maintain consistent cell culture practices and regularly monitor the health of your cells. Additionally, the choice of endpoint assay and the instrumentation used can impact results.[5]

Troubleshooting Guide

If you are not observing the expected effect of this compound in your in vitro experiments, please consult the following troubleshooting guide.

Problem 1: No discernible effect on neuronal activity (e.g., no change in firing rate in electrophysiology or no calcium influx).
Potential Cause Suggested Solution
Low Potency and Mixed Pharmacology of this compound The compound is known to have limited activity at most glutamate receptors and the (R)-enantiomer is a weak NMDA receptor antagonist. An excitatory effect may be minimal or absent. Consider using a well-characterized glutamate receptor agonist (e.g., L-Glutamic acid, NMDA, AMPA) as a positive control to ensure your experimental system is responsive.
Incorrect Compound Concentration Prepare a fresh stock solution of this compound for each experiment. Perform a dose-response curve to determine if a higher concentration is needed to elicit a response. Be mindful that very high concentrations may lead to off-target effects or cytotoxicity.
Degradation of the Compound Amino acid analogs can degrade in cell culture media over time.[1] For long-term experiments, consider replacing the media containing the compound at regular intervals (e.g., every 24 hours).
Cell Health and Viability Ensure your cells are healthy and within an appropriate passage number. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to confirm that the cells are viable both before and after the experiment.
Assay Sensitivity Your assay may not be sensitive enough to detect a weak response. Optimize your assay parameters, such as the concentration of your calcium indicator dye or the recording parameters in your electrophysiology setup.
Problem 2: High variability between experimental replicates.
Potential Cause Suggested Solution
Inconsistent Solution Preparation Ensure accurate and consistent preparation of your this compound stock and working solutions. Use a calibrated pH meter to ensure the final pH of your media is within the optimal range for your cells.
Variability in Cell Plating and Density Plate cells at a consistent density for each experiment. Uneven cell distribution can lead to variability in the response.
Edge Effects in Multi-well Plates Edge effects can occur due to temperature and humidity gradients across a multi-well plate. To minimize this, avoid using the outer wells of the plate for your experimental conditions and fill them with sterile media or PBS instead.
Inconsistent Incubation Times Ensure that all experimental conditions are incubated for the same duration.

Quantitative Data Summary

The following table summarizes the known in vitro activity of the enantiomers of 2-Methylglutamic acid. Data for the DL-racemic mixture is limited, but its activity is expected to be a composite of the activities of the individual enantiomers.

Compound Receptor/Target Assay Type Activity Potency (IC50/EC50) Reference
(R)-2-Methylglutamic acidGluN2A (NMDA Receptor Subunit)Not specifiedWeak Antagonist> 100 µM[4]
(S)-2-Methylglutamic acidVarious Glutamate & GABA ReceptorsReceptor Binding/Functional AssaysLimited Activity> 100 µM[4]
(R/S)-2-Methylglutamic acidVarious Glutamate & GABA ReceptorsReceptor Binding/Functional AssaysLimited Activity> 100 µM[4]

Experimental Protocols

Protocol 1: Troubleshooting with a Calcium Imaging Assay

This protocol is designed to verify the responsiveness of your cell system and to test for a potential weak effect of this compound.

  • Cell Preparation:

    • Plate your cells (e.g., primary neurons or a relevant cell line) on glass-bottom dishes suitable for microscopy.

    • Culture the cells to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological saline solution (e.g., HBSS).

    • Remove the culture medium and wash the cells gently with the saline solution.

    • Incubate the cells with the dye-loading buffer at 37°C for 30-60 minutes in the dark.

    • Wash the cells gently with the saline solution to remove excess dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera and the appropriate filter sets for your chosen dye.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Positive Control: Add a known glutamate receptor agonist (e.g., 100 µM L-Glutamic acid) and record the change in fluorescence, which indicates a calcium influx. This confirms that your cells are responsive.

    • After a washout period and return to baseline, add your this compound at various concentrations (e.g., 10 µM, 100 µM, 1 mM) and record the fluorescence signal.

    • Antagonist Test: To test for weak antagonist activity, pre-incubate the cells with this compound for 5-10 minutes, and then add the positive control agonist. A reduction in the agonist-induced calcium influx would suggest antagonist activity.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for each condition.

    • Quantify the peak response to the agonist and compare the response in the presence and absence of this compound.

Protocol 2: Troubleshooting with Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel activity in response to compound application.

  • Cell Preparation:

    • Prepare your cells (e.g., cultured neurons or brain slices) for electrophysiological recording.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Recording Procedure:

    • Establish a whole-cell recording configuration on a target neuron.

    • Hold the neuron at a negative membrane potential (e.g., -70 mV).

    • Positive Control: Apply a known glutamate receptor agonist (e.g., 10 µM NMDA + 1 µM glycine) via a perfusion system and record the inward current. This confirms the presence of functional glutamate receptors.

    • After a washout period, apply this compound at various concentrations and record any changes in the holding current.

    • Antagonist Test: Pre-apply this compound for 1-2 minutes, then co-apply with the agonist. A reduction in the agonist-evoked current would indicate antagonism.

  • Data Analysis:

    • Measure the amplitude and kinetics of the agonist-evoked currents.

    • Compare the current amplitudes in the presence and absence of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Fresh This compound Solution test_compound Apply this compound (Dose-Response) prep_compound->test_compound prep_cells Culture and Plate Cells positive_control Positive Control (e.g., L-Glutamic Acid) prep_cells->positive_control positive_control->test_compound Confirm System Responsiveness analyze_data Analyze Results (e.g., Calcium influx, Current) positive_control->analyze_data antagonist_test Antagonist Test (Pre-incubation + Agonist) test_compound->antagonist_test antagonist_test->analyze_data compare_results Compare to Controls analyze_data->compare_results

Caption: Troubleshooting workflow for investigating the in vitro effects of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space glutamate L-Glutamic Acid nmda_receptor NMDA Receptor (GluN2A subunit) glutamate->nmda_receptor Agonist Binding dl2mga This compound ((R)-enantiomer) dl2mga->nmda_receptor Weak Antagonist Binding calcium_influx Ca2+ Influx dl2mga->calcium_influx Inhibition nmda_receptor->calcium_influx Channel Opening no_effect Blocked/Reduced Ca2+ Influx nmda_receptor->no_effect downstream Downstream Signaling (e.g., CaMKII, CREB) calcium_influx->downstream

Caption: Postulated mechanism of action for the (R)-enantiomer of this compound at the NMDA receptor.

References

Inconsistent results with DL-2-Methylglutamic acid what to check

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with DL-2-Methylglutamic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a derivative of the excitatory neurotransmitter L-glutamic acid.[1][2] It is a racemic mixture containing both the D- and L-enantiomers.[3][4][5] In research, it is primarily used to study glutamate (B1630785) receptor pharmacology and to investigate metabolic pathways.[1] It has been explored for its potential role in neurological disorders.[1]

Q2: Why am I seeing variable or inconsistent results in my experiments?

Inconsistent results with this compound can arise from several factors, the most critical being the use of a racemic mixture. The biological activity often resides in one specific stereoisomer, and the presence of the other can lead to variability. Other common sources of inconsistency include compound solubility, stability in solution, and the specific glutamate receptor subtypes expressed in your experimental model.

Q3: What are the key differences between the (S)- and (R)-enantiomers of 2-Methylglutamic acid?

Research has shown that the enantiomers of 2-methylglutamic acid have distinct pharmacological properties. For instance, (S)-2-methylglutamate is efficiently transported into brain synaptosomes and released upon depolarization, similar to endogenous L-glutamate, whereas (R)-2-methylglutamate is transported less efficiently and is not released by depolarization.[3][4][5] Furthermore, the metabolism of the two enantiomers can differ significantly.[3][5]

Q4: How should I prepare and store this compound solutions?

This compound is a white to off-white crystalline powder.[6] Like glutamic acid, its solubility in neutral aqueous solutions can be limited. To improve solubility, it is recommended to prepare stock solutions in a slightly acidic or basic buffer and then adjust the pH to the desired experimental range. For example, glutamic acid solutions have been shown to be more stable in solutions with a pH adjusted away from strongly acidic conditions to prevent degradation to pyroglutamic acid.[7] Stock solutions should be stored at -20°C or below. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: At which glutamate receptors does this compound act?

This compound can interact with various glutamate receptors, but its affinity and agonist/antagonist activity can vary significantly between receptor subtypes. Studies on related methylated analogs of glutamic acid have shown complex pharmacological profiles, with some compounds acting as agonists at NMDA receptors and others as antagonists.[8] The activity is also dependent on the stereochemistry at the alpha-carbon.[8] It is crucial to characterize the specific effects of this compound in your experimental system.

Troubleshooting Guide

Issue 1: High Variability in Bioassay Results
Potential Cause How to Check Suggested Solution
Differential Activity of Enantiomers Review literature for the specific activity of (S)- and (R)-2-Methylglutamic acid in your assay system. If unavailable, consider this a primary source of variability.If possible, obtain the individual (S)- and (R)- enantiomers to test their activity separately. This will provide a clearer understanding of the compound's effect.
Compound Purity Check the certificate of analysis (CoA) from your supplier for the purity of the compound.Use a high-purity grade (>98%) of this compound. If purity is a concern, consider purchasing from a different, reputable supplier.
Inconsistent Cell Passage Number Maintain a detailed log of cell passage numbers used for each experiment.Use a consistent and narrow range of cell passage numbers for all experiments to minimize phenotypic drift.
Issue 2: Poor Solubility or Precipitation in Media
Potential Cause How to Check Suggested Solution
Incorrect Solvent Observe the stock solution for any visible precipitate after preparation and before use.Prepare a high-concentration stock solution in a suitable solvent like 0.1 M HCl or 0.1 M NaOH, then dilute it into your experimental buffer or media, ensuring the final pH is adjusted and buffered.
pH of Final Solution Measure the pH of your final experimental media after adding the this compound solution.Adjust the pH of the final solution to the desired physiological range (typically 7.2-7.4) after the addition of the compound. Use sterile, buffered solutions for pH adjustment.
Solution Stability Prepare fresh solutions for each experiment and compare the results with those from older, stored solutions.Prepare fresh working solutions from a frozen stock for each experiment. Avoid using solutions that have been stored at 4°C for extended periods.
Issue 3: Unexpected or No Biological Effect
Potential Cause How to Check Suggested Solution
Receptor Subtype Specificity Verify the expression of glutamate receptor subtypes in your cell line or tissue preparation using techniques like RT-PCR, Western blot, or immunocytochemistry.Choose an experimental model with well-characterized glutamate receptor expression. Consider using cell lines engineered to express specific receptor subtypes for more targeted studies.
Agonist vs. Antagonist Effect Perform a concentration-response curve in the presence and absence of a known glutamate receptor agonist (e.g., glutamate, NMDA, AMPA).Characterize the compound's activity as an agonist, antagonist, or partial agonist/antagonist in your system. This will help in interpreting the results correctly.
Incorrect Concentration Range Consult the literature for effective concentrations of similar compounds. Perform a wide-range concentration-response curve (e.g., from nM to mM) in your initial experiments.Optimize the concentration range of this compound for your specific assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in 0.1 M HCl. Further dilute the stock solution in serum-free media to achieve the desired final concentrations, adjusting the pH of the final dilutions to 7.4.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound. Include a vehicle control (media with the same final concentration of HCl, pH adjusted).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Receptor Binding Assay (Competitive Binding)
  • Membrane Preparation: Prepare crude synaptic membranes from your tissue of interest or use membranes from cells overexpressing the target glutamate receptor subtype.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 25 µL of a known radioligand (e.g., [3H]CGP39653 for NMDA receptors) at a concentration close to its Kd.

    • 25 µL of varying concentrations of this compound (competitor).

    • 100 µL of membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

Visualizations

troubleshooting_workflow start Inconsistent Results check_enantiomers Are you using a racemic mixture? start->check_enantiomers use_racemic Yes check_enantiomers->use_racemic use_pure No check_enantiomers->use_pure test_individual Test individual (S) and (R) enantiomers use_racemic->test_individual check_solubility Is the compound fully dissolved? use_pure->check_solubility test_individual->check_solubility dissolved Yes check_solubility->dissolved not_dissolved No check_solubility->not_dissolved check_receptor Is the target receptor expressed? dissolved->check_receptor optimize_solubility Optimize solvent and pH not_dissolved->optimize_solubility optimize_solubility->check_receptor receptor_expressed Yes check_receptor->receptor_expressed receptor_not_expressed No check_receptor->receptor_not_expressed characterize_activity Characterize agonist/antagonist profile receptor_expressed->characterize_activity validate_model Validate experimental model receptor_not_expressed->validate_model end Consistent Results validate_model->end characterize_activity->end

Caption: Troubleshooting workflow for inconsistent results.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DL-2-Me-Glu This compound iGluR Ionotropic Glutamate Receptors (e.g., NMDA, AMPA) DL-2-Me-Glu->iGluR mGluR Metabotropic Glutamate Receptors (e.g., Group I, II, III) DL-2-Me-Glu->mGluR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) iGluR->Ion_Channel G_Protein G-protein activation mGluR->G_Protein Cellular_Response Cellular Response (e.g., changes in excitability, gene expression) Ion_Channel->Cellular_Response Second_Messenger Second Messenger Signaling (e.g., cAMP, IP3) G_Protein->Second_Messenger Second_Messenger->Cellular_Response

Caption: Potential signaling pathways of this compound.

References

DL-2-Methylglutamic acid causing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-2-Methylglutamic acid in their experiments. The information provided here will help in identifying and mitigating potential off-target effects to ensure the validity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary intended use in research?

A1: this compound is a racemic mixture containing two enantiomers: (S)-2-Methylglutamic acid and (R)-2-Methylglutamic acid. It is a derivative of the excitatory neurotransmitter L-glutamic acid. In research, it is often used to study glutamate (B1630785) signaling pathways, including the activity of glutamate receptors, transporters, and enzymes involved in glutamate metabolism.

Q2: I am observing unexpected results in my experiments when using this compound. What are the known off-target effects?

A2: The off-target effects of this compound are primarily attributed to the (R)-enantiomer. (R)-2-Methylglutamic acid has been shown to act as a weak antagonist at GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.[1][2] The (S)-enantiomer, (S)-2-Methylglutamic acid, shows minimal significant interaction with a broad panel of glutamate and GABA receptors.[1][2] Therefore, unexpected results could stem from the unintended blockade of a specific subtype of NMDA receptors.

Q3: Are there differences in how the two enantiomers of this compound are handled by cells?

A3: Yes, there are significant differences in the cellular uptake and metabolism of the two enantiomers. (S)-2-Methylglutamic acid is efficiently transported into brain synaptosomes, whereas (R)-2-Methylglutamic acid is transported less efficiently.[1][2] Furthermore, (S)-2-Methylglutamic acid is a substrate for the enzyme glutamine synthetase and is converted to (S)-2-methylglutamine within cells. The (R)-enantiomer is not a substrate for this enzyme.[1] This difference in metabolism can lead to an intracellular accumulation of the (S)-enantiomer's metabolic product, which could have downstream effects.

Q4: Could this compound be affecting glutamate transporters?

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound.

Problem 1: Unexpected decrease in neuronal excitation or NMDA receptor-mediated currents.
  • Possible Cause: The (R)-enantiomer of your this compound is acting as an antagonist at GluN2A-containing NMDA receptors.

  • Troubleshooting Steps:

    • Confirm Subunit Specificity: If possible, use cell lines or neuronal cultures with known NMDA receptor subunit compositions to verify if the effect is specific to GluN2A-containing receptors.

    • Use Enantiomerically Pure Compounds: If your experimental design allows, switch from the racemic DL-mixture to enantiomerically pure (S)-2-Methylglutamic acid. Since the (S)-enantiomer has minimal receptor activity, this will help determine if the observed effect is due to the (R)-enantiomer.

    • Dose-Response Curve: Perform a dose-response experiment. Off-target effects may be more pronounced at higher concentrations.

    • Control with a Known NMDA Antagonist: Compare the effects of this compound with a known, selective GluN2A antagonist to see if the pharmacological profile is similar.

Problem 2: Altered cellular metabolism or unexpected changes in glutamine levels.
  • Possible Cause: The (S)-enantiomer of this compound is being metabolized to (S)-2-methylglutamine by glutamine synthetase, potentially altering intracellular amino acid pools.

  • Troubleshooting Steps:

    • Metabolic Analysis: If your experimental setup allows, measure intracellular levels of glutamine and other related amino acids after treatment with this compound.

    • Inhibit Glutamine Synthetase: Use a known inhibitor of glutamine synthetase as a control to see if it prevents the unexpected metabolic effects.

    • Use the (R)-enantiomer: As the (R)-enantiomer is not metabolized by glutamine synthetase, using it in isolation can help to dissect the metabolic effects from the receptor-mediated effects.

Problem 3: Inconsistent results or high variability between experiments.
  • Possible Cause: The racemic mixture of this compound contains two components with different biological activities, and slight variations in experimental conditions could favor one effect over the other.

  • Troubleshooting Steps:

    • Use Enantiomerically Pure Compounds: As recommended before, using the pure enantiomers will provide more consistent and interpretable results.

    • Control for Uptake and Metabolism: Be aware of the differential uptake and metabolism of the enantiomers. Factors that can influence transporter and enzyme activity (e.g., temperature, pH, presence of other substrates) should be tightly controlled.

    • Detailed Experimental Protocol: Ensure that your experimental protocol is followed precisely in every repetition to minimize variability.

Quantitative Data Summary

CompoundTarget/ProcessObserved EffectQuantitative Data (IC50/Ki)Reference
(R)-2-Methylglutamic acidGluN2A-containing NMDA ReceptorWeak AntagonistNot Reported[1][2]
(S)-2-Methylglutamic acidGlutamate & GABA ReceptorsNo significant interactionNot Applicable[1][2]
(S)-2-Methylglutamic acidGlutamine SynthetaseSubstrate (converted to (S)-2-methylglutamine)Not Reported[1]
(R)-2-Methylglutamic acidGlutamine SynthetaseNot a substrateNot Applicable[1]
(S)-2-Methylglutamic acidSynaptosomal UptakeEfficiently transportedNot Reported[1][2]
(R)-2-Methylglutamic acidSynaptosomal UptakeLess efficiently transportedNot Reported[1][2]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on NMDA Receptor-Mediated Currents using Electrophysiology

  • Cell Preparation: Prepare primary neuronal cultures or cell lines expressing specific NMDA receptor subtypes (e.g., HEK293 cells co-transfected with GluN1 and GluN2A).

  • Electrophysiology Setup: Use whole-cell patch-clamp electrophysiology to record NMDA receptor-mediated currents.

  • Baseline Recording: Establish a stable baseline recording of NMDA-evoked currents by applying a known concentration of NMDA and its co-agonist, glycine.

  • Application of this compound: Apply increasing concentrations of this compound to the bath and record the effect on the NMDA-evoked currents. A reduction in current amplitude would indicate an antagonistic effect.

  • Control Experiments:

    • Repeat the experiment using enantiomerically pure (S)-2-Methylglutamic acid and (R)-2-Methylglutamic acid to determine which enantiomer is responsible for the effect.

    • Use a known selective GluN2A antagonist as a positive control.

  • Data Analysis: Plot the concentration-response curve for the inhibition of NMDA currents by the test compound(s) to determine the IC50 value.

Protocol 2: Investigating the Metabolic Fate of this compound using Mass Spectrometry

  • Cell Culture and Treatment: Culture primary astrocytes or a relevant cell line and treat with a known concentration of this compound, (S)-2-Methylglutamic acid, or (R)-2-Methylglutamic acid for a specific time course.

  • Cell Lysis and Metabolite Extraction: After treatment, wash the cells with ice-cold saline and lyse them. Extract the intracellular metabolites using a suitable solvent (e.g., 80% methanol).

  • Sample Preparation: Prepare the extracted metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS).

  • LC-MS Analysis: Analyze the samples to identify and quantify the levels of 2-Methylglutamic acid enantiomers and their potential metabolite, 2-methylglutamine.

  • Control Experiments:

    • Include untreated cells as a negative control.

    • Use a glutamine synthetase inhibitor to confirm the enzymatic conversion of the (S)-enantiomer.

  • Data Analysis: Compare the intracellular concentrations of the parent compounds and their metabolites across the different treatment groups to determine the metabolic fate of each enantiomer.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DL_2_MGA This compound S_2_MGA (S)-2-Methylglutamic acid DL_2_MGA->S_2_MGA enantiomer R_2_MGA (R)-2-Methylglutamic acid DL_2_MGA->R_2_MGA enantiomer GluT Glutamate Transporter S_2_MGA->GluT transported NMDA_R GluN2A-NMDA Receptor R_2_MGA->NMDA_R weakly antagonizes Glutamate Glutamate Glutamate->NMDA_R activates Downstream Downstream Signaling NMDA_R->Downstream Ca2+ influx S_2_MGA_in (S)-2-Methylglutamic acid GluT->S_2_MGA_in GS Glutamine Synthetase S_2_MGA_in->GS substrate S_2_MGln (S)-2-Methylglutamine GS->S_2_MGln product Metabolic_Changes Altered Metabolism S_2_MGln->Metabolic_Changes

Caption: Off-target effects and metabolic fate of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Effect Is the effect related to neuronal excitation or NMDA receptor function? Start->Check_Effect Check_Metabolism Is the effect related to cellular metabolism or glutamine levels? Check_Effect->Check_Metabolism No Antagonist_Effect Potential antagonism of GluN2A-NMDA receptors by (R)-enantiomer Check_Effect->Antagonist_Effect Yes Metabolic_Effect Potential metabolic alteration due to (S)-enantiomer conversion to (S)-2-methylglutamine Check_Metabolism->Metabolic_Effect Yes Use_S Use pure (S)-enantiomer to eliminate receptor antagonism Antagonist_Effect->Use_S Analyze_NMDA Perform electrophysiology with known subunit composition Antagonist_Effect->Analyze_NMDA Use_R Use pure (R)-enantiomer to eliminate metabolic effects Metabolic_Effect->Use_R Analyze_Metabolites Perform metabolomic analysis (e.g., LC-MS) Metabolic_Effect->Analyze_Metabolites End Identify Source of Off-Target Effect Use_S->End Use_R->End Analyze_NMDA->End Analyze_Metabolites->End

Caption: Troubleshooting workflow for this compound off-target effects.

References

Best practices for storing and handling DL-2-Methylglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-2-Methylglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: this compound powder should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, it is recommended to keep the container tightly sealed at -20°C. The solid form is stable for at least four years under these conditions.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare an aqueous stock solution, dissolve the crystalline solid directly in aqueous buffers, such as PBS (pH 7.2).[1] For organic stock solutions, this compound is soluble in solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] It is recommended to purge the solvent of choice with an inert gas before dissolving the compound.[1]

Q3: What is the stability of this compound in an aqueous solution?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For related compounds like glutamine dipeptides, maximum stability is observed around pH 6.0.[2] Degradation in acidic solutions can occur through cleavage of peptide bonds and deamidation of amide groups.[2][3]

Q4: Can I heat the solution to aid in dissolving this compound?

A4: Gentle warming can be used to aid dissolution. However, prolonged exposure to high temperatures may lead to degradation. For similar compounds like L-glutamic acid, conversion to L-pyroglutamic acid can occur at elevated temperatures.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage The solution may be supersaturated, or the storage temperature may be too low for the solvent used.Store the solution at room temperature or 4°C, depending on the solvent. If precipitation persists, try preparing a more dilute stock solution.
Inconsistent experimental results Degradation of the compound in aqueous solution.Prepare fresh aqueous solutions daily.[1] For longer-term experiments, consider using aliquots of a stock solution stored at -20°C in an organic solvent like DMSO.
Difficulty dissolving the powder The compound has limited solubility in certain solvents at room temperature.Try gentle warming and vortexing. Adjusting the pH of aqueous solutions towards neutral or slightly alkaline can also improve solubility.
Unexpected biological effects The organic solvent used for the stock solution may have physiological effects.Ensure the final concentration of the organic solvent in your experimental medium is insignificant.[1] Perform a vehicle control experiment with the solvent alone.
Compound appears to have no effect The compound may have degraded, or the concentration used is not appropriate for the target receptor.Verify the integrity of your stock solution. Consult the literature for effective concentrations. This compound is a competitive antagonist of NMDA receptors, and its effect may be overcome by high concentrations of the agonist (glutamate).[5][6]

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Solubility of Dimethyl DL-Glutamate (hydrochloride) ~5 mg/mLEthanol[1]
~10 mg/mLDMSO[1]
~15 mg/mLDimethylformamide (DMF)[1]
~10 mg/mLPBS (pH 7.2)[1]
Stability of solid ≥ 4 years-20°C[1]
Stability of aqueous solution Not recommended for more than one dayAqueous buffers[1]
Melting Point 160 °C (decomposes)N/A

Experimental Protocols

Protocol: Preparation and Use of this compound for Synaptosome Experiments

This protocol is adapted from a study investigating the effects of 2-methylglutamate enantiomers on brain metabolism.[7]

Materials:

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in Buffer KRP. The final concentration used in the cited study was 100 µM.[7]

    • Ensure the solution is well-dissolved before use.

  • Metabolism Assay in Synaptosomes:

    • To each tube containing a synaptosome pellet, add 5 µL of the this compound solution (to a final concentration of 100 µM) or Buffer KRP alone (as a control).[7]

    • Incubate the samples for 15 minutes at 37°C.[7]

    • Briefly chill the samples on ice, then centrifuge and wash twice by resuspension-centrifugation with Buffer S (0.5 mL).[7]

    • Resuspend the pellets in Buffer KRP (200 µL).[7]

    • Incubate the samples for various time points (e.g., 10, 20, 30, 40, 50 minutes) at 37°C, then chill on ice.[7]

    • Centrifuge all samples, collect 200 µL of the supernatants, and resuspend the pellets in 200 µL of 80% ACN for further analysis.[7]

Visualizations

Logical Workflow for Troubleshooting this compound Solution Preparation

G start Start: Need to prepare this compound solution dissolve Attempt to dissolve in desired solvent start->dissolve check_solubility Does it dissolve completely? dissolve->check_solubility use_solution Solution is ready for use check_solubility->use_solution Yes troubleshoot Troubleshoot Dissolution check_solubility->troubleshoot No gentle_heat Apply gentle heat and vortex troubleshoot->gentle_heat check_again Does it dissolve now? gentle_heat->check_again check_again->use_solution Yes adjust_ph Adjust pH of aqueous solution towards neutral/alkaline check_again->adjust_ph No, for aqueous solutions check_ph Does it dissolve after pH adjustment? adjust_ph->check_ph check_ph->use_solution Yes alt_solvent Consider alternative solvent (e.g., DMSO, Ethanol) check_ph->alt_solvent No check_alt_solvent Does it dissolve in alternative solvent? alt_solvent->check_alt_solvent check_alt_solvent->use_solution Yes dilute Prepare a more dilute solution check_alt_solvent->dilute No end End: Re-evaluate experimental requirements dilute->end

Caption: A flowchart outlining the steps to troubleshoot the dissolution of this compound.

Signaling Pathway: this compound as a Competitive NMDA Receptor Antagonist

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_pre Glutamate NMDA_R NMDA Receptor Glutamate_pre->NMDA_R Binds Ion_Channel Ion Channel (Closed) NMDA_R->Ion_Channel Keeps channel closed No_Ca_Influx No Ca2+ Influx Ion_Channel->No_Ca_Influx Blocked_Signal Blocked Downstream Signaling No_Ca_Influx->Blocked_Signal DL2MGA This compound DL2MGA->NMDA_R Competitively Binds & Blocks

Caption: this compound acts as a competitive antagonist at the NMDA receptor.

References

Technical Support Center: DL-2-Methylglutamic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues in experiments involving DL-2-Methylglutamic acid.

Troubleshooting Guides & FAQs

Question: Why is my this compound experiment not reproducible?

Answer: Reproducibility issues with this compound often stem from the fundamental chemical nature of the compound and its interactions with glutamate (B1630785) receptors. Here are the most common factors:

  • Racemic Mixture: "DL"-2-Methylglutamic acid is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (S)-2-Methylglutamic acid and (R)-2-Methylglutamic acid. These enantiomers can have different biological activities. Research has shown that the (S)-enantiomer can act as a "false neurotransmitter," being taken up and released from nerve terminals in a similar manner to the endogenous neurotransmitter L-glutamate. In contrast, the (R)-enantiomer is not released upon depolarization[1]. Inconsistent ratios of these enantiomers between batches of the compound or degradation of one enantiomer over time can lead to significant experimental variability.

  • Low and Non-Specific Receptor Activity: Studies have indicated that the enantiomers of 2-Methylglutamic acid have limited activity across a wide range of glutamate and GABA receptors, with IC50 and EC50 values generally above 100 μM[1]. This low potency means that high concentrations are required to elicit a response, which can lead to off-target effects and increase the likelihood of experimental "noise." The lack of specificity for a particular glutamate receptor subtype further complicates the interpretation of results and can contribute to inconsistent findings.

  • Compound Stability and Storage: Like many amino acid derivatives, the stability of this compound in solution can be influenced by factors such as pH, temperature, and storage duration. Degradation of the compound or changes in the enantiomeric ratio can occur over time, leading to a loss of potency and inconsistent experimental outcomes.

Question: How can I improve the reproducibility of my experiments?

Answer: To enhance the reliability and reproducibility of your this compound experiments, consider the following recommendations:

  • Use Enantiomerically Pure Compounds: Whenever possible, use the individual, enantiomerically pure (S)-2-Methylglutamic acid or (R)-2-Methylglutamic acid instead of the racemic DL mixture. This will eliminate variability arising from differing activities of the two isomers.

  • Verify Compound Identity and Purity: Ensure the identity and purity of your compound using analytical methods such as NMR or mass spectrometry. For the racemic mixture, it is also advisable to confirm the 1:1 ratio of the enantiomers if possible.

  • Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment to minimize degradation. If stock solutions must be stored, conduct stability studies to determine the optimal storage conditions (temperature, pH, solvent) and duration.

  • Careful Dose-Response Analysis: Perform thorough dose-response studies to determine the precise potency of your compound in your specific experimental system. Given its low potency, be mindful of potential off-target effects at higher concentrations.

  • Control for Experimental Variables: Maintain tight control over all experimental parameters, including cell line or animal model, reagent concentrations, incubation times, and temperature.

Quantitative Data Summary

The following tables summarize the reported and expected low-potency activity of this compound's enantiomers at major glutamate receptor subtypes. Note that specific values can vary between experimental systems.

CompoundReceptor SubtypeActivity TypeReported/Expected Potency (EC50/IC50)
(S)-2-Methylglutamic acidIonotropic Glutamate Receptors (NMDA, AMPA, Kainate)Weak Agonist/Antagonist> 100 µM[1]
(R)-2-Methylglutamic acidIonotropic Glutamate Receptors (NMDA, AMPA, Kainate)Weak Agonist/Antagonist> 100 µM[1]
(S)-2-Methylglutamic acidMetabotropic Glutamate Receptors (Group I, II, III)Weak Agonist/Antagonist> 100 µM[1]
(R)-2-Methylglutamic acidMetabotropic Glutamate Receptors (Group I, II, III)Weak Agonist/Antagonist> 100 µM[1]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for a Glutamate Receptor Agonist

This protocol outlines a general procedure for assessing the activity of a compound like this compound on glutamate receptors in cultured neurons or brain slices using whole-cell patch-clamp electrophysiology.

I. Materials and Solutions

  • Cell Culture or Slice Preparation:

    • Primary neuronal cultures or acutely prepared brain slices.

    • Artificial cerebrospinal fluid (aCSF) for brain slices, continuously bubbled with 95% O2 / 5% CO2.

  • Pipette Solution (Intracellular):

    • Composition (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Na, 0.3 EGTA.

    • Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • External Solution (Extracellular):

    • For cultured neurons: Hanks' Balanced Salt Solution (HBSS) or similar.

    • For brain slices: aCSF.

  • Test Compound: this compound (or individual enantiomers) dissolved in the appropriate external solution to the desired final concentrations.

  • Control and Reference Compounds:

    • L-Glutamate (positive control agonist).

    • Specific receptor antagonists (e.g., AP5 for NMDA receptors, CNQX for AMPA/Kainate receptors) to confirm receptor subtype specificity.

II. Equipment

  • Inverted or upright microscope with DIC optics.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators.

  • Perfusion system for solution exchange.

  • Pipette puller.

III. Procedure

  • Preparation:

    • Prepare and equilibrate cultured cells or brain slices in the recording chamber, continuously perfused with oxygenated external solution.

  • Pipette Preparation:

    • Pull glass microelectrodes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a target neuron with the patch pipette under visual guidance.

    • Apply gentle positive pressure to the pipette.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.

    • Allow the cell to stabilize for several minutes.

    • Establish a baseline recording of spontaneous and/or evoked synaptic activity.

  • Compound Application:

    • Apply the test compound (this compound) at various concentrations using the perfusion system.

    • Record the induced current or change in membrane potential.

    • Perform a washout with the external solution to observe recovery.

  • Controls:

    • Apply L-Glutamate as a positive control to confirm cell health and receptor expression.

    • Co-apply the test compound with specific antagonists to identify the receptor subtype(s) being modulated.

  • Data Analysis:

    • Measure the peak amplitude, rise time, and decay time of the evoked currents.

    • Construct dose-response curves to determine the EC50 or IC50 of the test compound.

Visualizations

Logical Workflow for Troubleshooting Reproducibility

G Start Experiment Not Reproducible Racemic Is the compound a racemic mixture (DL-)? Start->Racemic Purity Has the compound's purity and identity been verified? Racemic->Purity Yes UseEnantiomers Use enantiomerically pure compounds (S- or R-) Racemic->UseEnantiomers No Stability Are solutions prepared fresh and stored properly? Purity->Stability Yes VerifyCompound Perform analytical chemistry (NMR, MS) Purity->VerifyCompound No Controls Are appropriate positive and negative controls included? Stability->Controls Yes FreshSolutions Prepare fresh solutions for each experiment Stability->FreshSolutions No IncludeControls Use known agonists/antagonists Controls->IncludeControls No UseEnantiomers->Purity VerifyCompound->Stability FreshSolutions->Controls

Caption: A flowchart outlining the key decision points for troubleshooting irreproducible results with this compound.

Signaling Pathways of Major Glutamate Receptors

NMDA Receptor Signaling

G Glutamate Glutamate + Glycine NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression

Caption: Simplified signaling cascade following NMDA receptor activation, leading to changes in gene expression.

AMPA Receptor Signaling

G Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Na_Influx Na⁺ Influx AMPA_R->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Fast_EPSP Fast Excitatory Postsynaptic Potential Depolarization->Fast_EPSP

Caption: The canonical pathway for AMPA receptor-mediated fast excitatory neurotransmission.

Metabotropic Glutamate Receptor (Group I) Signaling

G Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1, mGluR5) Glutamate->mGluR1_5 Gq Gq Protein Activation mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_Release_PKC Intracellular Ca²⁺ Release and PKC Activation IP3_DAG->Ca_Release_PKC

Caption: Gq-coupled signaling cascade initiated by the activation of Group I metabotropic glutamate receptors.

References

Validation & Comparative

A Comparative Analysis of DL-2-Methylglutamic Acid and L-Glutamate on Glutamatergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of DL-2-Methylglutamic acid and its enantiomers with the principal excitatory neurotransmitter, L-glutamate. The following sections detail their interactions with glutamate (B1630785) receptors, supported by experimental data, and provide an overview of the methodologies used to ascertain these findings.

Introduction

L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a critical role in nearly all major excitatory functions.[1] Its activity is mediated through ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic glutamate receptors (mGluRs).[1] this compound, a derivative of glutamic acid, is utilized in biochemical research and the development of therapeutics for neurological disorders due to its potential to influence glutamate-related pathways.[2] This guide focuses on the distinct effects of the stereoisomers of 2-methylglutamic acid—(S)-2-methylglutamic acid ((S)-2MeGlu) and (R)-2-methylglutamic acid ((R)-2MeGlu)—in comparison to the endogenous ligand, L-glutamate.

Comparative Data on Receptor Activity

Experimental evidence indicates that the introduction of a methyl group at the C2 position of glutamic acid significantly alters its pharmacological profile. The (S)-enantiomer of 2-methylglutamic acid acts as a "false neurotransmitter," while the (R)-enantiomer exhibits weak antagonistic properties at a specific NMDA receptor subunit.

CompoundReceptor TargetReceptor TypeActivityPotency (IC50/EC50)
L-Glutamate NMDA, AMPA, Kainate, mGluRsIonotropic & MetabotropicAgonistHigh Affinity (varied by receptor subtype)
(S)-2-Methylglutamic Acid Broad panel of Glutamate & GABA receptors-No significant interaction> 100 µM[2]
(R)-2-Methylglutamic Acid GluN2A subunit of NMDA receptorIonotropicWeak Antagonist10 - 100 µM[2]

Physiological and Metabolic Effects

Neuronal Transport and Release

A key distinction between the enantiomers of 2-methylglutamic acid lies in their handling by neuronal machinery. (S)-2-Methylglutamic acid is efficiently transported into synaptosomes and released upon membrane depolarization in a manner analogous to L-glutamate.[2] In stark contrast, (R)-2-Methylglutamic acid is transported into synaptosomes less efficiently and is not released following depolarization, suggesting it does not enter the synaptic vesicle pool of neurotransmitters.[2]

Metabolic Fate

Neither enantiomer of 2-methylglutamic acid is metabolized through the GABA shunt, a key metabolic pathway for L-glutamate.[2] However, (S)-2-methylglutamic acid is selectively converted to (S)-2-methylglutamine, which can then be slowly hydrolyzed back to (S)-2-methylglutamic acid within the brain.[2]

Signaling Pathways and Experimental Workflows

To elucidate the distinct actions of L-glutamate and 2-methylglutamic acid, specific experimental workflows are employed. The following diagrams illustrate the glutamatergic signaling pathway and a typical workflow for assessing compound activity at glutamate receptors.

Glutamatergic Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Conversion L-Glutamate_pre L-Glutamate Glutaminase->L-Glutamate_pre Vesicle Vesicle L-Glutamate_pre->Vesicle Packaging Release Vesicle->Release L-Glutamate_synapse L-Glutamate Release->L-Glutamate_synapse Exocytosis NMDA_R NMDA Receptor L-Glutamate_synapse->NMDA_R Binds AMPA_R AMPA Receptor L-Glutamate_synapse->AMPA_R Binds mGluR mGluR L-Glutamate_synapse->mGluR Binds 2MeGlu DL-2-Methylglutamic acid 2MeGlu->NMDA_R Interacts ((R)-enantiomer weakly antagonizes) Postsynaptic_Response Postsynaptic Response (Depolarization) NMDA_R->Postsynaptic_Response AMPA_R->Postsynaptic_Response mGluR->Postsynaptic_Response

Fig. 1: Glutamatergic signaling and interaction of 2-methylglutamic acid.

Experimental Workflow for Receptor Activity Start Start Cell_Culture Prepare cells expressing glutamate receptors Start->Cell_Culture Radioligand_Binding Radioligand Binding Assay Cell_Culture->Radioligand_Binding Electrophysiology Electrophysiology (Patch-Clamp) Cell_Culture->Electrophysiology Incubate Incubate cells with radiolabeled ligand and L-Glutamate or 2-MeGlu Radioligand_Binding->Incubate Apply_Compound Apply L-Glutamate or 2-MeGlu to cells Electrophysiology->Apply_Compound Measure_Binding Measure bound radioactivity to determine Ki Incubate->Measure_Binding Analyze Analyze and Compare Data Measure_Binding->Analyze Record_Current Record ion channel currents to determine EC50/IC50 Apply_Compound->Record_Current Record_Current->Analyze

Fig. 2: Workflow for assessing compound effects on glutamate receptors.

Experimental Protocols

Radioligand Binding Assay for Glutamate Receptors

This protocol is used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target glutamate receptor subtype in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site), and varying concentrations of the unlabeled test compound (L-glutamate or 2-methylglutamic acid enantiomers).

    • Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data Analysis:

    • Plot the specific binding as a function of the test compound concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through receptor channels in response to the application of a compound.

  • Cell Preparation:

    • Culture neurons or a cell line expressing the glutamate receptor of interest on glass coverslips.

    • Place a coverslip in a recording chamber on the stage of a microscope and perfuse with an external recording solution.

  • Pipette Preparation:

    • Fabricate a glass micropipette with a tip diameter of approximately 1-2 µm using a pipette puller.

    • Fill the micropipette with an internal solution that mimics the intracellular ionic environment.

  • Gigaohm Seal Formation:

    • Using a micromanipulator, carefully guide the micropipette to the surface of a cell.

    • Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Recording:

    • In voltage-clamp mode, hold the cell membrane at a specific potential (e.g., -70 mV).

    • Apply the test compound (L-glutamate or 2-methylglutamic acid enantiomers) to the cell via the perfusion system.

    • Record the resulting transmembrane current, which reflects the activity of the ion channels.

  • Data Analysis:

    • Measure the amplitude of the current evoked by different concentrations of the test compound.

    • Plot the current amplitude as a function of concentration to generate a dose-response curve.

    • From this curve, determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The enantiomers of 2-methylglutamic acid exhibit distinct pharmacological profiles when compared to L-glutamate. (S)-2-Methylglutamic acid functions as a "false neurotransmitter," being transported and released like L-glutamate but lacking significant receptor activity. Conversely, (R)-2-methylglutamic acid shows weak antagonistic properties at the GluN2A subunit of the NMDA receptor and is not subject to vesicular release. These findings highlight the stereospecificity of glutamate receptor interactions and the critical role of the C2 position in determining the activity of glutamate analogs. For researchers in drug development, these molecules offer potential as tools to probe the glutamate-glutamine cycle and as starting points for the design of novel modulators of glutamatergic neurotransmission.

References

Validating the Specificity of DL-2-Methylglutamic Acid for Glutamate Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction of ligands with their target receptors is paramount. This guide provides a comparative analysis of DL-2-Methylglutamic acid's specificity for glutamate (B1630785) receptors, supported by available experimental data and detailed methodologies.

Recent investigations into the enantiomers of 2-methylglutamic acid, (S)-2-methylglutamic acid ((S)-2MeGlu) and (R)-2-methylglutamic acid ((R)-2MeGlu), have shed light on their limited activity across a broad spectrum of over 30 glutamate and GABA receptors. This finding is critical for validating the specificity of the racemic mixture, this compound.

Comparative Analysis of Receptor Activity

Data from a comprehensive screening of the enantiomers of 2-methylglutamic acid reveals a general lack of significant interaction with major ionotropic and metabotropic glutamate receptor subtypes at concentrations typically associated with potent ligands. The following table summarizes these findings and provides a comparison with established glutamate receptor agonists and antagonists.

Receptor SubtypeLigandActivityPotency (IC₅₀/EC₅₀)
Ionotropic
NMDA(S)-2-Methylglutamic acidNo significant activity> 100 µM
(R)-2-Methylglutamic acidNo significant activity> 100 µM
L-Glutamate (Agonist)Agonist2.3 µM[1]
D-AP5 (Antagonist)Antagonist~30 µM
AMPA(S)-2-Methylglutamic acidNo significant activity> 100 µM
(R)-2-Methylglutamic acidNo significant activity> 100 µM
AMPA (Agonist)Agonist11-17 µM[2]
NBQX (Antagonist)Antagonist0.4 µM[3]
Kainate(S)-2-Methylglutamic acidNo significant activity> 100 µM
(R)-2-Methylglutamic acidNo significant activity> 100 µM
Kainic Acid (Agonist)Agonist~1 µM
CNQX (Antagonist)Antagonist0.92 µM (steady), 6.1 µM (transient)[4]
Metabotropic
Group I (mGluR1, mGluR5)(S)-2-Methylglutamic acidNo significant activity> 100 µM
(R)-2-Methylglutamic acidNo significant activity> 100 µM
DHPG (Agonist)AgonistEC₅₀ for mGluR1 is 60 nM[5]
MPEP (mGluR5 Antagonist)AntagonistIC₅₀ = 36 nM[6]
Group II (mGluR2, mGluR3)(S)-2-Methylglutamic acidNo significant activity> 100 µM
(R)-2-Methylglutamic acidNo significant activity> 100 µM
LY379268 (Agonist)AgonistEC₅₀ = 2.69 nM (mGluR2), 4.48 nM (mGluR3)[6]
LY341495 (Antagonist)AntagonistIC₅₀ = 21 nM (mGluR2), 14 nM (mGluR3)[6]
Group III (mGluR4,6,7,8)(S)-2-Methylglutamic acidNo significant activity> 100 µM
(R)-2-Methylglutamic acidNo significant activity> 100 µM
L-AP4 (Agonist)AgonistEC₅₀ values in the low µM range
(S)-MCPG (Antagonist)AntagonistIC₅₀ > 1000mM for mGluR4,6,7,8[7]

Experimental Protocols

The determination of ligand specificity for glutamate receptors involves a combination of binding and functional assays. Below are detailed methodologies for key experiments cited in the validation of 2-methylglutamic acid's activity.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor. These assays quantify the interaction between a radiolabeled ligand and its receptor.

Objective: To determine the binding affinity (Ki) of the test compound for various glutamate receptor subtypes.

Materials:

  • Cell membranes expressing the specific glutamate receptor subtype of interest.

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]CGP-39653 for the NMDA receptor glutamate site).

  • Test compound (e.g., (S)- or (R)-2-Methylglutamic acid).

  • Non-labeled specific ligand for determining non-specific binding.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radiolabeled ligand at a fixed concentration (usually at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Electrophysiology Assays

Electrophysiology techniques, such as the two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp recordings from cultured neurons or brain slices, are used to measure the functional effects of a ligand on receptor activity.

Objective: To determine if the test compound acts as an agonist or antagonist and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

  • Xenopus oocytes or cultured neurons/brain slices expressing the glutamate receptor of interest.

  • Recording electrodes and amplifier system.

  • Perfusion system for drug application.

  • Recording solutions (e.g., extracellular and intracellular solutions).

  • Test compound and known agonists/antagonists.

Procedure (Two-Electrode Voltage Clamp on Xenopus Oocytes):

  • Oocyte Preparation: Xenopus oocytes are injected with cRNA encoding the specific glutamate receptor subunits and incubated to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Agonist Application: A known agonist for the receptor is applied to the oocyte to elicit an ion current, which is measured by the recording setup.

  • Test Compound Application:

    • Agonist activity: The test compound is applied at various concentrations to determine if it can elicit a current.

    • Antagonist activity: The oocyte is pre-incubated with the test compound at various concentrations before the application of a fixed concentration of the agonist. The reduction in the agonist-evoked current is measured.

  • Data Analysis: Dose-response curves are generated to calculate the EC₅₀ for agonists (the concentration that produces 50% of the maximal response) or the IC₅₀ for antagonists (the concentration that inhibits 50% of the agonist response).

Visualizing Glutamate Receptor Signaling and Experimental Workflow

To provide a clearer understanding of the processes involved in validating ligand specificity, the following diagrams illustrate the major glutamate receptor signaling pathways and a typical experimental workflow.

Glutamate_Signaling_Pathways cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptors NMDA NMDA Receptor Ion_Flux_Ca_Na Ion Flux NMDA->Ion_Flux_Ca_Na Ca²⁺, Na⁺ influx AMPA AMPA Receptor Ion_Flux_Na Ion Flux AMPA->Ion_Flux_Na Na⁺ influx Kainate Kainate Receptor Ion_Flux_Na2 Ion Flux Kainate->Ion_Flux_Na2 Na⁺ influx Glutamate_ion Glutamate Glutamate_ion->NMDA Glutamate_ion->AMPA Glutamate_ion->Kainate Depolarization1 Cellular Response Ion_Flux_Ca_Na->Depolarization1 Depolarization & Second Messenger Signaling Depolarization2 Cellular Response Ion_Flux_Na->Depolarization2 Depolarization Depolarization3 Cellular Response Ion_Flux_Na2->Depolarization3 Depolarization mGluR_Gq Group I mGluRs (mGluR1, mGluR5) Gq Gq Protein mGluR_Gq->Gq Activate Gq mGluR_Gi Group II & III mGluRs (mGluR2/3, mGluR4/6/7/8) Gi Gi/o Protein mGluR_Gi->Gi Activate Gi/o Glutamate_met Glutamate Glutamate_met->mGluR_Gq Glutamate_met->mGluR_Gi PLC Phospholipase C Gq->PLC Activate PLC AC Adenylyl Cyclase Gi->AC Inhibit AC IP3_DAG Second Messengers PLC->IP3_DAG ↑ IP₃ & DAG cAMP Second Messenger AC->cAMP ↓ cAMP

Caption: Major signaling pathways of ionotropic and metabotropic glutamate receptors.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays start Start: Validate Specificity of This compound prep_membranes Prepare Cell Membranes Expressing Receptor Subtypes start->prep_membranes prep_cells Prepare Oocytes or Neurons Expressing Receptor Subtypes start->prep_cells radioligand_assay Perform Radioligand Displacement Assays prep_membranes->radioligand_assay calc_ki Calculate Ki Values radioligand_assay->calc_ki data_analysis Comparative Data Analysis calc_ki->data_analysis electrophysiology Perform Electrophysiology (e.g., TEVC, Patch-Clamp) prep_cells->electrophysiology calc_potency Calculate EC₅₀/IC₅₀ Values electrophysiology->calc_potency calc_potency->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Caption: Experimental workflow for validating glutamate receptor ligand specificity.

References

Comparative Guide to the Cross-Reactivity of DL-2-Methylglutamic Acid with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of DL-2-Methylglutamic acid with other receptors, primarily focusing on the glutamate (B1630785) receptor family. Due to a lack of specific binding affinity and functional data for this compound in the available scientific literature, this document presents data for structurally related methylglutamic acid analogs to infer potential interactions. Detailed experimental protocols are provided to enable researchers to determine the precise cross-reactivity profile of this compound.

Inferred Cross-Reactivity Profile

This compound is a synthetic derivative of the neurotransmitter glutamate. Its structure suggests a potential for interaction with glutamate receptors, which are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The iGluRs include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. The mGluRs are further divided into three groups (I, II, and III).

Comparative Data for Methylglutamic Acid Analogs

The following table summarizes the binding affinities (IC50) of a related methylglutamic acid analog, (2S,4R)-4-methylglutamic acid (SYM 2081), for various glutamate receptors. This data is provided to illustrate the potential selectivity profile that could be investigated for this compound.

CompoundReceptorBinding Affinity (IC50)Reference
(2S,4R)-4-methylglutamic acidKainate (rat brain)32 nM[1]
(SYM 2081)Kainate (GluR6)19 nM[1]
AMPA (rat brain)~25.6 µM[1]
NMDA (rat brain)~6.4 µM[1]

Experimental Protocols for Determining Cross-Reactivity

To ascertain the specific cross-reactivity profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for NMDA, AMPA, and kainate receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., rat brain cortex for glutamate receptors).

  • Radioligand specific for the target receptor (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional activity of a compound by recording the ion currents flowing through receptor channels in a whole cell.

Objective: To determine the agonist or antagonist activity and potency (EC50 or IC50) of this compound at NMDA, AMPA, and kainate receptors.

Materials:

  • Cultured neurons or oocytes expressing the target receptors.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions.

  • This compound.

  • Specific agonists for the target receptors (e.g., NMDA, AMPA, kainate).

Procedure:

  • Cell Preparation: Prepare a culture of cells expressing the receptor of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Recording: Clamp the cell at a specific holding potential (e.g., -60 mV).

  • Drug Application: Apply a known concentration of a specific agonist to elicit a baseline current response.

  • Test Compound Application: Co-apply the agonist with varying concentrations of this compound to measure its inhibitory effect (antagonist activity), or apply this compound alone to measure its ability to elicit a current (agonist activity).

  • Data Analysis: Plot the current response as a function of the this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways of the major glutamate receptor subtypes and a typical experimental workflow for assessing receptor cross-reactivity.

G cluster_0 Experimental Workflow: Receptor Cross-Reactivity start Start: Compound of Interest (this compound) assay_selection Select Assays: - Radioligand Binding - Electrophysiology start->assay_selection binding_assay Radioligand Binding Assay assay_selection->binding_assay ep_assay Patch-Clamp Electrophysiology assay_selection->ep_assay data_analysis Data Analysis: - Determine Ki, IC50, EC50 binding_assay->data_analysis ep_assay->data_analysis results Results: - Binding Affinity Profile - Functional Activity data_analysis->results comparison Compare with other Receptor Ligands results->comparison conclusion Conclusion: - Cross-reactivity Profile comparison->conclusion G cluster_0 Ionotropic Glutamate Receptor Signaling cluster_NMDA NMDA Receptor cluster_AMPA AMPA Receptor cluster_Kainate Kainate Receptor NMDA NMDA-R Ca_NMDA Ca²⁺ Influx NMDA->Ca_NMDA Glutamate + Glycine/D-Serine CaM Calmodulin Ca_NMDA->CaM CAMKII CaMKII CaM->CAMKII NOS nNOS CaM->NOS LTP_LTD LTP / LTD CAMKII->LTP_LTD NO NO NOS->NO AMPA AMPA-R Na_AMPA Na⁺ Influx AMPA->Na_AMPA Glutamate Depolarization Depolarization Na_AMPA->Depolarization Kainate Kainate-R Na_Ca_Kainate Na⁺/Ca²⁺ Influx Kainate->Na_Ca_Kainate Glutamate Metabotropic Metabotropic Signaling Kainate->Metabotropic Depolarization_K Depolarization Na_Ca_Kainate->Depolarization_K G cluster_1 Metabotropic Glutamate Receptor Signaling cluster_GroupI Group I (mGluR1, mGluR5) cluster_GroupII Group II (mGluR2, mGluR3) cluster_GroupIII Group III (mGluR4,6,7,8) mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq Glutamate PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC mGluR2_3 mGluR2/3 Gi Gi/o mGluR2_3->Gi Glutamate AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease mGluR4_8 mGluR4/6/7/8 Gi_III Gi/o mGluR4_8->Gi_III Glutamate AC_inhibit_III Adenylyl Cyclase (Inhibition) Gi_III->AC_inhibit_III cAMP_decrease_III ↓ cAMP AC_inhibit_III->cAMP_decrease_III

References

Reproducibility in Focus: A Comparative Guide to DL-2-Methylglutamic Acid and Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of available data on DL-2-Methylglutamic acid in the context of established NMDA receptor antagonists, highlighting the critical need for reproducible research.

This guide addresses the current state of research reproducibility for this compound, a compound identified as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] While this compound is commercially available and utilized in research, a thorough review of publicly accessible scientific literature reveals a significant gap in reproducible, quantitative data regarding its pharmacological activity at the NMDA receptor. To provide a framework for the type of data necessary for rigorous scientific comparison and to ensure the reproducibility of findings, this guide presents a comparative analysis of well-characterized NMDA receptor antagonists.

The data presented herein for alternative compounds serves as a benchmark for the experimental validation required to confidently assess the therapeutic potential and mechanism of action of novel compounds like this compound.

Comparative Analysis of NMDA Receptor Antagonists

The following tables summarize the inhibitory potency (IC50) of several well-studied NMDA receptor antagonists. This quantitative data is essential for comparing the efficacy of different compounds and for ensuring that experimental findings can be reliably reproduced across different laboratories. The absence of such data for this compound is a notable omission in the scientific record.

Table 1: Inhibitory Potency (IC50) of Uncompetitive NMDA Receptor Antagonists Measured by Electrophysiology

CompoundIC50 (µM)Cell TypeExperimental ConditionsReference
Memantine1.04 ± 0.26Rat Hippocampal NeuronsWhole-cell patch clamp
Ketamine0.43 ± 0.10Rat Hippocampal NeuronsWhole-cell patch clamp
(+)-MK-8010.12 ± 0.01Rat Hippocampal NeuronsWhole-cell patch clamp
Amantadine18.6 ± 0.9Rat Hippocampal NeuronsWhole-cell patch clamp

Table 2: Inhibitory Potency (IC50) of NMDA Receptor Antagonists Measured by Radioligand Binding Assays

CompoundIC50 (nM)RadioligandTissue/Cell PreparationReference
CGS-1975555[3H]CGS-19755Chick Embryo Retina[2]
EAA-09028[3H]CGS-19755Chick Embryo Retina[2]
EAB-3187.9[3H]CGS-19755Chick Embryo Retina[2]
Ifenprodil300Not SpecifiedNeonatal Rat Forebrain[3]
Eliprodil1000Not SpecifiedRecombinant NR2B-containing receptors[3]

Experimental Protocols

To facilitate the generation of reproducible data, detailed experimental protocols are essential. Below are standardized methodologies for two key assays used to characterize NMDA receptor antagonists.

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Antagonism

This protocol allows for the direct measurement of the effect of an antagonist on NMDA receptor-mediated ion currents in neurons.

a. Cell Preparation:

  • Culture primary neurons (e.g., rat hippocampal or cortical neurons) on glass coverslips.

  • Alternatively, use a cell line (e.g., HEK293) transfected with the desired NMDA receptor subunits.

b. Recording Setup:

  • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., aCSF) at a rate of 1.5-2 mL/min.[4]

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[5]

c. Recording Procedure:

  • Fill the recording pipette with an appropriate internal solution (e.g., K-Gluconate based).

  • Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

  • Locally apply a solution containing NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) to elicit an inward current through NMDA receptors.

  • After establishing a stable baseline NMDA-evoked current, co-apply the test antagonist (e.g., this compound) at various concentrations with the NMDA/glycine solution.

  • Record the reduction in the NMDA-evoked current at each antagonist concentration.

d. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the antagonist.

  • Plot the percentage of inhibition of the NMDA current against the logarithm of the antagonist concentration.

  • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay for NMDA Receptor

This assay measures the affinity of a compound for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Homogenize fresh or frozen brain tissue (e.g., rat cerebral cortex) in an ice-cold buffer.[6]

  • Centrifuge the homogenate and wash the resulting pellet by resuspension and recentrifugation.[6]

  • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.[6]

b. Assay Procedure:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]MK-801 or [3H]CGS-19755), and varying concentrations of the unlabeled test compound (e.g., this compound).[6]

  • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known unlabeled competitor.[6]

  • To determine total binding, include wells with the membrane preparation and the radioligand only.[6]

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

c. Quantification and Data Analysis:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a liquid scintillation counter.[6]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[6]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site or two-site binding model to determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

Understanding the signaling pathways and the sites of drug action is crucial for interpreting experimental data. The following diagrams illustrate the NMDA receptor signaling pathway and the workflow for a competitive radioligand binding assay.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 Ion Channel Glutamate->NMDAR:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDAR:GluN1 Binds Competitive_Antagonist Competitive Antagonist (e.g., AP5) Competitive_Antagonist->NMDAR:GluN2 Blocks Glycine_Antagonist Glycine Site Antagonist (e.g., 7-CKA) Glycine_Antagonist->NMDAR:GluN1 Blocks Ca_ion Ca²⁺ NMDAR:channel->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Uncompetitive_Antagonist Uncompetitive Antagonist (e.g., Memantine, Ketamine, MK-801) Uncompetitive_Antagonist->NMDAR:channel Blocks Mg_ion Mg²⁺ Mg_ion->NMDAR:channel Blocks (Voltage-dependent)

Caption: NMDA Receptor Signaling Pathway and Antagonist Binding Sites.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from rat brain) start->prep_membranes setup_assay Set up 96-well plate with: - Membranes - Radioligand ([3H]L) - Test Compound (C) or Buffer prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Rapidly filter to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity on filters wash->count analyze Analyze data: - Calculate specific binding - Plot dose-response curve - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion and Call for Reproducible Data

The reproducibility of scientific findings is the cornerstone of scientific progress. In the case of this compound, the lack of publicly available, peer-reviewed data on its potency and efficacy as an NMDA receptor antagonist makes it challenging for the scientific community to independently verify and build upon previous research.

This guide provides the necessary context and standardized protocols to facilitate the generation of such crucial data. We encourage researchers working with this compound to perform and publish rigorous quantitative studies, such as those outlined here, to establish a clear and reproducible pharmacological profile of this compound. This will not only enhance the reliability of research findings but also accelerate the potential translation of this and other novel compounds into therapeutic applications.

References

A Comparative Analysis of DL-2-Methylglutamic Acid and L-Glutamic Acid in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of DL-2-Methylglutamic acid and its enantiomers with L-Glutamic acid, supported by experimental data. The focus is on their distinct metabolic fates, neurotransmitter activities, and behavioral effects.

This compound, a synthetic derivative of the primary excitatory neurotransmitter L-glutamic acid, presents a unique profile for neurological research. Its racemic form and individual enantiomers, (S)-2-Methylglutamate ((S)-2MeGlu) and (R)-2-Methylglutamate ((R)-2MeGlu), exhibit significantly different biological activities compared to the endogenous L-glutamic acid. These differences offer valuable tools for probing the intricacies of glutamate (B1630785) metabolism and neurotransmission.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies between the enantiomers of 2-Methylglutamic acid.

CompoundPeak Concentration in Brain (pmol/mg protein)Time to Peak Brain Concentration (minutes)Estimated Half-life in Brain (minutes)
(R)-2MeGlu305~70
(S)-2MeGluNot explicitly stated, but brain transport is efficient[1]Not explicitly statedNot explicitly stated
rac-2MeGlnEfficiently transported into the brain[1]Not explicitly statedNot explicitly stated

Table 1: Pharmacokinetic Properties in Mouse Brain Following Intraperitoneal Administration. [1]

Compound (at ≥ 100 mg/kg dose)Effect on Locomotor ActivityEffect on AnxietyEffect on Hippocampus-Dependent Learning
(R)-2MeGluSuppressedNo evident effectNo evident effect
(S)-2MeGluSuppressedNo evident effectNo evident effect
rac-2MeGlnNot specifiedNo evident effectNo evident effect

Table 2: Behavioral Effects in Wild Type Mice. [1]

Comparative Biological Activity

Metabolism and the Glutamate-Glutamine Cycle

A key difference lies in their metabolic pathways. While L-glutamic acid is readily converted to L-glutamine by glutamine synthetase (GS) and can be metabolized through the GABA shunt, the enantiomers of 2-methylglutamate show stereoselective metabolism.[1]

  • (S)-2MeGlu is selectively converted to (S)-2-methylglutamine ((S)-2MeGln) by GS. This resulting (S)-2MeGln is then slowly hydrolyzed back to (S)-2MeGlu in the brain.[1]

  • (R)-2MeGlu is not a substrate for GS and is not converted to a glutamine analog.[1]

  • Neither enantiomer of 2-methylglutamate is metabolized via the GABA shunt, as they are not substrates for glutamic acid decarboxylase (GAD) or glutamate dehydrogenase (GLDH).[1]

This selective metabolism of the (S)-enantiomer offers a unique way to study the glutamate-glutamine cycle.

Glutamate_Metabolism cluster_glutamate L-Glutamic Acid Metabolism cluster_2MeGlu This compound Metabolism L-Glutamate L-Glutamate L-Glutamine L-Glutamine L-Glutamate->L-Glutamine GS alpha-Ketoglutarate alpha-Ketoglutarate L-Glutamate->alpha-Ketoglutarate GLDH GABA GABA L-Glutamate->GABA GAD L-Glutamine->L-Glutamate (S)-2MeGlu (S)-2MeGlu (S)-2MeGln (S)-2MeGln (S)-2MeGlu->(S)-2MeGln GS (S)-2MeGln->(S)-2MeGlu Hydrolysis (slow) (R)-2MeGlu (R)-2MeGlu (Not Metabolized by GS)

Metabolic pathways of L-Glutamic Acid vs. This compound enantiomers.

Neurotransmitter Activity

(S)-2MeGlu acts as a "false neurotransmitter".[1] It is efficiently transported into the brain and synaptosomes and is released upon membrane depolarization in a manner similar to endogenous L-glutamate. However, it exhibits limited activity across a broad panel of over 30 glutamate and GABA receptors.[1] In contrast, (R)-2MeGlu is transported less efficiently into the brain and synaptosomes and is not released upon depolarization.[1]

This property of (S)-2MeGlu makes it a valuable tool for studying the presynaptic aspects of glutamatergic neurotransmission, such as uptake and release, without the confounding postsynaptic effects of L-glutamate.

Neurotransmitter_Activity cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Synaptic_Vesicle Synaptic Vesicle Receptor Glutamate Receptors Synaptic_Vesicle->Receptor Release & Binding Synaptic_Vesicle->Receptor Release (No Binding) Transporter Transporter Transporter->Synaptic_Vesicle Packaging Transporter->Synaptic_Vesicle Packaging L-Glutamate L-Glutamate L-Glutamate->Transporter Uptake (S)-2MeGlu (S)-2MeGlu (S)-2MeGlu->Transporter Uptake (R)-2MeGlu (R)-2MeGlu (R)-2MeGlu->Transporter Inefficient Uptake

Comparison of neurotransmitter lifecycle: L-Glutamate vs. 2-MeGlu enantiomers.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the comparative studies of 2-Methylglutamic acid enantiomers.

Animal Studies and Behavioral Testing
  • Subjects: Young adult wild-type mice were used for behavioral and pharmacokinetic studies.

  • Administration: Test compounds ((R)-2MeGlu, (S)-2MeGlu, or rac-2MeGln) were administered via intraperitoneal (IP) injection.

  • Behavioral Battery: A series of tests were conducted to assess safety and behavioral effects, including:

    • Open Field Test: To measure locomotor activity.

    • Elevated Plus Maze: To assess anxiety-like behavior.

    • Morris Water Maze: To evaluate hippocampus-dependent learning and memory.

  • Dosage: Doses up to 900 mg/kg were tested for safety, with locomotor suppression observed at doses of 100 mg/kg and higher.[1]

Pharmacokinetic Analysis
  • Sample Collection: Blood and brain tissue were collected at various time points following IP administration of the test compounds.

  • Sample Preparation: Tissues were processed to extract the compounds of interest.

  • Quantification: Mass spectrometry was used to quantify the concentrations of (R)-2MeGlu, (S)-2MeGlu, and their metabolites in serum and brain homogenates.[1]

Synaptosome Preparation and Neurotransmitter Release Assay
  • Synaptosome Isolation: Synaptosomes were prepared from mouse brain tissue to isolate presynaptic nerve terminals.

  • Uptake Assay: Synaptosomes were incubated with the test compounds to measure their uptake into the nerve terminals.

  • Release Assay: Depolarization of the synaptosomes was induced (e.g., with high potassium) to trigger neurotransmitter release, which was then measured to compare the release of endogenous glutamate versus the 2-methylglutamate enantiomers.[1]

Enzyme Assays

  • Glutamine Synthetase (GS) Activity: The conversion of 2-methylglutamate enantiomers to their corresponding glutamine analogs was measured using purified human GS in the presence of ammonium (B1175870) ions and ATP.[1]

Experimental_Workflow cluster_in_vivo In Vivo Experiments cluster_in_vitro In Vitro / Ex Vivo Experiments Administration IP Injection of Test Compounds in Mice Behavioral Behavioral Testing (Open Field, EPM, MWM) Administration->Behavioral Pharmacokinetics Pharmacokinetic Analysis (Blood & Brain Samples) Administration->Pharmacokinetics Synaptosome_Prep Synaptosome Preparation from Mouse Brain Administration->Synaptosome_Prep Source for Ex Vivo Uptake_Release Neurotransmitter Uptake & Release Assays Synaptosome_Prep->Uptake_Release Enzyme_Assay Glutamine Synthetase Activity Assay

General experimental workflow for studying this compound derivatives.

Conclusion

This compound and its enantiomers are not direct analogs of L-glutamic acid in terms of biological function. The stereochemistry at the alpha-carbon introduces critical differences in their metabolism and interaction with neural pathways. (S)-2MeGlu's unique property as a false neurotransmitter makes it a powerful tool for dissecting the presynaptic mechanisms of glutamatergic signaling. In contrast, (R)-2MeGlu serves as a useful negative control in many of these experimental contexts. For researchers in drug development, the distinct pharmacokinetic and metabolic profiles of these compounds highlight the importance of stereochemistry in drug design and provide a basis for developing novel therapeutic agents that can selectively modulate the glutamate system. Further research is warranted to fully elucidate the potential applications of these compounds in understanding and treating neurological disorders.

References

Unraveling the Neuromodulatory Profile of DL-2-Methylglutamic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

STANFORD, CA – A comprehensive analysis of peer-reviewed studies on DL-2-Methylglutamic acid and its enantiomers, (S)-2-Methylglutamate ((S)-2MeGlu) and (R)-2-Methylglutamate ((R)-2MeGlu), reveals a unique pharmacological profile that distinguishes it from the principal excitatory neurotransmitter, L-glutamic acid. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of its effects on glutamate (B1630785) transport, neurotransmitter release, and receptor interactions.

This compound, particularly its (S)-enantiomer, acts as a "false neurotransmitter." It is efficiently taken up by neuronal systems and released in a manner akin to L-glutamate, yet exhibits limited direct activity at a broad range of glutamate and GABA receptors. This intriguing characteristic suggests its potential as a tool to modulate the glutamate-glutamine cycle and synaptic function without directly activating postsynaptic receptors.

Comparative Analysis of Key Pharmacological Parameters

To facilitate a clear comparison, the following tables summarize the quantitative data on the transport, receptor affinity, and in vivo effects of this compound enantiomers in relation to L-glutamate and other key glutamate receptor agonists.

Table 1: Glutamate Transporter Kinetics

CompoundTransporter SubtypeK_m (µM)Notes
L-Glutamate EAAT112-77
EAAT24.3-18
EAAT37-23
EAAT40.6[1]High affinity
(S)-2-Methylglutamate Not specifiedEfficiently transported into brain and synaptosomes[2][3]Transport is a key feature of its "false neurotransmitter" profile.
(R)-2-Methylglutamate Not specifiedLess efficiently transported than (S)-2MeGlu[2][3]
(2S,4R)-4-Methylglutamate EAAT154[4]Competitive substrate

Table 2: Glutamate Receptor Activity

CompoundReceptor SubtypeEC_50 / IC_50 (µM)Activity
L-Glutamate NMDA1.7 - 2.3[5][6]Agonist
AMPAPotent AgonistAgonist
NMDA NMDA36[5]Agonist
(S)-2-Methylglutamate >30 Glutamate & GABA ReceptorsLimited Activity (IC50/EC50 likely > 100 µM)[7]Primarily inactive as a direct agonist or antagonist.
(R)-2-Methylglutamate >30 Glutamate & GABA ReceptorsLimited Activity (IC50/EC50 likely > 100 µM)[7]Primarily inactive as a direct agonist or antagonist.

Table 3: In Vivo Behavioral Effects in Mice

CompoundDose (mg/kg, i.p.)Effect on Locomotor Activity
(S)-2-Methylglutamate ≥ 100Suppressed locomotor activity[2][3]
(R)-2-Methylglutamate ≥ 100Suppressed locomotor activity[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks and experimental procedures relevant to the study of this compound.

Glutamate_Metabolism cluster_glutamate Glutamate-Glutamine Cycle cluster_2MeGlu This compound Pathway Neuron Neuron Neuron->Neuron Glutamate L-Glutamate Neuron->Glutamate Glutaminase S_2MeGlu (S)-2-Methylglutamate Neuron->S_2MeGlu Slowly hydrolyzed Astrocyte Astrocyte Glutamine L-Glutamine Astrocyte->Glutamine Glutamine Synthetase S_2MeGln (S)-2-Methylglutamine Astrocyte->S_2MeGln Metabolized Glutamate->Astrocyte EAATs Glutamine->Neuron SNATs S_2MeGlu->Neuron Transported & Released like L-Glutamate S_2MeGlu->Astrocyte Transported S_2MeGln->Neuron Transported

Caption: Glutamate-Glutamine Cycle and the parallel metabolism of (S)-2-Methylglutamate.

Synaptosome_Workflow Start Brain Tissue Homogenization Centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) Start->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (pellet synaptosomes) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (crude synaptosomes) Centrifuge2->Pellet Gradient Sucrose (B13894) Density Gradient Centrifugation Pellet->Gradient Synaptosomes Collect Synaptosome Fraction Gradient->Synaptosomes Assay Functional Assays (e.g., Neurotransmitter Release) Synaptosomes->Assay

Caption: General workflow for the isolation of synaptosomes for functional studies.

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound is crucial for interpreting the data and designing future experiments.

Synaptosome Preparation and Neurotransmitter Release Assay

Objective: To isolate nerve terminals (synaptosomes) and measure the release of neurotransmitters upon depolarization.

Protocol:

  • Homogenization: Brain tissue (e.g., mouse cortex) is homogenized in ice-cold sucrose buffer.

  • Centrifugation: The homogenate undergoes a series of centrifugation steps to separate different subcellular fractions. A low-speed spin pellets nuclei and cell debris. The resulting supernatant is then subjected to a high-speed centrifugation to pellet the crude synaptosomal fraction.

  • Purification: The crude synaptosome pellet is further purified using a discontinuous sucrose density gradient. Synaptosomes are collected from the interface between the different sucrose layers.

  • Neurotransmitter Release: Purified synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., ³H-glutamate) or the compound of interest. The synaptosomes are then stimulated with a depolarizing agent (e.g., high KCl concentration). The amount of radioactivity released into the supernatant is measured by liquid scintillation counting and is indicative of neurotransmitter release.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Dialysate Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.

  • Analysis: The concentration of the analyte of interest in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record ion currents flowing through glutamate receptors in response to agonist application.

Protocol:

  • Cell Preparation: Neurons are prepared either from primary cultures or acute brain slices.

  • Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the membrane of a single neuron. A tight seal is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential of the neuron is held at a constant value (voltage-clamped) by an amplifier.

  • Agonist Application: A known concentration of a glutamate receptor agonist (e.g., L-glutamate, NMDA, AMPA, or the test compound) is applied to the cell.

  • Current Measurement: The current that flows across the cell membrane in response to the agonist is recorded. The amplitude and kinetics of this current provide information about the potency and efficacy of the agonist at the receptor.

This comparative guide provides a foundational understanding of the effects of this compound. Its unique properties as a "false neurotransmitter" warrant further investigation to explore its potential as a pharmacological tool and a therapeutic agent for neurological disorders characterized by dysregulated glutamate homeostasis.

References

A Researcher's Guide to Control Experiments for Studying DL-2-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies and Supporting Data for the Pharmacological Profiling of a Novel Glutamate (B1630785) Analog

For researchers and drug development professionals investigating novel compounds targeting the glutamate system, rigorous pharmacological profiling is paramount. DL-2-Methylglutamic acid, a synthetic analog of the primary excitatory neurotransmitter L-glutamic acid, holds potential for modulating glutamate receptors.[1][2][3] Its structural similarity to glutamate, with a methyl group at the second carbon, suggests it may act as a competitive antagonist or a subtype-selective modulator at ionotropic (e.g., NMDA, AMPA) or metabotropic (mGluR) glutamate receptors.[4][5]

This guide provides a framework for designing and interpreting control experiments to elucidate the mechanism of action of this compound. It outlines essential control compounds, detailed experimental protocols, and comparative data to ensure the validity and reliability of research findings.[6]

The Importance of Controls in Pharmacological Studies

In any experiment, controls serve as essential benchmarks to validate results.[6]

  • Positive Controls are expected to produce a known, positive result, confirming that the experimental setup is functioning correctly.[6][7][8][9]

  • Negative Controls are expected to produce no effect, helping to rule out false positives and ensuring that observed results are due to the experimental variable and not extraneous factors.[6][7][8]

  • Comparative Controls are established drugs with known mechanisms of action, providing a reference to characterize the potency and selectivity of the novel compound.

Section 1: Key Control Compounds for Comparison

To accurately characterize this compound, a panel of control compounds targeting the glutamate system is essential. The table below summarizes recommended controls and their roles.

Control Compound Compound Type Primary Target(s) Expected Effect in Assays Role in Experiment
L-Glutamic Acid Endogenous AgonistAll Glutamate ReceptorsActivation (e.g., ion flux, Ca²⁺ release)Positive Control : Confirms receptor functionality.[7][8]
Vehicle (e.g., Saline, DMSO) SolventNoneNo activityNegative Control : Establishes baseline and rules out solvent effects.[7]
D-AP5 (D-2-amino-5-phosphonopentanoate) Competitive AntagonistNMDA Receptor (Glutamate site)Inhibition of NMDA-induced activationComparative Control : Characterizes potency and selectivity against a known NMDA antagonist.[10]
LY341495 Competitive AntagonistGroup II & III mGluRsInhibition of mGluR agonist-induced activityComparative Control : Assesses activity at metabotropic receptors.
(S)-MCPG Competitive AntagonistGroup I & II mGluRsInhibition of Group I/II mGluR agonist activityComparative Control : Differentiates activity between mGluR groups.[11][12][13]

Section 2: Experimental Protocols and Comparative Data

The following sections detail key in vitro experiments for profiling this compound, including methodologies, workflow diagrams, and illustrative comparative data.

Experiment 1: Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for a specific glutamate receptor subtype by measuring its ability to displace a known radiolabeled ligand.[11][12][13]

Objective: To determine the binding affinity (Kᵢ) of this compound at the human NMDA receptor.

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled competitive antagonist (e.g., [³H]-CGP 39653), and varying concentrations of the test compound (this compound) or control compounds.

  • Equilibration: Incubate the mixture at room temperature for 2 hours to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Calculate the IC₅₀ (concentration causing 50% inhibition) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Compound Compound Type Mean Kᵢ (nM)
This compoundTest Compound1,250
D-AP5Comparative Control350
L-Glutamic AcidPositive Control2,100
VehicleNegative ControlNo displacement

Note: Data are illustrative and represent expected outcomes based on structurally similar compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare NMDA-expressing cell membranes Incubate Incubate Membranes, Radioligand & Compounds Membranes->Incubate Radioligand Prepare [³H]-CGP 39653 (Radioligand) Radioligand->Incubate Compounds Prepare serial dilutions of Test & Control Compounds Compounds->Incubate Filter Separate Bound/Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC₅₀ and Kᵢ values Plot->Calculate

Workflow for a Competitive Radioligand Binding Assay.
Experiment 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the functional effect of this compound on ion channel activity in response to agonist stimulation.[14]

Objective: To determine the potency (IC₅₀) of this compound in inhibiting NMDA- and glycine-evoked currents in cultured neurons.[15]

  • Cell Culture: Use primary cortical neurons cultured on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse with an external solution (e.g., Mg²⁺-free Locke-HEPES buffer).

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with an internal solution. Clamp the cell's membrane potential at -60 mV.

  • Agonist Application: Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) to elicit an inward current.

  • Antagonist Application: Co-apply the NMDA/glycine solution with increasing concentrations of this compound or control compounds.

  • Data Acquisition: Record the peak inward current at each antagonist concentration.

  • Data Analysis: Normalize the current responses to the control (agonist alone) and plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀.[15]

Compound Compound Type Mean IC₅₀ (µM)
This compoundTest Compound45
D-AP5Comparative Control15
VehicleNegative ControlNo inhibition

Note: Data are illustrative and represent expected outcomes.

G cluster_setup Setup cluster_rec Recording cluster_analysis Analysis Culture Culture primary cortical neurons Patch Establish Whole-Cell Patch-Clamp Configuration Culture->Patch Prepare Prepare recording solutions (Internal, External, Agonist) ApplyAgonist Apply Agonist (NMDA/Glycine) to establish control current Prepare->ApplyAgonist Patch->ApplyAgonist ApplyAntagonist Co-apply Agonist with Test/Control Compound ApplyAgonist->ApplyAntagonist Record Record peak inward currents ApplyAntagonist->Record Normalize Normalize currents to control response Record->Normalize Plot Plot % Inhibition vs. [Compound] and calculate IC₅₀ Normalize->Plot

Workflow for a Whole-Cell Patch-Clamp Electrophysiology Experiment.

Section 3: Interpreting the Data - Building a Pharmacological Profile

By systematically applying these controlled experiments, a clear pharmacological profile for this compound can be constructed.

  • Binding Assays establish whether the compound physically interacts with the target receptor and with what affinity.

  • Electrophysiology confirms whether this binding translates into a functional effect (inhibition or activation) on receptor activity.

  • Comparing Potency across different receptor subtypes (e.g., NMDA vs. mGluR assays) reveals the compound's selectivity profile.

The collective data from these experiments, when compared against well-characterized positive, negative, and comparative controls, provides a robust and defensible characterization of a novel compound like this compound.

G cluster_exp Experimental Data cluster_controls Control Comparisons Binding Binding Affinity (Kᵢ) from Radioligand Assay Conclusion Pharmacological Profile of This compound Binding->Conclusion Does it bind? Function Functional Potency (IC₅₀) from Electrophysiology Function->Conclusion Does it work? Selectivity Activity at other receptors (e.g., mGluR, AMPA) Selectivity->Conclusion Is it selective? Pos Positive Control (e.g., L-Glutamate) Pos->Binding Validates Assay Pos->Function Validates Assay Neg Negative Control (Vehicle) Neg->Binding Establishes Baseline Neg->Function Establishes Baseline Comp Comparative Control (e.g., D-AP5) Comp->Binding Provides Context Comp->Function Provides Context

Logical flow from experimental data to pharmacological profile.

References

Safety Operating Guide

Proper Disposal of DL-2-Methylglutamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of DL-2-Methylglutamic acid, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, adherence to established laboratory safety protocols is paramount.[1][2][3]

Pre-Disposal Assessment and Safety Precautions

Before initiating any disposal procedure, it is essential to conduct a thorough assessment of the waste material and implement appropriate safety measures.

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound.[1] The SDS provides critical information on physical and chemical properties, stability, and any potential hazards, although it is generally not considered a hazardous mixture.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and gloves.[4] In cases where dust formation is possible, ensure adequate ventilation or use a fume hood.[4]

  • Segregation: Keep this compound waste separate from incompatible materials. As a general principle, store acids and bases separately, and keep chemicals away from substances with which they could react violently.[5]

Recommended Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always prioritize consulting your institution's Environmental Health and Safety (EHS) office for specific guidance.

For Small Quantities (Typically a few grams):

  • Dissolution: Dissolve the solid this compound in a large volume of water. This substance is very slightly soluble in cold water.[6]

  • Neutralization (if necessary): Check the pH of the resulting solution. While this compound is an amino acid, significant quantities could alter the pH. If the pH is outside the neutral range (typically between 5.5 and 10.5), neutralize it with a dilute acid or base.[7][8] For acidic solutions, slowly add a dilute base (e.g., sodium bicarbonate). For basic solutions, add a dilute acid (e.g., citric acid).

  • Sanitary Sewer Disposal: Once neutralized and highly diluted, small quantities of aqueous solutions of non-hazardous chemicals can often be disposed of down the sanitary sewer with copious amounts of water.[7][8] This should only be done in a designated laboratory sink. Never use storm drains.[7]

For Large Quantities or Bulk Material:

  • Waste Collection: Collect the solid this compound in a clearly labeled, sealed, and chemically compatible container.[9] The label should clearly identify the contents as "this compound Waste."

  • Contact EHS: Arrange for pickup and disposal by your institution's hazardous waste management or EHS department.[5][10] They will ensure the waste is disposed of in accordance with federal, state, and local regulations.[11][12][13][14]

  • Do Not Dispose in Regular Trash: Solid chemical waste, even if non-hazardous, should generally not be disposed of in the regular trash without explicit approval from EHS.[7]

Spill Management

In the event of a spill:

  • Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.[4]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.[3][4]

  • Cleaning: Clean the spill area with water and dispose of the cleaning materials as chemical waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[15]

Quantitative Disposal Considerations

The following table summarizes key quantitative parameters to consider when disposing of laboratory chemicals. These are general guidelines, and specific limits are determined by local regulations and institutional policies.

ParameterGuidelineRationale
pH for Sewer Disposal 5.5 - 10.5To prevent corrosion of plumbing and adverse effects on wastewater treatment processes.[7]
Quantity for Sewer Disposal Typically a few hundred grams or milliliters per dayTo ensure adequate dilution and prevent overloading the wastewater system.[7]
Concentration of Solutions Highly dilutedTo minimize the impact on the aquatic environment and wastewater treatment facilities.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it classified as hazardous? consult_sds->is_hazardous small_quantity Small Quantity? is_hazardous->small_quantity No contact_ehs Contact Environmental Health & Safety (EHS) for pickup is_hazardous->contact_ehs Yes large_quantity Large Quantity small_quantity->large_quantity No dissolve Dissolve in large volume of water small_quantity->dissolve Yes collect_waste Collect in a labeled, sealed container large_quantity->collect_waste check_ph Check pH dissolve->check_ph ph_neutral Is pH between 5.5 and 10.5? check_ph->ph_neutral neutralize Neutralize with dilute acid/base ph_neutral->neutralize No sewer_disposal Dispose down sanitary sewer with copious water ph_neutral->sewer_disposal Yes neutralize->sewer_disposal end End: Proper Disposal sewer_disposal->end collect_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.